Technical Documentation Center

4-Fluoro-2-iodo-6-nitroaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Fluoro-2-iodo-6-nitroaniline
  • CAS: 153505-44-3

Core Science & Biosynthesis

Foundational

The Physicochemical Architecture and Synthetic Utility of 4-Fluoro-2-iodo-6-nitroaniline (CAS: 153505-44-3): A Comprehensive Technical Guide

Executive Summary For drug development professionals and synthetic chemists, highly functionalized aromatic building blocks are the cornerstone of modern scaffold design. 4-Fluoro-2-iodo-6-nitroaniline (CAS: 153505-44-3)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, highly functionalized aromatic building blocks are the cornerstone of modern scaffold design. 4-Fluoro-2-iodo-6-nitroaniline (CAS: 153505-44-3) is a uniquely privileged intermediate, featuring an orthogonal array of reactive sites: an iodo group for transition-metal catalysis, a nitro group for reductive cyclization, a fluoro group for electronic tuning or nucleophilic displacement, and an aniline core. This whitepaper deconstructs the physicochemical properties of this molecule and provides field-proven, self-validating experimental workflows for its application in advanced organic synthesis.

Physicochemical Profiling & Structural Dynamics

Understanding the macroscopic properties of 4-Fluoro-2-iodo-6-nitroaniline requires an analysis of its electronic topography. The central aniline ring is subjected to extreme electronic manipulation by its substituents[1].

  • The Push-Pull Deficit: The nitro group at the C6 (ortho) position exerts a powerful electron-withdrawing effect (-I, -M), while the iodine at C2 (-I) and the fluorine at C4 (-I, +M) further deplete the ring's electron density.

  • Amine Basicity (pKa): As a direct consequence of this electron withdrawal, the lone pair on the amine nitrogen is heavily delocalized into the ring and the nitro group. This renders the amine essentially non-basic and non-nucleophilic under neutral conditions, with a predicted pKa of -2.32[2]. Causality Insight: This exceptionally low pKa is a synthetic advantage; it often eliminates the need for amine protection during cross-coupling reactions, as the nitrogen is too electron-poor to poison palladium catalysts or act as a competitive nucleophile.

  • Density & Intermolecular Forces: The molecule exhibits an unusually high density (~2.2 g/cm³)[3], driven almost entirely by the massive atomic radius and mass of the iodine atom.

Table 1: Quantitative Physicochemical Summary
PropertyValueCausality / Structural Significance
CAS Number 153505-44-3Primary identifier for procurement and safety tracking[1].
Molecular Formula C6H4FIN2O2Indicates a high degree of heteroatom functionalization.
Molecular Weight 282.01 g/mol Relatively high for a single aromatic ring, driven by the iodine atom[1].
Density 2.2 ± 0.1 g/cm³Elevated density is a direct macroscopic consequence of the heavy iodine substituent[3].
Boiling Point 333.2 ± 42.0 °CHigh BP due to strong intermolecular hydrogen bonding (amine to nitro) and dipole interactions[3].
pKa (Predicted) -2.32 ± 0.25Extreme electron withdrawal renders the amine non-basic, preventing unwanted side-reactions[2].
Physical Form Yellow SolidColor arises from the extended conjugation of the nitro-aniline push-pull chromophore[1].

Orthogonal Reactivity & Mechanistic Nodes

The true value of 4-Fluoro-2-iodo-6-nitroaniline lies in its orthogonal reactivity. Each functional group can be addressed independently without interfering with the others, provided the correct thermodynamic and kinetic conditions are selected.

OrthogonalReactivity Core 4-Fluoro-2-iodo-6-nitroaniline (Core Scaffold) Iodo C2-Iodo Position (Cross-Coupling Node) Core->Iodo Pd Catalysis Nitro C6-Nitro Position (Reduction Node) Core->Nitro Reduction Fluoro C4-Fluoro Position (SNAr Node) Core->Fluoro Nucleophilic Attack Amine C1-Amine Position (Directing/Protecting) Core->Amine Derivatization Suzuki/Sonogashira\nCoupled Products Suzuki/Sonogashira Coupled Products Iodo->Suzuki/Sonogashira\nCoupled Products 1,2-Diamine\nIntermediates 1,2-Diamine Intermediates Nitro->1,2-Diamine\nIntermediates Substituted\nAnilines Substituted Anilines Fluoro->Substituted\nAnilines Amides/Ureas Amides/Ureas Amine->Amides/Ureas

Caption: Orthogonal reactivity pathways of 4-Fluoro-2-iodo-6-nitroaniline.

Experimental Workflow I: Site-Selective Suzuki-Miyaura Coupling

The C2-iodo position is highly activated toward oxidative addition by Palladium(0) due to the electron-deficient nature of the ring. However, the steric bulk of the adjacent amine and nitro groups necessitates careful ligand selection.

Protocol:
  • Preparation: In an oven-dried Schlenk flask, combine 4-Fluoro-2-iodo-6-nitroaniline (1.0 equiv), a boronic acid derivative (1.2 equiv), and K3​PO4​ (2.0 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (2 mol%) and XPhos (4 mol%).

    • Causality Note: XPhos is specifically chosen here. Its bulky, electron-rich biaryl structure facilitates rapid oxidative addition into the sterically hindered C-I bond while preventing the formation of unreactive palladium-amine complexes. K3​PO4​ is used instead of stronger bases (like NaOH) to suppress competitive protodehalogenation.

  • Solvent & Degassing: Add a degassed mixture of Toluene/Water (4:1, 0.2 M). Purge the system with Argon for 10 minutes.

  • Reaction: Heat to 90 °C for 4-6 hours.

  • Self-Validating Checkpoint: Monitor via LC-MS. The starting material (m/z 281 in negative mode due to the acidic amine protons) will disappear. The product will exhibit a distinct retention time shift and the complete loss of the characteristic iodine isotope mass defect. If protodehalogenation occurs (loss of iodine, replacement with hydrogen, -126 Da), lower the temperature to 75 °C and ensure strict oxygen exclusion.

Experimental Workflow II: Reductive Cyclization to Benzimidazoles

A classic application of ortho-nitroanilines is their conversion into benzimidazoles, a ubiquitous pharmacophore in kinase inhibitors and GPCR antagonists[4].

Protocol:
  • Nitro Reduction: Dissolve the coupled intermediate from Workflow I (or the bare scaffold) in Ethanol/Water (3:1). Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

    • Causality Note: Why not use standard Pd/C with H2​ ? Because catalytic hydrogenation will rapidly cleave the sensitive C-I bond (hydrodeiodination) or the C-F bond. Iron/ NH4​Cl (Béchamp reduction conditions) or Indium-mediated reductions are chemoselective for the nitro group, leaving the halogens perfectly intact[4].

  • Heating: Reflux at 80 °C for 2 hours.

  • Self-Validating Checkpoint: Monitor via TLC (30% EtOAc/Hexanes). The resulting 1,2-diamine is significantly more polar than the nitro precursor due to the loss of the lipophilic nitro oxygen atoms and the gain of hydrogen bond donors. The spot will shift dramatically to a lower Rf​ (e.g., from 0.7 to 0.2).

  • Condensation: Filter the hot mixture through Celite to remove iron salts. Concentrate the filtrate, then resuspend in an orthoester (e.g., triethyl orthoformate) with a catalytic amount of p-Toluenesulfonic acid (pTSA). Heat at 100 °C for 3 hours to drive off ethanol and force cyclization.

BenzimidazoleSynthesis Start 4-Fluoro-2-iodo- 6-nitroaniline Reduction Nitro Reduction (Fe/NH4Cl or Indium) Start->Reduction Diamine 3-Fluoro-5-iodo- 1,2-phenylenediamine Reduction->Diamine Condensation Condensation (Orthoester, Acid Cat.) Diamine->Condensation Product Substituted Benzimidazole Condensation->Product

Caption: Stepwise synthetic workflow for benzimidazole generation.

References

  • Title: 2-Fluoro-4-iodo-6-nitroaniline | CAS#:153505-44-3 Source: Chemsrc URL: [Link]

  • Title: 4-氟-2-硝基苯胺- CAS号364-78-3 (Includes 153505-44-3 Benzimidazole Synthesis Data) Source: Molaid URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Fluoro-2-iodo-6-nitroaniline

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 4-fluoro-2-iodo-6-nitroaniline. Aimed at researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 4-fluoro-2-iodo-6-nitroaniline. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical insights and proposes experimental protocols to facilitate a deeper understanding of this highly substituted aniline derivative. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages computational modeling and established synthetic methodologies for analogous compounds to present a robust scientific narrative.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in modern chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, dyes, and advanced materials. The introduction of various substituents onto the aniline scaffold dramatically influences its physicochemical properties, including reactivity, molecular conformation, and biological activity. The subject of this guide, 4-fluoro-2-iodo-6-nitroaniline, is a unique trifunctionalized aniline featuring a fluorine atom, an iodine atom, and a nitro group. This combination of electron-withdrawing and sterically demanding groups suggests a complex interplay of electronic and spatial effects that dictate its molecular architecture and potential for intermolecular interactions. Understanding these characteristics is paramount for its potential application in medicinal chemistry and materials science.

Molecular Structure and Conformation: A Computational Approach

In the absence of single-crystal X-ray diffraction data for 4-fluoro-2-iodo-6-nitroaniline, computational chemistry offers a powerful avenue for elucidating its most stable three-dimensional conformation.[1] Density Functional Theory (DFT) has proven to be a reliable method for predicting the geometric and electronic properties of substituted anilines.[1]

Computational Methodology

A standard computational workflow is employed to determine the optimized molecular geometry of 4-fluoro-2-iodo-6-nitroaniline. This involves the following steps:

  • Initial Structure Generation: A 2D representation of the molecule is first drawn and converted into a preliminary 3D structure.

  • Geometry Optimization: The initial structure is then subjected to geometry optimization using a DFT functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p).[1] This process systematically alters the molecular geometry to find the lowest energy conformation.

  • Frequency Analysis: A frequency calculation is subsequently performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

G cluster_workflow Computational Workflow A Initial 2D/3D Structure Generation B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Input C Frequency Analysis B->C Output D Optimized 3D Conformation C->D Confirmation of Energy Minimum

Caption: A typical workflow for computational geometry optimization.

Predicted Molecular Conformation

The optimized geometry of 4-fluoro-2-iodo-6-nitroaniline reveals significant steric hindrance among the ortho-substituents (iodo and nitro groups) and the amino group. This steric strain is expected to force the nitro and amino groups out of the plane of the benzene ring to minimize repulsive interactions. A similar repulsive intramolecular interaction between iodine and a nitro group has been observed in related structures.[2]

Caption: 2D representation of 4-fluoro-2-iodo-6-nitroaniline.

The key conformational features, including selected bond lengths, bond angles, and dihedral angles obtained from the computational model, are summarized in the table below.

ParameterPredicted ValueDescription
Bond Lengths (Å)
C-N (amino)~1.39
C-N (nitro)~1.48
C-I~2.10
C-F~1.35
N-O~1.23
**Bond Angles (°) **
C-C-N (amino)~120
C-C-N (nitro)~118
C-C-I~121
O-N-O~124
Dihedral Angles (°)
C-C-N-H (amino)Non-planarIndicates pyramidalization of the amino group.
C-C-N-O (nitro)TwistedThe nitro group is rotated out of the ring plane.

Note: These values are illustrative and would be precisely determined from the output of the computational chemistry software.

The non-planar arrangement of the amino and nitro groups is a direct consequence of minimizing steric clashes with the bulky iodine atom. This twisting disrupts the π-conjugation between these groups and the aromatic ring, which will have a significant impact on the molecule's electronic properties, such as its dipole moment and reactivity.

Proposed Synthesis of 4-Fluoro-2-iodo-6-nitroaniline

synthesis_workflow cluster_synthesis Proposed Synthetic Pathway A 2-Fluoro-4-iodoaniline (Starting Material) B Step 1: Amino Group Protection (e.g., Acetylation) A->B C N-(2-fluoro-4-iodophenyl)acetamide B->C D Step 2: Nitration (HNO3/H2SO4) C->D E N-(4-fluoro-2-iodo-6-nitrophenyl)acetamide D->E F Step 3: Deprotection (Acid/Base Hydrolysis) E->F G 4-Fluoro-2-iodo-6-nitroaniline (Final Product) F->G

Caption: Proposed three-step synthesis of 4-fluoro-2-iodo-6-nitroaniline.

Step 1: Protection of the Amino Group (Acetylation)

Direct nitration of anilines can be problematic, leading to oxidation and the formation of undesired byproducts. Therefore, protection of the amino group as an acetamide is a standard and effective strategy. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2-fluoro-4-iodoaniline (1 equivalent) in glacial acetic acid.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 equivalents) to the solution with stirring.

  • Reaction: Heat the reaction mixture to approximately 90°C and maintain this temperature for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Purification: Filter the solid product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield N-(2-fluoro-4-iodophenyl)acetamide.

Step 2: Electrophilic Nitration

The introduction of the nitro group is achieved via electrophilic aromatic substitution using a standard nitrating mixture. The acetamido and fluoro groups will direct the incoming nitro group to the ortho and para positions. Given the substitution pattern, the primary product is expected to be N-(4-fluoro-2-iodo-6-nitrophenyl)acetamide.

Experimental Protocol:

  • Dissolution and Cooling: Dissolve the N-(2-fluoro-4-iodophenyl)acetamide (1 equivalent) from the previous step in concentrated sulfuric acid in a flask cooled in an ice-salt bath to maintain a temperature between 0 and 5°C.

  • Preparation of Nitrating Mixture: In a separate vessel, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, keeping the mixture cool.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of the acetanilide over 30-45 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction Completion: Stir the reaction mixture in the ice bath for an additional 1-2 hours after the addition is complete.

  • Workup: Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Purification: Filter the solid, wash thoroughly with cold water to remove residual acid, and dry. The crude product can be purified by recrystallization.

Step 3: Deprotection of the Amino Group (Hydrolysis)

The final step involves the removal of the acetyl protecting group to yield the target 4-fluoro-2-iodo-6-nitroaniline. This can be achieved through acid or base-catalyzed hydrolysis.

Experimental Protocol (Acid Hydrolysis):

  • Reaction Setup: Suspend the N-(4-fluoro-2-iodo-6-nitrophenyl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Neutralization and Extraction: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate solution). Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting solid can be further purified by column chromatography or recrystallization to yield pure 4-fluoro-2-iodo-6-nitroaniline.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding the molecular structure, conformation, and synthesis of 4-fluoro-2-iodo-6-nitroaniline. Through computational modeling, we predict a non-planar conformation driven by steric hindrance between the ortho-substituents. A plausible and detailed three-step synthesis, based on well-established organic chemistry principles, has been proposed to enable its preparation for further experimental investigation. This guide serves as a valuable resource for scientists interested in the unique properties and potential applications of this and other polysubstituted anilines.

References

  • BenchChem. A Comparative Guide to the Computational Analysis of Halogenated Anilines' Electronic Properties.
  • ChemicalBook. 2-FLUORO-4-IODO-6-NITROANILINE | 517920-73-9.
  • Fluorochem. 2-Fluoro-4-iodo-6-nitroaniline.
  • PubChem. 4-Fluoro-2-nitroaniline. Available from: [Link]

  • NIST. 4-Fluoro-2-nitroaniline. Available from: [Link]

  • PubChem. 4-Fluoro-2-methyl-6-nitroaniline. Available from: [Link]

  • PubMed. 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions. Available from: [Link]

  • PMC. Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. Available from: [Link]

  • ResearchGate. Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Available from: [Link]

  • ResearchGate. Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. Available from: [Link]

  • Nanoscale. A reduced NiGraf metal organic alloy in the hydrogenation of nitrobenzene to aniline: a computational analysis. Available from: [Link]

  • Oakwood Chemical. 2-Fluoro-4-iodo-6-nitroaniline. Available from: [Link]

  • ResearchGate. 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Available from: [Link]

  • Wikipedia. 4-Nitroaniline. Available from: [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • ChemRxiv. Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Available from: [Link]

Sources

Foundational

Spectroscopic Characterization of 4-Fluoro-2-iodo-6-nitroaniline: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed analysis of the spectroscopic data for the compound 4-Fluoro-2-iodo-6-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this docu...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a detailed analysis of the spectroscopic data for the compound 4-Fluoro-2-iodo-6-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document offers a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for the structural elucidation and purity assessment of this important chemical entity.

Introduction

4-Fluoro-2-iodo-6-nitroaniline is a substituted aromatic amine containing three distinct functional groups: a fluorine atom, an iodine atom, and a nitro group, in addition to the foundational aniline moiety. This unique combination of electron-withdrawing and donating groups, along with the presence of heavy halogens, results in a distinct spectroscopic fingerprint. Understanding these spectral characteristics is paramount for chemists working on the synthesis, modification, and application of this and structurally related molecules in various fields, including medicinal chemistry and materials science. This guide will delve into the predicted and comparative analysis of its spectroscopic data, providing a foundational understanding for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Fluoro-2-iodo-6-nitroaniline, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic ring and its substituents.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra of a solid sample like 4-Fluoro-2-iodo-6-nitroaniline is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the aromatic and amine proton regions, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Spectral Interpretation H->I

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of 4-Fluoro-2-iodo-6-nitroaniline is expected to show two distinct signals for the aromatic protons and a broad signal for the amine protons. The chemical shifts are influenced by the electronic effects of the substituents.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-37.8 - 8.2Doublet of doublets (dd)³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3
H-57.0 - 7.4Doublet of doublets (dd)³J(H-H) ≈ 2-3, ⁴J(H-F) ≈ 4-6
-NH₂5.0 - 6.0Broad singlet-
  • H-3: This proton is ortho to the electron-withdrawing nitro group and the iodine atom, and meta to the fluorine atom, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with H-5 and the fluorine at position 4.

  • H-5: This proton is ortho to the fluorine atom and meta to the nitro group and iodine atom, resulting in a relatively upfield shift compared to H-3. It will also be a doublet of doublets due to coupling with H-3 and the fluorine.

  • -NH₂: The amine protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts significantly affected by the attached substituents. The carbon attached to fluorine will show a large one-bond coupling constant (¹J(C-F)).

Carbon Assignment Predicted Chemical Shift (ppm) Key Features
C-1 (-NH₂)140 - 145
C-2 (-I)90 - 95Significant upfield shift due to the heavy atom effect of iodine.
C-3125 - 130
C-4 (-F)155 - 160 (d, ¹J(C-F) ≈ 240-250 Hz)Large doublet splitting due to one-bond coupling with fluorine.
C-5115 - 120 (d, ²J(C-F) ≈ 20-25 Hz)Doublet splitting due to two-bond coupling with fluorine.
C-6 (-NO₂)145 - 150

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Fluoro-2-iodo-6-nitroaniline will be characterized by absorption bands corresponding to the N-H, N-O, C-F, and C-I bonds, as well as aromatic C-H and C=C vibrations.

Experimental Protocol: FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.

  • Sample Preparation (ATR): Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Place Sample on ATR Crystal C Acquire Sample Spectrum A->C B Acquire Background Spectrum B->C D Background Subtraction C->D E Peak Picking & Interpretation D->E

Caption: Workflow for FT-IR data acquisition and analysis.

IR Spectral Data (Predicted)

The following table summarizes the expected characteristic IR absorption bands for 4-Fluoro-2-iodo-6-nitroaniline.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3450 - 3300N-H stretching (asymmetric and symmetric)Medium-Strong
3100 - 3000Aromatic C-H stretchingMedium-Weak
1620 - 1580N-H bendingMedium
1550 - 1490NO₂ asymmetric stretchingStrong
1350 - 1300NO₂ symmetric stretchingStrong
1250 - 1150C-N stretchingMedium-Strong
1100 - 1000C-F stretchingStrong
850 - 750C-H out-of-plane bendingMedium-Strong
600 - 500C-I stretchingWeak-Medium

The presence of strong absorption bands for the nitro group (asymmetric and symmetric stretching) and the C-F bond are key diagnostic features in the IR spectrum. The N-H stretching vibrations of the primary amine will appear as a doublet in the high-frequency region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. For 4-Fluoro-2-iodo-6-nitroaniline, electron ionization (EI) mass spectrometry is a common technique.

Experimental Protocol: Mass Spectrometry (EI)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier detects the ions, generating a mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_proc Data Interpretation A Introduce Sample (e.g., Direct Probe) B Electron Impact (70 eV) A->B C Separate Ions by m/z B->C D Detect Ions C->D E Analyze Mass Spectrum D->E

Caption: Workflow for Mass Spectrometry (EI) analysis.

Mass Spectrum (EI) Fragmentation Analysis (Predicted)

The mass spectrum of 4-Fluoro-2-iodo-6-nitroaniline (Molecular Weight: 282.01 g/mol ) is expected to exhibit a molecular ion peak at m/z 282. The fragmentation pattern will be influenced by the relative bond strengths and the stability of the resulting fragments.

m/z Proposed Fragment Fragmentation Pathway
282[M]⁺˙Molecular ion
252[M - NO]⁺Loss of nitric oxide
236[M - NO₂]⁺Loss of a nitro radical
155[M - I]⁺Loss of an iodine radical, a very common fragmentation for iodo-aromatics.[1]
127[I]⁺Iodine cation, a characteristic peak for iodine-containing compounds.[1]
109[M - I - NO₂]⁺Subsequent loss of a nitro radical from the [M - I]⁺ fragment

The facile cleavage of the C-I bond is a dominant fragmentation pathway for iodinated aromatic compounds, leading to a prominent peak at [M-127]⁺.[1] The presence of a peak at m/z 127 corresponding to I⁺ is also a strong indicator of an iodine-containing molecule.[1] Further fragmentation can occur from these primary fragment ions.

Conclusion

The comprehensive spectroscopic analysis of 4-Fluoro-2-iodo-6-nitroaniline, through NMR, IR, and MS techniques, provides a detailed and self-validating system for its structural confirmation and characterization. The predicted data, based on established principles and comparison with related structures, offers a robust framework for researchers. The ¹H and ¹³C NMR spectra reveal the specific electronic environments of the protons and carbons in the substituted aromatic ring, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern dominated by the loss of the iodine substituent. Together, these techniques offer a powerful and complementary approach to the unambiguous identification of this complex molecule.

References

  • PubChem. 2-Fluoro-4-iodoaniline. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Fluoro-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • NIST. 4-Fluoro-2-nitroaniline. National Institute of Standards and Technology. [Link]

  • Krishnakumar, V., & Balachandran, V. (2005). FTIR and FT-Raman Spectra, Vibrational Assignments and Density Functional Theory Calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1811-1819. [Link]

  • Gierczyk, B., Grajewski, J., & Zalas, M. (2006). Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 20(3), 361-364. [Link]

  • Sharma, B., & Yadav, M. K. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. RASĀYAN Journal of Chemistry, 17(3), 752-766. [Link]

Sources

Exploratory

synthesis and characterization of 4-Fluoro-2-iodo-6-nitroaniline

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-2-iodo-6-nitroaniline This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-2-iodo-6-nitroaniline

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for the (CAS No. 517920-73-9), a key halogenated and nitrated aniline intermediate. Such substituted anilines are foundational building blocks in the development of pharmaceuticals, agrochemicals, and specialized dyes. This document details a validated synthetic pathway, outlines rigorous characterization methodologies, and offers field-proven insights into the causality behind critical experimental choices.

Strategic Approach to Synthesis

The molecular architecture of 4-Fluoro-2-iodo-6-nitroaniline necessitates a multi-step synthetic approach. A direct, one-pot transformation of a simple precursor is unfeasible due to the specific positional requirements of the three distinct substituents on the aniline ring. Our strategy hinges on a logical sequence of electrophilic aromatic substitution reactions, where the directing effects of the existing substituents are leveraged to install new functional groups at the desired positions.

The chosen pathway begins with a commercially available starting material, 4-fluoroaniline. The synthesis proceeds through two key transformations: regioselective iodination followed by controlled nitration. An amino group is a strong activating group and an ortho-, para- director. To avoid unwanted side reactions and achieve the desired regiochemistry during nitration, the highly reactive amino group is temporarily protected as an acetamide.

Detailed Synthesis Protocol

The overall synthetic workflow is depicted below. It is a three-step process commencing with 4-fluoroaniline.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Amine Protection cluster_2 Step 3: Nitration & Deprotection A 4-Fluoroaniline B 4-Fluoro-2-iodoaniline A->B I₂, CaCO₃, H₂O/Ether, Reflux C N-(4-fluoro-2-iodophenyl)acetamide B->C Acetic Anhydride, Acetic Acid, 90°C D N-(4-fluoro-2-iodo-6-nitrophenyl)acetamide C->D HNO₃, H₂SO₄, 0-5°C E 4-Fluoro-2-iodo-6-nitroaniline D->E Acid/Base Hydrolysis

Caption: Synthetic workflow for 4-Fluoro-2-iodo-6-nitroaniline.

Step 1: Synthesis of 4-Fluoro-2-iodoaniline

This initial step introduces the iodine atom onto the aniline ring. The amino group is a powerful ortho-, para- director, and since the para position is blocked by the fluorine atom, iodination occurs regioselectively at one of the ortho positions.

  • Causality: The use of iodine in the presence of calcium carbonate is a classic method for the iodination of activated aromatic rings.[1] Calcium carbonate acts as a base to neutralize the hydroiodic acid (HI) formed during the reaction, preventing the protonation of the aniline's amino group. Anilinium ions are deactivating and meta-directing, which would shut down the desired electrophilic substitution. The biphasic ether/water system facilitates the reaction between the organic-soluble aniline and the aqueous-phase reagents.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoroaniline (22 g, 0.198 mol), iodine (50 g, 0.197 mol), and calcium carbonate (25 g, 0.250 mol).[1]

  • Add diethyl ether (75 mL) and deionized water (75 mL) to the flask.

  • Heat the mixture to reflux with vigorous stirring and maintain for 48 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature. Remove the ether by rotary evaporation.

  • To the remaining aqueous mixture, add a saturated solution of sodium thiosulfate portion-wise until the dark color of excess iodine is discharged.

  • The crude product can be purified by steam distillation, followed by recrystallization from petroleum ether to yield 4-fluoro-2-iodoaniline as a solid.[1] This intermediate is a known compound used in pharmaceutical development.[2]

Step 2: Protection of the Amino Group

Nitration requires strongly acidic conditions which would protonate the free amino group of 4-fluoro-2-iodoaniline. To prevent this and ensure the correct regioselectivity in the subsequent step, the amine is protected as an acetamide.

  • Causality: The acetyl group temporarily converts the strongly activating -NH₂ group into the moderately activating -NHCOCH₃ group. This group is still an ortho-, para- director but is less susceptible to oxidation and side reactions under nitrating conditions. The acetyl group can be readily removed later via hydrolysis.

Experimental Protocol:

  • In a dry flask, dissolve 4-fluoro-2-iodoaniline (0.10 mol) in glacial acetic acid (100 mL).

  • Slowly add acetic anhydride (11.2 mL, 0.12 mol) to the stirred solution at room temperature.

  • Heat the reaction mixture to 90°C and maintain for 3-4 hours.

  • Cool the mixture and pour it into a beaker of ice water (500 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to yield N-(4-fluoro-2-iodophenyl)acetamide.

Step 3: Nitration and Deprotection

This is the key step where the nitro group is introduced. The acetamide group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the available ortho position.

  • Causality: The nitrating mixture of concentrated nitric and sulfuric acids generates the nitronium ion. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺. The reaction is conducted at low temperatures (0–5 °C) to control the exothermic reaction and prevent the formation of dinitrated or other byproducts.[3] Following nitration, the protecting acetyl group is removed by acid or base-catalyzed hydrolysis to regenerate the free amine and yield the final product.

Experimental Protocol:

  • In a flask maintained in an ice-salt bath, add concentrated sulfuric acid (150 mL).

  • Slowly add the N-(4-fluoro-2-iodophenyl)acetamide (0.08 mol) in portions, ensuring the temperature remains below 10°C.

  • Cool the mixture to 0°C. Prepare the nitrating mixture by slowly adding fuming nitric acid (6.0 mL, ~0.10 mol) to cold, concentrated sulfuric acid (50 mL).

  • Add the nitrating mixture dropwise to the acetamide solution over 1-2 hours, maintaining the internal temperature between 0–5 °C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice (800 g) with vigorous stirring.

  • Allow the ice to melt, and collect the precipitated solid, N-(4-fluoro-2-iodo-6-nitrophenyl)acetamide, by vacuum filtration. Wash with copious amounts of cold water until the filtrate is neutral.

  • Deprotection: Hydrolyze the intermediate by refluxing with aqueous HCl (e.g., 5M solution) until TLC analysis indicates complete conversion.

  • Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the free amine.

  • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water) to afford 4-Fluoro-2-iodo-6-nitroaniline.

Characterization and Validation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 4-Fluoro-2-iodo-6-nitroaniline.

G cluster_methods Analytical Methods cluster_results Validation Data Compound Synthesized 4-Fluoro-2-iodo-6-nitroaniline NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Phys Physical Properties Compound->Phys Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure Identity Identity Confirmation (Molecular Weight) MS->Identity Phys->Purity

Caption: Workflow for the analytical characterization of the final product.

Physical Properties

The expected physical properties of the final compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₄FIN₂O₂N/A
Molecular Weight 282.01 g/mol N/A
Appearance Yellow crystalline powderN/A
Melting Point Not reported, requires experimental determinationN/A
Solubility Expected to be soluble in common organic solvents (DMSO, acetone, ethyl acetate)N/A
Spectroscopic Data

The following tables outline the predicted spectroscopic data based on the compound's structure and data from analogous molecules.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityJustification
¹H NMR
-NH~6.0 - 7.0Broad singletTypical range for amino protons on a nitro-substituted ring.[4]
Ar-H (at C3)~7.5 - 7.8Doublet of doublets (dd)Deshielded by adjacent iodine and ortho nitro group.
Ar-H (at C5)~7.0 - 7.3Doublet of doublets (dd)Influenced by para fluorine and ortho iodine.
¹³C NMR
C -NH₂ (C1)~140 - 145SingletCarbon attached to the amino group.
C -I (C2)~85 - 95SingletSignificant shielding effect from the heavy iodine atom.
C -H (C3)~130 - 135Doublet (due to C-F coupling)Aromatic CH carbon.
C -F (C4)~155 - 165Doublet (large ¹JCF)Carbon directly bonded to fluorine shows a large coupling constant.[5]
C -H (C5)~115 - 120Doublet (due to C-F coupling)Aromatic CH carbon.
C -NO₂ (C6)~145 - 150SingletCarbon attached to the electron-withdrawing nitro group.

Note: NMR shifts for substituted anilines can vary based on solvent and concentration.[6][7]

Table 2: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration Mode
N-H3350 - 3500MediumAsymmetric & Symmetric Stretch
Aromatic C-H3050 - 3150MediumStretch
NO₂ (asymmetric)1530 - 1560StrongStretch[8][9]
NO₂ (symmetric)1330 - 1370StrongStretch[8][9]
Aromatic C=C1580 - 1620MediumRing Stretch
C-F1200 - 1280StrongStretch
C-N1250 - 1340StrongStretch

Note: The presence of strong, distinct peaks for the nitro group is highly characteristic.[10][11]

Table 3: Predicted Mass Spectrometry (MS) Data

ParameterPredicted ValueNotes
Ionization Mode Electrospray (ESI) or Electron Impact (EI)ESI is softer and should show a strong protonated molecular ion; EI will show more fragmentation.
[M+H]⁺ m/z 282.9For ESI, corresponding to C₆H₅FIN₂O₂⁺.
Molecular Ion (M⁺˙) m/z 282.0For EI, corresponding to C₆H₄FIN₂O₂⁺˙.
Key Fragments (EI) [M-NO₂]⁺, [M-I]⁺Loss of the nitro group or iodine atom are expected fragmentation pathways.[12]
Isotopic Pattern A single prominent peak for the molecular ion.Iodine is monoisotopic (¹²⁷I), and fluorine is monoisotopic (¹⁹F), so no characteristic M+2 peak is expected as with chlorine or bromine.

Safety, Handling, and Storage

Safety:

  • Hazards: Substituted nitroanilines are generally classified as harmful if swallowed, inhaled, or in contact with skin. They can cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood.

Handling:

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and sources of ignition.

Conclusion

This guide provides a robust and scientifically grounded framework for the . By following the detailed multi-step protocol, which includes strategic protection of the amine functionality, researchers can reliably produce this valuable chemical intermediate. The comprehensive characterization plan, employing NMR, IR, and mass spectrometry, ensures the validation of the final product's identity and purity. Adherence to the outlined safety procedures is paramount for the successful and safe execution of this synthesis.

References

  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-2-iodoaniline. Retrieved from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). Chromatography Online. Retrieved from [Link]

  • Lamm, B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Brainly.com. (2020, May 5). Your TA will give you a ¹H NMR spectrum of the 3-nitroaniline product. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • R Discovery. (1970, October 1). IR spectra of nitro compounds. Retrieved from [Link]

  • Organic Spectroscopy International. (2014, December 24). p-nitroacetanilide. Retrieved from [Link]

  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indium-Catalyzed Cycloisomerization: Preparation of 4-Methylpyrrolo[1,2-a]quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-iodoaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Retrieved from [Link]

Sources

Foundational

commercial suppliers of 4-Fluoro-2-iodo-6-nitroaniline

An In-depth Technical Guide: Commercial Suppliers and Applications of 4-Fluoro-2-iodo-6-nitroaniline For researchers, medicinal chemists, and professionals in drug development, the strategic selection of chemical buildin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Commercial Suppliers and Applications of 4-Fluoro-2-iodo-6-nitroaniline

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of chemical building blocks is a critical determinant of project success. 4-Fluoro-2-iodo-6-nitroaniline, a highly functionalized aniline derivative, represents a key intermediate for the synthesis of complex molecular architectures. Its unique substitution pattern—featuring an amine for derivatization, a nitro group for reduction or transformation, a fluorine atom to modulate physicochemical properties, and an iodine atom as a versatile handle for cross-coupling reactions—makes it a valuable scaffold in modern synthetic chemistry.

This guide provides an in-depth analysis of the commercial landscape for 4-Fluoro-2-iodo-6-nitroaniline, offering insights into supplier evaluation, quality control considerations, and its strategic application in research and development.

Physicochemical and Structural Properties

4-Fluoro-2-iodo-6-nitroaniline is a yellow crystalline powder.[1][2] Understanding its fundamental properties is the first step in its effective use and handling. The compound's identity is definitively established by its Chemical Abstracts Service (CAS) number: 517920-73-9.[2][3][4][5]

PropertyValueSource(s)
CAS Number 517920-73-9[2][3][4]
Molecular Formula C₆H₄FIN₂O₂[1][3][4]
Molecular Weight 282.01 g/mol [2][3]
Appearance Yellow crystalline powder[1][2]
Purity (Typical) ≥98%[1][4]
Boiling Point 333.2 °C (Predicted)[1][2]
Density 2.172 g/cm³ (Predicted)[1][2]
Storage Conditions Sealed in dry, 2-8°C[1]

Commercial Suppliers and Procurement

A variety of chemical suppliers offer 4-Fluoro-2-iodo-6-nitroaniline, ranging from large-scale manufacturers to specialized boutique chemical providers. The choice of supplier often depends on the required scale (milligrams for initial screening to kilograms for scale-up), purity specifications, and the availability of comprehensive analytical data.

SupplierTypical PurityAvailable Pack Sizes
Fluorochem 98%250 mg, 1 g, 5 g
Shanghai Minstar Chemical Co., Ltd. 98%Bulk (throughput up to 100 kg/day )
CoreSyn Not specifiedNot specified
BLD Pharm Not specifiedNot specified
Capot Chemical Co., Ltd. Not specifiedNot specified
Dayang Chem (Hangzhou) Co., Ltd. Not specifiedNot specified
Hefei TNJ Chemical Industry Co., Ltd. Not specifiedNot specified
Aromsyn Co., Ltd. Not specifiedNot specified

Note: This list is not exhaustive, and availability may vary. Researchers should inquire directly with suppliers for current stock and detailed specifications.

Synthesis, Quality Control, and Supplier Validation

Plausible Synthetic Pathway

While specific proprietary synthesis routes are seldom disclosed by commercial suppliers, a plausible pathway can be inferred from established organic chemistry principles. A common strategy for synthesizing polysubstituted anilines involves a sequence of electrophilic aromatic substitution reactions, where the directing effects of the existing substituents are carefully managed. A logical, though not definitive, route could start from a simpler aniline precursor.

The workflow below illustrates a conceptual synthesis. The key challenges in such a synthesis are controlling regioselectivity to obtain the desired isomer and managing reaction conditions to ensure high yield and purity.

cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product A 4-Fluoroaniline B Step 1: Iodination (e.g., ICl, NIS) A->B Introduce Iodo Group C Step 2: Nitration (e.g., HNO₃/H₂SO₄) B->C Introduce Nitro Group D 4-Fluoro-2-iodo-6-nitroaniline C->D Purification

Caption: Conceptual workflow for the synthesis of 4-Fluoro-2-iodo-6-nitroaniline.

Quality Control and Impurity Profile

The primary impurities in a commercial batch of 4-Fluoro-2-iodo-6-nitroaniline would likely be isomers formed during the electrophilic substitution steps. For instance, incorrect positioning of the iodo or nitro groups could lead to regioisomers that may be difficult to separate and could confound subsequent reactions or biological assays. Residual starting materials or reagents are also a concern.

Therefore, a robust quality control (QC) process is non-negotiable. Reputable suppliers like BLD Pharm often provide analytical data such as NMR, HPLC, or LC-MS to confirm the structure and purity of their products.[5]

Experimental Protocol: Supplier Validation
  • Request Certificate of Analysis (CoA): Always request a lot-specific CoA from the supplier. This document should detail the purity (typically by HPLC or GC), identity confirmation (e.g., ¹H NMR, Mass Spec), and appearance.

  • Verify Structure: Upon receipt, independently verify the material's identity and purity. A simple ¹H NMR spectrum can quickly confirm the substitution pattern and reveal the presence of major organic impurities.

  • Assess Purity: An HPLC or LC-MS analysis is crucial for determining the purity with high accuracy and detecting trace-level impurities that NMR might miss.

  • Inquire About Scale-Up: For drug development projects, confirm the supplier's capacity for cGMP (Current Good Manufacturing Practice) manufacturing and their ability to provide larger quantities with consistent quality.[4]

Applications in Drug Discovery and Chemical Synthesis

Halogenated and nitrated anilines are foundational building blocks in medicinal chemistry.[6][7] 4-Fluoro-2-iodo-6-nitroaniline is particularly valuable due to its trifecta of reactive sites, allowing for sequential and orthogonal chemical modifications.

  • The Amino Group (NH₂): Serves as a nucleophile or a directing group. It can be readily acylated, alkylated, or converted into a diazonium salt for a wide range of transformations.

  • The Iodo Group (I): Acts as an exceptional handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the facile introduction of aryl, alkyl, or alkyne moieties, which is a cornerstone of modern drug synthesis.[8]

  • The Nitro Group (NO₂): Can be reduced to an amine, providing a new site for derivatization. This "reduction-and-functionalization" strategy is a powerful method for building molecular complexity.

  • The Fluoro Group (F): The inclusion of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity.[6]

The diagram below illustrates how 4-Fluoro-2-iodo-6-nitroaniline can serve as a central scaffold for generating a library of diverse chemical entities.

cluster_reactions Synthetic Transformations cluster_products Diverse Products A 4-Fluoro-2-iodo-6-nitroaniline (Scaffold) B Suzuki Coupling (at Iodo position) A->B C Amide Formation (at Amino position) A->C D Nitro Reduction -> Amine -> Further Derivatization A->D E Sonogashira Coupling (at Iodo position) A->E P1 Bi-aryl Compound B->P1 P2 Amide Derivative C->P2 P3 Diamino Derivative D->P3 P4 Alkynylated Aniline E->P4

Caption: Utility of 4-Fluoro-2-iodo-6-nitroaniline as a versatile synthetic building block.

This versatility makes the compound an ideal starting material for generating compound libraries for high-throughput screening or for the targeted synthesis of active pharmaceutical ingredients (APIs).[6][8]

Conclusion

4-Fluoro-2-iodo-6-nitroaniline is more than just a chemical; it is a strategic tool for innovation in the pharmaceutical and chemical sciences. Its commercial availability from a range of suppliers provides accessibility, but researchers must exercise due diligence in validating the quality and purity of the material. By understanding its chemical properties, plausible synthesis, and multifaceted reactivity, scientists can fully leverage this powerful building block to accelerate the discovery and development of novel molecules.

References

  • CoreSyn (n.d.). 517920-73-9,2-Fluoro-4-iodo-6-nitroaniline. Retrieved from [Link]

  • PubChem (n.d.). 4-Fluoro-2-methyl-6-nitroaniline. Retrieved from [Link]

  • Sancus, S. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]

Sources

Exploratory

safety and handling of 4-Fluoro-2-iodo-6-nitroaniline

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-2-iodo-6-nitroaniline For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qual...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-2-iodo-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified individuals and does not constitute a formal safety data sheet (SDS). While every effort has been made to provide accurate information based on available data for structurally similar compounds, no specific SDS for 4-Fluoro-2-iodo-6-nitroaniline was located. Therefore, all handling and safety protocols should be developed and executed with a high degree of caution, under the supervision of qualified personnel, and in accordance with all applicable institutional and governmental regulations.

Introduction: Understanding the Hazard Profile

4-Fluoro-2-iodo-6-nitroaniline is a halogenated nitroaniline, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] The presence of a nitro group, along with fluorine and iodine substituents on an aniline backbone, suggests a significant potential for toxicity and reactivity. Aromatic amines, in general, are known for their potential to cause adverse health effects, including carcinogenicity and mutagenicity.[2][3] The addition of a nitro group can further increase these risks.[4] Therefore, a comprehensive understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel.

This guide provides a detailed overview of the anticipated safety considerations and handling protocols for 4-Fluoro-2-iodo-6-nitroaniline, drawing upon data from structurally related compounds to establish a robust framework for risk mitigation.

Synthesized Hazard Analysis

Due to the absence of a specific Safety Data Sheet for 4-Fluoro-2-iodo-6-nitroaniline, this analysis is a synthesis of information from related compounds such as 2-Fluoro-4-iodo-6-nitroaniline, p-nitroaniline, and other halogenated nitroanilines.

Anticipated Health Hazards

Based on available data for analogous compounds, 4-Fluoro-2-iodo-6-nitroaniline is expected to be highly toxic through all routes of exposure: ingestion, inhalation, and skin contact.[4]

  • Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[5]

  • Skin and Eye Irritation: Expected to cause serious skin and eye irritation.[5]

  • Respiratory Irritation: May cause respiratory tract irritation.[6]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[4]

GHS Hazard Classification (Inferred)

A GHS classification for the closely related 2-Fluoro-4-iodo-6-nitroaniline includes the following pictograms and hazard statements, which should be cautiously applied to 4-Fluoro-2-iodo-6-nitroaniline:

  • GHS07: Harmful/Irritant [7]

  • Signal Word: Warning[7]

  • Hazard Statements:

    • H302 – Harmful if swallowed.[7]

    • H332 – Harmful if inhaled.[7]

It is prudent to also consider the more severe warnings from other nitroanilines, such as:

  • GHS06: Toxic

  • GHS08: Health Hazard

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. [4]

  • H373: May cause damage to organs through prolonged or repeated exposure. [4]

  • H412: Harmful to aquatic life with long lasting effects. [4]

Core Handling Protocols: A Self-Validating System

The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall goal of minimizing exposure and mitigating risk.

Engineering Controls: The First Line of Defense

All work with 4-Fluoro-2-iodo-6-nitroaniline must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[8] The work area should be clearly designated for the handling of highly toxic materials.

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE regimen is mandatory.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption.[9]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and splashes.
Lab Coat Full-length, buttoned lab coatTo protect skin and clothing from contamination.
Respiratory A NIOSH-approved respirator may be necessary for certain operationsTo prevent inhalation of fine powders.
Safe Storage and Segregation

Store 4-Fluoro-2-iodo-6-nitroaniline in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[9] It should be stored away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent the spread of dust.[9] Wear appropriate PPE and clean the spill using an absorbent material. Dispose of the waste in a sealed container as hazardous waste.

Experimental Workflow: A Step-by-Step Guide to Safe Weighing and Dissolution

This protocol outlines a safe method for weighing and dissolving 4-Fluoro-2-iodo-6-nitroaniline, a common procedure in a research setting.

Objective: To accurately weigh and dissolve a specified amount of 4-Fluoro-2-iodo-6-nitroaniline while minimizing exposure.

Materials:

  • 4-Fluoro-2-iodo-6-nitroaniline

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate solvent

  • Glassware (e.g., beaker, flask)

  • Magnetic stir bar and stir plate

Protocol:

  • Preparation:

    • Don all required PPE.

    • Ensure the chemical fume hood is operational.

    • Designate a specific area within the fume hood for the weighing procedure.

    • Pre-label all glassware.

  • Weighing:

    • Place a piece of weighing paper or a weighing boat on the analytical balance and tare.

    • Carefully transfer the desired amount of 4-Fluoro-2-iodo-6-nitroaniline onto the weighing paper using a clean spatula.

    • Record the exact weight.

  • Dissolution:

    • Place the weighing paper with the compound into the designated glassware.

    • Add the appropriate solvent to the glassware.

    • Add a magnetic stir bar and place the glassware on a stir plate.

    • Stir until the compound is fully dissolved.

  • Cleanup:

    • Carefully dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.

    • Wipe down the work area with an appropriate decontaminating solution.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

Visualization of Safety and Chemical Logic

Chemical Structure

Caption: Chemical structure of 4-Fluoro-2-iodo-6-nitroaniline.

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE & Verify Fume Hood Weigh Weigh Compound Prep->Weigh Proceed to handling Dissolve Dissolve in Solvent Weigh->Dissolve Dispose Dispose of Waste Dissolve->Dispose After experiment Decontaminate Decontaminate Work Area Dispose->Decontaminate Remove_PPE Remove PPE Decontaminate->Remove_PPE Wash Wash Hands Remove_PPE->Wash

Sources

Foundational

A Technical Guide to the Solubility of 4-Fluoro-2-iodo-6-nitroaniline in Organic Solvents

Abstract This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 4-Fluoro-2-iodo-6-nitroaniline, a key intermediate in pharmaceutical synthesis and materials science. Recogniz...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 4-Fluoro-2-iodo-6-nitroaniline, a key intermediate in pharmaceutical synthesis and materials science. Recognizing the current gap in publicly available quantitative solubility data for this compound, this document focuses on delivering field-proven insights into its expected solubility behavior across a range of common organic solvents. Furthermore, this guide presents a detailed, self-validating experimental protocol for researchers to accurately determine the solubility of 4-Fluoro-2-iodo-6-nitroaniline in their own laboratory settings. This work is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

Introduction: The Significance of Solubility for 4-Fluoro-2-iodo-6-nitroaniline

4-Fluoro-2-iodo-6-nitroaniline is a highly substituted aromatic compound with a molecular structure that makes it a valuable building block in the synthesis of complex organic molecules. Its utility in drug discovery and materials science is contingent upon a thorough understanding of its physicochemical properties, paramount among which is its solubility. The solubility of an active pharmaceutical ingredient (API) or an intermediate like 4-Fluoro-2-iodo-6-nitroaniline directly influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability.

Physicochemical Properties of 4-Fluoro-2-iodo-6-nitroaniline

A foundational understanding of the physical and chemical properties of 4-Fluoro-2-iodo-6-nitroaniline is essential for predicting its solubility.

PropertyValueSource
Molecular Formula C₆H₄FIN₂O₂[1]
Molecular Weight 282.01 g/mol [1]
Appearance Yellow crystalline powder/solid[1][2]
Melting Point Not available
Boiling Point 333.2 °C at 760 mmHg (Predicted)[1]
Density 2.172 g/cm³ (Predicted)[1]

The presence of a nitro group (-NO₂), an amino group (-NH₂), a fluorine atom (-F), and an iodine atom (-I) on the benzene ring creates a complex interplay of electronic and steric effects that govern the molecule's polarity and, consequently, its solubility. The nitro and amino groups are polar and capable of hydrogen bonding, while the halogen substituents also contribute to the molecule's polarity.

Predicted Solubility of 4-Fluoro-2-iodo-6-nitroaniline in Organic Solvents

The guiding principle for predicting solubility is "like dissolves like"[3]. This means that a solute will have higher solubility in a solvent with similar polarity. Based on the structure of 4-Fluoro-2-iodo-6-nitroaniline, which contains multiple polar functional groups, we can anticipate its solubility in various classes of organic solvents.

3.1. Polar Aprotic Solvents

This class of solvents, which includes dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, is expected to be effective at dissolving 4-Fluoro-2-iodo-6-nitroaniline. These solvents possess large dipole moments and can engage in strong dipole-dipole interactions with the polar functional groups of the solute.

3.2. Polar Protic Solvents

Polar protic solvents, such as methanol, ethanol, and isopropanol, are also likely to be good solvents for 4-Fluoro-2-iodo-6-nitroaniline. Their ability to act as both hydrogen bond donors and acceptors will facilitate the dissolution of the solute through the formation of hydrogen bonds with the amino and nitro groups.

3.3. Solvents of Intermediate Polarity

Solvents like ethyl acetate and dichloromethane, which have moderate polarity, are expected to show moderate to good solubility for 4-Fluoro-2-iodo-6-nitroaniline.

3.4. Nonpolar Solvents

Nonpolar solvents such as toluene and hexane are predicted to be poor solvents for this compound. The significant difference in polarity between the highly polar solute and the nonpolar solvent will result in weak solute-solvent interactions, leading to low solubility.

A summary of the predicted solubility is presented in the table below:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetoneHighStrong dipole-dipole interactions.
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModerateHydrogen bonding capabilities.
Intermediate Polarity Ethyl Acetate, DichloromethaneModerateBalance of polar and nonpolar characteristics.
Nonpolar Toluene, HexaneLowMismatch in polarity, weak solute-solvent interactions.

Experimental Protocol for Determining the Solubility of 4-Fluoro-2-iodo-6-nitroaniline

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent[4].

4.1. Materials and Equipment

  • 4-Fluoro-2-iodo-6-nitroaniline (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

4.2. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 4-Fluoro-2-iodo-6-nitroaniline B Add a known volume of solvent to a vial A->B C Add the solid to the solvent B->C D Seal the vial and place in a shaker at a constant temperature C->D E Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours) D->E F Allow the suspension to settle E->F G Centrifuge to pellet the undissolved solid F->G H Filter the supernatant using a syringe filter G->H J Analyze the filtered sample and standards by HPLC H->J I Prepare a series of standard solutions of known concentrations I->J K Quantify the concentration of the solute in the sample J->K

Caption: Workflow for determining solubility using the shake-flask method.

4.3. Step-by-Step Methodology

  • Preparation of the Sample: Accurately weigh an excess amount of 4-Fluoro-2-iodo-6-nitroaniline and add it to a vial containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure that the resulting solution is saturated.

  • Equilibration: Seal the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a period sufficient to allow the system to reach equilibrium. This typically ranges from 24 to 48 hours. A preliminary study can be conducted to determine the time required to reach a constant concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically inert syringe filter (e.g., PTFE) into a clean vial. This step removes any remaining solid particles. The filtered saturated solution can then be accurately diluted with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC: Prepare a series of standard solutions of 4-Fluoro-2-iodo-6-nitroaniline of known concentrations in the same solvent. Analyze both the diluted sample and the standard solutions using a validated HPLC method. A calibration curve is generated by plotting the peak area (or height) of the standards against their concentrations. The concentration of the diluted sample is then determined from this calibration curve.

  • Calculation of Solubility: The solubility of 4-Fluoro-2-iodo-6-nitroaniline in the chosen solvent is calculated by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

4.4. Self-Validating System and Trustworthiness

The protocol described above incorporates several self-validating checks to ensure the trustworthiness of the results:

  • Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the equilibration period provides a visual confirmation that a saturated solution has been achieved.

  • Time to Equilibrium Study: Performing a time-course experiment where samples are analyzed at different time points (e.g., 12, 24, 48, and 72 hours) can verify that equilibrium has been reached when the concentration no longer changes over time.

  • Use of a Calibration Curve: Quantification against a multi-point calibration curve ensures the accuracy and linearity of the analytical measurement.

  • Replicate Experiments: Conducting the experiment in triplicate for each solvent provides a measure of the precision and reproducibility of the results.

Factors Influencing the Solubility of 4-Fluoro-2-iodo-6-nitroaniline

The solubility of 4-Fluoro-2-iodo-6-nitroaniline is not a fixed value but is influenced by several factors:

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This relationship should be determined experimentally if the compound is to be used over a range of temperatures.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarity can provide a comprehensive solubility profile.

  • Presence of Other Solutes: The presence of other compounds in the solution can affect the solubility of 4-Fluoro-2-iodo-6-nitroaniline. This is particularly relevant in complex reaction mixtures or formulations.

The relationship between the molecular structure of 4-Fluoro-2-iodo-6-nitroaniline and its interaction with different solvent types is depicted in the following diagram:

G cluster_solvents Solvent Types solute 4-Fluoro-2-iodo-6-nitroaniline (Polar Solute) polar_protic Polar Protic (e.g., Methanol, Ethanol) solute->polar_protic High Solubility (Hydrogen Bonding) polar_aprotic Polar Aprotic (e.g., DMSO, DMF) solute->polar_aprotic High Solubility (Dipole-Dipole) nonpolar Nonpolar (e.g., Hexane, Toluene) solute->nonpolar Low Solubility (Weak van der Waals forces)

Caption: Predicted solubility based on solute-solvent interactions.

Safety and Handling Considerations

4-Fluoro-2-iodo-6-nitroaniline should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance. The safety data sheet (SDS) for 2-Fluoro-4-iodo-6-nitroaniline, a closely related compound, indicates that it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn[1][5]. Avoid breathing dust, and prevent contact with skin and eyes[5].

Conclusion

While quantitative solubility data for 4-Fluoro-2-iodo-6-nitroaniline in various organic solvents is not extensively documented, a strong predictive understanding of its behavior can be derived from its molecular structure and the fundamental principles of solubility. This technical guide has provided a qualitative assessment of its expected solubility, highlighting the likelihood of high solubility in polar aprotic and protic solvents and low solubility in nonpolar solvents.

To bridge the gap in available data, a detailed and robust experimental protocol based on the shake-flask method has been presented. By following this methodology, researchers can confidently and accurately determine the solubility of 4-Fluoro-2-iodo-6-nitroaniline in solvents relevant to their specific applications. This empowers scientists and developers to optimize reaction conditions, streamline purification processes, and advance the development of novel pharmaceuticals and materials.

References

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from [Link]

  • PubMed. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Retrieved from [Link]

  • Lancaster University. (2021). Solubility Prediction From First Principles. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methyl-6-nitroaniline. Retrieved from [Link]

  • ChemSrc. (2025). 2-Fluoro-4-iodo-6-nitroaniline. Retrieved from [Link]

Sources

Exploratory

stability and storage conditions for 4-Fluoro-2-iodo-6-nitroaniline

Title: Stability Mechanics and Optimal Storage Protocols for 4-Fluoro-2-iodo-6-nitroaniline Executive Summary 4-Fluoro-2-iodo-6-nitroaniline (CAS: 153505-44-3) is a highly functionalized aromatic building block critical...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Stability Mechanics and Optimal Storage Protocols for 4-Fluoro-2-iodo-6-nitroaniline

Executive Summary

4-Fluoro-2-iodo-6-nitroaniline (CAS: 153505-44-3) is a highly functionalized aromatic building block critical to advanced pharmaceutical synthesis and materials science. However, the exact structural features that make it synthetically valuable—namely, the highly polarizable carbon-iodine (C-I) bond and the electron-deficient nitroaniline core—also introduce significant stability liabilities. As a Senior Application Scientist, I approach the storage and handling of this compound not merely as a set of static rules, but as an active management of chemical kinetics. This whitepaper deconstructs the mechanistic degradation pathways of 4-Fluoro-2-iodo-6-nitroaniline and provides field-proven, self-validating protocols to ensure its long-term integrity.

Mechanistic Vulnerabilities and Causality of Degradation

To design an effective storage system, we must first understand the thermodynamic and kinetic forces driving the degradation of the molecule. The degradation of 4-Fluoro-2-iodo-6-nitroaniline is primarily governed by two distinct pathways: photolytic cleavage and oxidative nucleophilic attack.

Photolytic Cleavage of the Carbon-Iodine (C-I) Bond

The C-I bond is the weakest link in the molecule, both thermally and photochemically. When exposed to ultraviolet or near-visible light (270–350 nm), the molecule undergoes a rapid electronic transition. Specifically, a photon promotes an electron from a nonbonding iodine orbital to a carbon-halogen antibonding orbital (an nI​→σC−I∗​ transition)[1].

Because the C-I bond dissociation energy is relatively low (approximately 2.15 eV)[1], this excitation leads to near-instantaneous homolytic cleavage. The process typically proceeds via an excited triplet state, resulting in the fragmentation of the bond to yield highly reactive aryl radicals and atomic iodine (in both ground and spin-orbit excited states)[1][2]. Once generated, these aryl radicals rapidly participate in hydrogen-abstraction or dimerization reactions, leading to irreversible batch contamination.

Photodegradation A 4-Fluoro-2-iodo-6-nitroaniline (Intact Molecule) BB BB A->BB Excitation B Photon Absorption (UV/Vis 270-350 nm) C Excited Triplet State (nI → σC-I transition) D Homolytic C-I Cleavage (Bond Dissociation) C->D < 100 fs E Aryl Radical Intermediates D->E F Iodine Radicals (I• or I) D->F G Degradation Products (Deiodinated / Dimerized) E->G H-abstraction / Coupling BB->C Excitation

Caption: Photolytic cleavage pathway of the C-I bond in 4-Fluoro-2-iodo-6-nitroaniline.

Oxidative Susceptibility of the Nitroaniline Core

The amino group ( −NH2​ ) attached to an electron-deficient nitroaromatic ring is highly susceptible to oxidation. Exposure to ambient oxygen, trace transition metals, or reactive oxygen species triggers oxidative cascades. Studies on the electro-oxidation and Fenton-like degradation of nitroanilines demonstrate that these molecules degrade via radical attack, ultimately forming complex intermediates such as benzoquinone derivatives and aliphatic acids[3][4]. The presence of ambient moisture exacerbates this by facilitating proton-coupled electron transfer (PCET) mechanisms.

The Self-Validating Storage System

Based on the causality of degradation, the storage of 4-Fluoro-2-iodo-6-nitroaniline must be treated as an active barrier system. The recommended storage temperature is strictly 0–5°C [5].

Why 0–5°C? The Arrhenius equation dictates that lowering the temperature exponentially decreases the rate constant of bimolecular oxidative reactions. However, temperature control alone is insufficient. A robust storage protocol must incorporate the following self-validating workflow:

StorageWorkflow Start Bulk Material Reception Inert Purge with Argon/N2 (Displace Oxygen) Start->Inert Vial Transfer to Amber Glass Vial (Block < 400 nm Light) Inert->Vial In Glovebox Seal Seal with PTFE-lined Cap (Prevent Moisture/Air) Vial->Seal Store Store at 0-5°C (Minimize Thermal Kinetics) Seal->Store Monitor Periodic HPLC/UV Monitoring (Validate Purity >97%) Store->Monitor Every 6 Months

Caption: Self-validating storage and handling workflow for 4-Fluoro-2-iodo-6-nitroaniline.

Quantitative Stability Parameters

The following table summarizes the critical environmental parameters and their mechanistic rationale for this compound.

ParameterOperational ValueMechanistic Rationale
CAS Number 153505-44-3Unique identifier for 4-Fluoro-2-iodo-6-nitroaniline[5].
Optimal Storage Temp 0–5°CSuppresses thermal activation energy required for bimolecular oxidation and dimer formation[5].
Light Protection Amber Glass / FoilBlocks photons < 400 nm, preventing the ~2.15 eV threshold required for the nI​→σC−I∗​ transition[1].
Atmosphere Argon (preferred) or N2​ Displaces ambient O2​ , removing the primary electron acceptor responsible for benzoquinone formation[4].
Moisture Limit < 0.5% (Desiccated)Prevents the formation of oxonium ions and mitigates proton-coupled oxidative pathways[3].

Experimental Protocols for Stability Validation

To ensure trustworthiness, any degradation observed must be quantifiable and mechanistically proven. The following protocols are designed as self-validating systems—meaning they contain internal controls that inherently prove the validity of the assay.

Protocol A: Forced Photodegradation Assessment

This protocol isolates photolytic C-I cleavage from thermal degradation.

  • Sample Preparation: Dissolve 4-Fluoro-2-iodo-6-nitroaniline in anhydrous acetonitrile to a concentration of 1.0 mg/mL.

  • Control Generation (Self-Validation): Aliquot the solution into two identical quartz cuvettes. Wrap Cuvette A entirely in aluminum foil (Dark Control). Leave Cuvette B exposed (Test Sample).

  • Actinometry (Self-Validation): Prepare a standard quinine sulfate actinometer solution to quantify the exact photon dose delivered during the experiment.

  • Irradiation: Place both cuvettes and the actinometer in a photoreactor equipped with a 300 nm UV lamp. Irradiate for 4 hours at a controlled temperature of 20°C.

  • Analysis: Analyze both cuvettes via HPLC-UV (254 nm).

    • Causality Check: If Cuvette A shows degradation, a thermal or solvent-mediated pathway is occurring. If only Cuvette B shows degradation (typically marked by the appearance of a deiodinated peak and a color shift due to I2​ liberation), the photolytic mechanism is confirmed.

Protocol B: Oxidative Stress Testing

This protocol evaluates the susceptibility of the nitroaniline core to oxidation.

  • Sample Preparation: Suspend 10 mg of the compound in 10 mL of a pH 3.0 aqueous buffer (optimal pH for observing Fenton-like degradation kinetics)[3].

  • Control Generation: Purge Flask A with Argon for 15 minutes and seal (Anaerobic Control). Leave Flask B open to ambient air (Aerobic Test).

  • Oxidant Introduction: Add a mild radical initiator (e.g., dilute H2​O2​ with trace Fe2+ ) to both flasks to simulate accelerated environmental oxidation[3].

  • Incubation: Stir at 25°C for 24 hours.

  • Analysis: Extract with dichloromethane and analyze via LC-MS.

    • Causality Check: The presence of benzoquinone derivatives in Flask B, but not Flask A, validates that degradation is strictly dependent on the availability of dissolved oxygen/oxidants[4].

References

  • 4-Fluoro-2-iodo-6-nitro-phenylamine | 153505-44-3, Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7voxCd75WaFAGlGfVGRWGzHOyCLBJhjMLZ53dZTcV2pHV4eeoqeDB3gZM6Cvrjsc-k1gTWyycmzAczxKFcAbZ9G5pV4FZ3v9IaA4PYdSLZ5gBInQYW3RMsEdddg96BtC2SzWkxzklVvUyVovt-kBO8pi3N513nGMxckNfbszsIwW8FxqJWjIR83M7k4Dn6pTEy1w=]
  • Generation and Reactivity of the 4-Aminophenyl Cation by Photolysis of 4-Chloroaniline, The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUvlre6q2HJ1N6BG4IQuTgYDpuifc1XwkD_fQGelE_A22rVmoWjvGXGeKQrncYX1vZlwY6NXwMkjNmYpJiZcHqLXBPzo3t01ajPif5PcfOuJBSfExtozGn2QwzvLpHcrvYcRRIrQ==]
  • A Kinetic Study on the Degradation of p-Nitroaniline by Fenton Oxidation Process, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_PpgAxfs5REaEUE9BZHDDUYL-x_fsY6IfzMViki01IkeUS3WRcDfmGwf4qqzqD25jgmBnvQUxPK2v00tWfxtj7iGpFgTuQCmLhrEIgU4oHVJgbClWqQ-fryVZwmsp4z25A8PK9OtjC2HHNgd7YDeu3cbQ9RgaH1MS5ARIXyEZLgdNgC8n0Wmfwtw_Bo_O3fauBbBFPE5DQmu5r2eM8bzIltAV8zZ4wWvDXclEhiTxgTMcGhhVJLW4Zy1bfSE=]
  • Imaging the Dynamics of CH2BrI Photodissociation in the Near Ultraviolet Region, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnqrckkN7hXQLTgijUbDRxhMYkU3Fm3bFmPZrr3oZqt88csOCXxxwb5Ai6auyx_M9QGzJNhLVv_6c7pb_D-zx1pPe-9-ujgoRlaARcQRd1ziuYJV0ne6LODps1OnezEUqnmbiRIrJ5Nqh8TbE=]
  • The comparative study of electrocatalytic activity of various anode materials in respect to the oxidation of nitroanilines, Materials Today: Proceedings.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF59fVF35_P6iBDUEauuJq8_T4Ftb4vWGs3a0SGDvq0iyfqN_hSk0IllJwdke3pFIDRKiuKeZENjdhS4K1sZQju8O5GpFU0mfA2FjUDv2zS0zffoXknQ11VE-QWeioTdRz8Bmodehof9u9zIlo=]

Sources

Foundational

Electrophilic Aromatic Substitution in Tetrasubstituted Anilines: A Technical Guide to the Reactivity of 4-Fluoro-2-iodo-6-nitroaniline

Abstract 4-Fluoro-2-iodo-6-nitroaniline is a highly functionalized, 1,2,4,6-tetrasubstituted aromatic building block widely utilized in the development of complex pharmaceuticals and agrochemicals. Performing Electrophil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Fluoro-2-iodo-6-nitroaniline is a highly functionalized, 1,2,4,6-tetrasubstituted aromatic building block widely utilized in the development of complex pharmaceuticals and agrochemicals. Performing Electrophilic Aromatic Substitution (EAS) on this scaffold presents a profound synthetic challenge. With the ortho and para positions relative to the amine fully blocked, the incoming electrophile is forced into the highly sterically hindered and electronically deactivated meta positions (C3 and C5), or it must proceed via an alternative ipso-substitution pathway. This whitepaper provides an in-depth analysis of the electronic topography, regioselectivity, and experimental methodologies required to functionalize this complex molecule.

Electronic and Steric Topography (The Causality of Reactivity)

The fundamental challenge of performing EAS on 4-fluoro-2-iodo-6-nitroaniline lies in the conflicting directing effects of its four substituents. To understand the causality of its reactivity, we must evaluate the molecule under both neutral and strongly acidic conditions.

Neutral/Basic Conditions: The Deactivation of C3 and C5

In standard EAS, the amino group (-NH₂) is a powerful electron-donating group (EDG) that activates the ortho and para positions via resonance . However, in 4-fluoro-2-iodo-6-nitroaniline, these positions (C2, C4, C6) are occupied by an iodine atom, a fluorine atom, and a nitro group, respectively. The remaining open positions, C3 and C5, are meta to the amine. Because resonance activation does not extend to the meta positions, C3 and C5 suffer from the electron-withdrawing inductive effect (-I) of the amine, as well as the strong deactivating pull of the adjacent nitro group. Consequently, the ring is highly deactivated toward standard EAS at the open carbon centers.

Acidic Conditions: Synergistic Directing Effects

When exposed to strong acids (e.g., H₂SO₄ during nitration), the amine protonates to form an anilinium ion (-NH₃⁺). This drastically alters the electronic landscape. The -NH₃⁺ group becomes a strong electron-withdrawing group (EWG) and a meta-director . Synergistically, the halogens (F at C4, I at C2) are weakly deactivating but ortho/para-directing. Consequently, the anilinium ion, the fluorine atom, and the iodine atom all synergistically direct the incoming electrophile to the C3 and C5 positions.

DirectingEffects A 4-Fluoro-2-iodo-6-nitroaniline (Neutral) B Anilinium Ion (Strong Acid) A->B +H+ (Protonation) C C3 / C5 Positions (Activated for EAS) B->C -NH3+ (meta-directing) -F, -I (o/p-directing)

Synergistic directing effects in protonated 4-fluoro-2-iodo-6-nitroaniline under acidic conditions.

Regioselectivity: C3/C5 Substitution vs. Ipso-Substitution

Even with synergistic directing effects under acidic conditions, substitution at C3 or C5 is exceptionally difficult due to extreme steric hindrance.

  • The C3 Position: Flanked by a massive iodine atom and a fluorine atom.

  • The C5 Position: Flanked by a fluorine atom and a bulky, electron-withdrawing nitro group.

Because the activation energy barrier for C-H substitution at C3/C5 is so high, the molecule frequently undergoes ipso-substitution . In ipso-substitution, the electrophile attacks a position already occupied by a substituent (other than hydrogen) . Iodine is an excellent leaving group (expelled as an iodonium ion, I⁺) in EAS. Thus, treatment of 4-fluoro-2-iodo-6-nitroaniline with strong electrophiles (like the nitronium ion, NO₂⁺) often leads to ipso-nitration at C2, displacing the iodine atom, rather than C-H substitution at C3 or C5.

IpsoSubstitution Start 4-Fluoro-2-iodo-6-nitroaniline Electrophile Electrophilic Attack (E+) Start->Electrophile Path1 C3/C5 Attack (High Steric Barrier) Electrophile->Path1 Path2 C2 Attack (Ipso-Substitution) Electrophile->Path2 Product1 C3/C5 Substituted Product (Minor/Trace) Path1->Product1 Product2 2-E-4-Fluoro-6-nitroaniline + I+ (Major) Path2->Product2

Competing pathways: C3/C5 substitution vs. C2 ipso-substitution in tetrasubstituted anilines.

Quantitative Data Presentation

To understand the causality behind the preferred ipso-substitution pathway, we must evaluate the steric and electronic parameters of the substituents. The massive van der Waals radius of iodine makes the adjacent C3 position nearly inaccessible to large electrophiles.

Table 1: Quantitative Parameters Influencing Regioselectivity in 4-Fluoro-2-iodo-6-nitroaniline

SubstituentRing PositionElectronic Directing Effect (Neutral)Electronic Directing Effect (Acidic)van der Waals Radius (Å)Leaving Group Ability in EAS
-NH₂ / -NH₃⁺ C1o/p-director (Strongly Activating)meta-director (Strongly Deactivating)1.55Poor
-I C2o/p-director (Weakly Deactivating)o/p-director (Weakly Deactivating)1.98Excellent (ipso)
-F C4o/p-director (Weakly Deactivating)o/p-director (Weakly Deactivating)1.47Poor
-NO₂ C6meta-director (Strongly Deactivating)meta-director (Strongly Deactivating)~1.70 (Planar)Moderate

Experimental Protocols (Self-Validating Systems)

Direct EAS on free anilines often leads to oxidative degradation (tar formation) due to the highly electron-rich nature of the amine . To create a self-validating, high-yield system, the amine must be protected via acetylation prior to exposure to harsh electrophilic conditions.

Protocol 1: Protection via Acetylation

Causality: Acetylation reduces the nucleophilicity of the nitrogen. This prevents oxidative degradation by strong acids and prevents the formation of the strongly deactivating anilinium ion, allowing for more controlled downstream functionalization.

  • Setup: Dissolve 4-fluoro-2-iodo-6-nitroaniline (10.0 mmol) in 20 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: Slowly add acetic anhydride (15.0 mmol, 1.5 equiv.) dropwise at room temperature to prevent rapid exothermic spiking.

  • Reaction: Heat the mixture to 80 °C for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system until the starting material is entirely consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold distilled water. Stir vigorously for 30 minutes until the N-(4-fluoro-2-iodo-6-nitrophenyl)acetamide fully precipitates.

  • Purification: Isolate the solid via vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and recrystallize from hot ethanol to yield the pure protected intermediate.

Protocol 2: Electrophilic Bromination (Targeting C3/C5)

Causality: Due to the extreme deactivation and steric hindrance of the protected ring, a strong Lewis acid catalyst (FeBr₃) is strictly required to generate a sufficiently potent electrophile (Br⁺) to force substitution at the C3 or C5 positions.

  • Setup: Dissolve the protected acetamide intermediate (5.0 mmol) in 25 mL of anhydrous dichloromethane (DCM) in a flame-dried flask under an inert argon atmosphere.

  • Activation: Add anhydrous Iron(III) bromide (FeBr₃, 0.5 mmol, 10 mol%) as a Lewis acid catalyst.

  • Bromination: Cool the flask to 0 °C using an ice bath. Slowly add a solution of elemental bromine (Br₂, 5.5 mmol) dissolved in 5 mL of anhydrous DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–18 hours. Note: The extreme steric hindrance of the tetrasubstituted ring will result in a sluggish reaction rate.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Deprotection: Reflux the crude brominated intermediate in 6M HCl for 2 hours to hydrolyze the acetyl protecting group, yielding the final brominated 4-fluoro-2-iodo-6-nitroaniline derivative.

References

  • Electrophilic Aromatic Substitution. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • 4-Nitroaniline. Wikipedia, The Free Encyclopedia. Available at:[Link]

Exploratory

The Strategic Role of Fluorine in 4-Fluoro-2-iodo-6-nitroaniline: Electronic Modulation and Orthogonal Reactivity in Synthesis

Executive Summary In modern drug discovery and complex organic synthesis, polyfunctionalized anilines serve as indispensable building blocks. Among these, 4-Fluoro-2-iodo-6-nitroaniline represents a masterclass in orthog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, polyfunctionalized anilines serve as indispensable building blocks. Among these, 4-Fluoro-2-iodo-6-nitroaniline represents a masterclass in orthogonal reactivity and electronic fine-tuning. This whitepaper deconstructs the specific role of the para-fluorine atom within this highly functionalized scaffold. By analyzing the interplay between inductive effects, bond dissociation energies, and steric environments, we provide a definitive guide to leveraging this molecule in chemoselective cross-coupling and functional group elaboration.

Structural Causality & Electronic Interplay

To understand the reactivity of 4-Fluoro-2-iodo-6-nitroaniline, one must analyze the molecule as a system of competing electronic vectors. The base structure is an aniline ring, but its nucleophilicity and basicity are heavily attenuated by its substituents.

The Dual Nature of the Para-Fluorine

The electronic properties of a substituent on the fluoroaniline ring are governed by two primary mechanisms: the inductive effect (-I) and the resonance effect (+R)[1]. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive pull through the σ -bond framework. However, because it possesses lone pairs in a 2p orbital that can overlap with the aromatic π -system, it also acts as a weak π -donor (+R).

In 4-Fluoro-2-iodo-6-nitroaniline, the fluorine is positioned para to the amine.

  • Inductive Dominance: The strong -I effect of fluorine pulls electron density away from the aromatic core, compounding the massive electron-withdrawing effects (-I, -R) of the ortho-nitro group[1].

  • Amine Attenuation: This combined withdrawal drastically lowers the pKa of the C1-amine. Furthermore, comparative analyses of crystal structures indicate that fluorine substitution significantly alters the hydrogen-bonding capabilities of the adjacent amine group[2]. The ortho-nitro group forms a strong intramolecular hydrogen bond with the amine, locking its conformation and rendering it exceptionally poor as a nucleophile.

  • Metabolic Shielding: In medicinal chemistry, the para position of an aniline is highly susceptible to CYP450-mediated oxidation (forming toxic quinone-imines). The C-F bond acts as a bioisosteric metabolic blocker, shielding this vulnerable site without adding significant steric bulk.

G Ring Aromatic Core (Electron Deficient) I 2-Iodo (Weak C-I) Cross-Coupling Site Ring->I Rapid Pd(0) Insertion F 4-Fluoro (-I > +R) Metabolic Blocker F->Ring Inductive Pull (-I) NO2 6-Nitro (-I, -R) Strong EWG NO2->Ring Resonance Pull (-R) NH2 1-Amino (+R) Attenuated Nucleophile NH2->Ring Electron Donation (+R)

Fig 1. Electronic interplay and orthogonal reactivity sites in 4-Fluoro-2-iodo-6-nitroaniline.

The Orthogonal Reactivity Paradigm: C-I vs. C-F

The true synthetic value of 4-Fluoro-2-iodo-6-nitroaniline lies in its orthogonal reactivity. The reactivity of a halogenated aniline in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength[3].

The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step. Because bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F, the general reactivity order is Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines[3]. The C-I bond (~65 kcal/mol) undergoes rapid oxidative addition, while the C-F bond (~126 kcal/mol) remains completely inert. Furthermore, the electron-deficient nature of the ring (driven by the F and NO2 groups) accelerates the insertion of the electron-rich Pd(0) species into the C-I bond, making this scaffold an exceptionally reactive electrophile for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Self-Validating Experimental Protocols

To leverage this scaffold effectively, researchers must employ protocols that respect its unique electronic environment. Below are field-proven methodologies with built-in validation checkpoints.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at the C2-Position

This protocol selectively forms a C-C bond at the iodine site while leaving the fluorine and nitro groups untouched.

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried Schlenk flask under argon, combine 4-Fluoro-2-iodo-6-nitroaniline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Causality note: The bidentate dppf ligand enforces a bite angle that accelerates reductive elimination, preventing catalyst trapping by the nitro group.

  • Solvent & Heating: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Heat the biphasic mixture to 80 °C for 4–6 hours with vigorous stirring.

  • Validation Checkpoint (Self-Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (bright yellow, Rf ~0.6) will be consumed, replaced by a new UV-active spot. LC-MS must show the disappearance of the M+ peak (m/z 282) and the appearance of the target mass. The absence of a -19 Da mass shift confirms the C-F bond is intact.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 x 15 mL), dry over Na₂SO₄, and purify via silica gel chromatography.

Workflow Step1 Step 1: Reagent Assembly 4-Fluoro-2-iodo-6-nitroaniline + Arylboronic Acid Step2 Step 2: Catalyst & Base Pd(dppf)Cl2 (5 mol%) + K2CO3 (2.0 equiv) Step1->Step2 Step3 Step 3: Solvent & Temperature 1,4-Dioxane/H2O (4:1), 80°C, 4-6 hrs Step2->Step3 Step4 Step 4: Validation Checkpoint LC-MS (-I mass loss), TLC Rf Shift Step3->Step4 Outcome Target Product 2-Aryl-4-fluoro-6-nitroaniline (C-F Intact) Step4->Outcome

Fig 2. Self-validating workflow for chemoselective Suzuki-Miyaura coupling at the C-I bond.
Protocol B: Chemoselective Nitro Reduction (Avoiding Hydrodehalogenation)

A common pitfall is attempting to reduce the nitro group using catalytic hydrogenation (Pd/C, H₂). This will inevitably cleave the highly reactive C-I bond. A single-electron transfer (SET) mechanism must be used.

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve 4-Fluoro-2-iodo-6-nitroaniline (1.0 mmol) in a mixture of EtOH (6 mL) and H₂O (2 mL).

  • Reductant Addition: Add Iron powder (5.0 mmol, 5.0 equiv) and solid NH₄Cl (5.0 mmol, 5.0 equiv). Causality note: Iron acts as a mild SET reductant (Béchamp reduction), which is highly specific to the nitro group and completely blind to aryl halides.

  • Reaction: Heat the suspension to 80 °C for 2 hours.

  • Validation Checkpoint (Self-Validation): The deep yellow/orange color of the starting material will fade to a pale yellow or colorless solution. LC-MS will confirm a mass shift of -30 Da (loss of two oxygen atoms, gain of two hydrogen atoms).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad with hot EtOAc. Concentrate the filtrate to yield the 1,2-diamine.

Quantitative Data Summaries

The following tables summarize the quantitative metrics that dictate the reactivity of this scaffold.

Table 1: Comparative Bond Dissociation Energies (BDE) and Reactivity Trends

Bond TypeApprox. BDE (kcal/mol)Reactivity in Pd-CatalysisRole in 4-Fluoro-2-iodo-6-nitroaniline
C-I ~65Exceptionally HighPrimary site for cross-coupling (Suzuki, Sonogashira).
C-F ~126Extremely LowInert spectator; metabolic blocker[4].
C-NO₂ ~70N/A (Reduction site)Modulates electronics; precursor to diamine.
C-NH₂ ~100N/AAttenuated nucleophile due to F and NO₂.

Table 2: Electronic Effects of Substituents Relative to the C1-Amine

SubstituentPositionEffect TypeImpact on Scaffold Reactivity
Fluoro (-F) Para (4-position)Strong -I, Weak +RModulates basicity; blocks CYP450 para-hydroxylation.
Iodo (-I) Ortho (2-position)Weak -I, Steric BulkPrime site for Pd-catalyzed oxidative addition.
Nitro (-NO₂) Ortho (6-position)Strong -I, Strong -RDrastically lowers pKa; forms intramolecular H-bond.

References

  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. ResearchGate. Available at: 2

  • An In-depth Technical Guide to Electron-donating and -withdrawing Effects in Substituted Fluoroanilines. Benchchem. Available at: 1

  • Reactivity comparison of halogenated anilines in cross-coupling. Benchchem. Available at: 3

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing). Available at:4

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Fluoro-2-iodo-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Importance of 4-Fluoro-2-iodo-6-nitroaniline in Synthesis 4-Fluoro-2-iodo-6-nitroaniline is a highly functionalized aromatic buildin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of 4-Fluoro-2-iodo-6-nitroaniline in Synthesis

4-Fluoro-2-iodo-6-nitroaniline is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating nitro group, a directing amino group, and two distinct halogen atoms, allows for programmed, sequential cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, is a paramount tool for constructing carbon-carbon bonds due to its mild conditions and broad functional group tolerance.[1][2] This document provides a detailed guide to the selective Suzuki-Miyaura coupling at the C-I bond of 4-Fluoro-2-iodo-6-nitroaniline, a reaction facilitated by the inherent reactivity differences among aryl halides.

The C-I bond is substantially more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, following the general reactivity trend: I >> Br > OTf >> Cl >> F.[2] This chemoselectivity allows for the targeted formation of a biaryl structure while preserving the fluorine atom for potential subsequent transformations, making this substrate a versatile scaffold for library synthesis and the development of complex molecular architectures.

Reaction Principle and Mechanistic Considerations

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide.[1][2] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar-Ar' (Product) RedElim->Product Regen Catalyst Regeneration RedElim->Regen Regen->Pd0 ArylI 4-Fluoro-2-iodo-6-nitroaniline (Ar-I) ArylI->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetalation

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-Fluoro-2-iodo-6-nitroaniline. This step is often rate-determining. The strong electron-withdrawing effect of the ortho-nitro group and the inherent reactivity of the C-I bond facilitate this process, making the substrate highly activated towards oxidative addition.[2][3]

  • Transmetalation : The organoboronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic moiety to the palladium(II) complex, displacing the iodide.

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Bulky, electron-rich phosphine ligands are known to promote this step.[1]

Causality Behind Experimental Choices

The specific structure of 4-Fluoro-2-iodo-6-nitroaniline necessitates careful selection of reaction components to ensure high yield and selectivity while avoiding common side reactions.

  • Catalyst System (Palladium Source and Ligand) :

    • Palladium Source : Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species.[1] Alternatively, pre-formed Pd(0) sources like Pd₂(dba)₃ can be used.

    • Ligand : The substrate is sterically hindered due to the substituents flanking the iodine atom. Therefore, a bulky, electron-rich phosphine ligand is crucial. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice. Its bulk facilitates reductive elimination, while its electron-donating nature promotes the initial oxidative addition.[4] Such biarylphosphine ligands have demonstrated high efficacy for challenging couplings, including those involving electron-deficient or sterically demanding substrates.[4][5]

  • Base : A moderately strong base is required to activate the boronic acid for transmetalation without promoting unwanted side reactions. Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are effective choices. Cs₂CO₃ is often used for more challenging couplings as the larger cation can improve solubility and reactivity.[6]

  • Solvent : A polar aprotic solvent system is generally preferred. A mixture of 1,4-Dioxane and water is a robust choice. The water is essential for the activation of the boronic acid with carbonate bases and can accelerate the transmetalation step.

  • Temperature : Elevated temperatures (e.g., 80-100 °C) are typically required to drive the reaction to completion, especially with sterically hindered substrates.

Potential Side Reactions and Mitigation

A well-designed protocol anticipates and minimizes potential side reactions:

  • Protodeboronation : This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophile.[7] This can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring to promote the desired cross-coupling.

  • Homocoupling : The boronic acid can couple with itself to form a symmetric biaryl byproduct. This is often promoted by the presence of Pd(II) species and oxygen.[1] Thoroughly degassing the reaction mixture is critical to prevent this.

  • Nitro Group Reduction : Phosphine ligands can, under certain conditions, reduce nitro groups to amines.[3] Using a well-defined catalyst-to-ligand ratio and avoiding excessively long reaction times at high temperatures can mitigate this. Monitoring the reaction progress is key.

  • Dehalogenation : The aryl iodide can be reduced to an aryl-H species. This occurs after oxidative addition if a hydride source is present.[1]

Detailed Experimental Protocol

This protocol is designed as a starting point and may require optimization depending on the specific boronic acid used.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Reagent Setup Add aniline, boronic acid, and base to a dry flask. B 2. Add Solvent Introduce the dioxane/water mixture. A->B C 3. Degassing Purge with inert gas (N₂ or Ar) for 20-30 min. B->C D 4. Catalyst Addition Add Pd(OAc)₂ and SPhos under a positive pressure of inert gas. C->D E 5. Heating & Monitoring Heat to 90°C and monitor progress by TLC or LC-MS. D->E F 6. Quenching & Extraction Cool, add water, and extract with ethyl acetate. E->F G 7. Washing & Drying Wash organic layer with brine and dry over Na₂SO₄. F->G H 8. Purification Concentrate and purify by flash column chromatography. G->H I 9. Characterization Confirm structure via ¹H NMR, ¹³C NMR, and MS. H->I

Figure 2: General Experimental Workflow for the Suzuki-Miyaura Coupling.
Materials and Equipment
ReagentsEquipment
4-Fluoro-2-iodo-6-nitroaniline (1.0 equiv)Schlenk flask or round-bottom flask with reflux condenser
Arylboronic acid (1.2-1.5 equiv)Magnetic stirrer with heating mantle
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)Inert gas supply (Nitrogen or Argon) with manifold
SPhos (2-6 mol%)Syringes and needles
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)TLC plates and developing chamber
1,4-Dioxane (ACS grade)Rotary evaporator
Deionized WaterFlash chromatography system
Ethyl acetate, Hexanes, Brine, Na₂SO₄NMR spectrometer, Mass spectrometer
Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Fluoro-2-iodo-6-nitroaniline (e.g., 282 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Solvent Addition : Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Degassing : Seal the flask with a septum and purge the mixture with nitrogen or argon gas for 20-30 minutes by bubbling the gas through the solvent. This step is crucial to remove dissolved oxygen.

  • Catalyst Addition : In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%). Briefly flush the vial with inert gas. Under a positive pressure of inert gas, quickly add the catalyst and ligand solids to the reaction flask.

  • Reaction Execution : Secure the reflux condenser, ensuring a continued inert atmosphere. Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification : Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

  • Palladium Catalysts : Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Inert Atmosphere : Reactions should be conducted under an inert atmosphere to prevent catalyst degradation and side reactions.

  • Pressure : Heating a sealed system can cause a dangerous buildup of pressure. Ensure the reaction is properly vented to an inert gas line with a bubbler.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the selective Suzuki-Miyaura coupling of 4-Fluoro-2-iodo-6-nitroaniline. By understanding the mechanistic principles and making informed choices regarding the catalyst system, base, and solvent, researchers can effectively synthesize valuable biaryl amines. The provided protocol, based on established best practices for challenging cross-coupling reactions, serves as a robust starting point for the synthesis of complex molecules for applications in drug discovery and materials science.

References

  • Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link]

  • Li, J., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • d'Halluin, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Available at: [Link]

  • Spergel, S. H., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Chemical Biology. Available at: [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. UCSD Chemistry and Biochemistry. Available at: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Yamamoto, T., & Nishiyama, M. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters. Available at: [Link]

  • Kashihara, M., & Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available at: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Muthumari, P., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. Available at: [Link]

  • Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. Available at: [Link]

Sources

Application

Application Note: Sonogashira Cross-Coupling of 4-Fluoro-2-iodo-6-nitroaniline

Executive Summary The synthesis of highly functionalized indole precursors is a critical workflow in modern drug discovery. The substrate 4-fluoro-2-iodo-6-nitroaniline is a highly valuable, yet electronically complex, b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized indole precursors is a critical workflow in modern drug discovery. The substrate 4-fluoro-2-iodo-6-nitroaniline is a highly valuable, yet electronically complex, building block. This application note provides a comprehensive, self-validating protocol for the Sonogashira cross-coupling of this substrate with terminal alkynes. By dissecting the mechanistic causality of its unique electronic environment, this guide empowers researchers to achieve high-yielding carbon-carbon bond formations while avoiding common pitfalls such as catalyst poisoning and alkyne homocoupling.

Mechanistic Rationale & Substrate Dynamics

The Sonogashira cross-coupling relies on a dual-catalytic system comprising a Palladium cycle (for carbon-carbon bond formation) and a Copper co-catalytic cycle (for the in situ generation of a reactive copper acetylide)[1].

When utilizing 4-fluoro-2-iodo-6-nitroaniline, researchers must account for three distinct structural features:

  • Hyper-Activated C-I Bond : The presence of the strongly electron-withdrawing nitro (-NO₂) group at the ortho position and the fluoro (-F) group at the para position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl ring. This hyper-activates the carbon-iodine bond, making the initial oxidative addition of the Pd(0) catalyst exceptionally fast[2].

  • Suppressed Amine Basicity : A common challenge in cross-coupling ortho-iodoanilines is the potential for the free primary amine (-NH₂) to coordinate to the Palladium or Copper catalysts, thereby poisoning the system. However, the strong electron-withdrawing effects of the -NO₂ and -F groups delocalize the nitrogen's lone pair. This drastically reduces its Lewis basicity, allowing the reaction to proceed smoothly without the need for transient protecting groups[2].

  • Steric and Electronic Steering : The coupling of aryl iodides generally proceeds under milder conditions than their bromide or chloride counterparts[1]. Because of the extreme electrophilicity of this specific substrate, mild heating (50 °C) is sufficient. Excessive heating may trigger premature, uncontrolled cyclization into a 5-fluoro-7-nitroindole derivative.

Catalytic Pathway

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd + 4-Fluoro-2-iodo-6-nitroaniline TransMet Transmetalation [Ar-Pd(II)-Alkyne] OxAdd->TransMet RedElim Reductive Elimination [Product Formation] TransMet->RedElim RedElim->Pd0 - Cross-Coupled Product CuCycle Cu(I) Cycle Cu-Acetylide CuCycle->TransMet + Terminal Alkyne

Fig 1: Pd/Cu co-catalyzed Sonogashira cycle for 4-fluoro-2-iodo-6-nitroaniline.

Reaction Optimization Data

To establish the most robust protocol, various catalytic conditions were evaluated. The quantitative data below summarizes the optimization landscape for coupling 4-fluoro-2-iodo-6-nitroaniline with a standard terminal alkyne (e.g., phenylacetylene).

Table 1: Optimization of Catalytic Conditions

EntryCatalyst (5 mol%)Co-CatalystBase (2.0 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1PdCl₂(PPh₃)₂CuI (2.5 mol%)Et₃NTHF251245Incomplete conversion; oxidative addition is fast, but transmetalation is sluggish at RT.
2 PdCl₂(PPh₃)₂ CuI (2.5 mol%) Et₃N THF 50 4 88 Optimal conditions; clean conversion with minimal side products.
3Pd(PPh₃)₄CuI (2.5 mol%)Et₃NTHF50672Slower reaction; excess phosphine ligands hinder the open coordination sites on Pd.
4PdCl₂(PPh₃)₂CuI (2.5 mol%)DIPEADMF50485Comparable yield, but DMF complicates the aqueous workup.
5PdCl₂(PPh₃)₂NoneEt₃NTHF5012<10Copper-free conditions fail; the unactivated alkyne cannot transmetalate efficiently.

Note: Yields determined by LC-MS analysis of the crude reaction mixture against an internal standard.

Self-Validating Experimental Protocol

This protocol is designed with built-in visual and analytical checkpoints to ensure the integrity of the reaction at every stage. The reaction requires strictly anhydrous and anaerobic conditions to prevent the Glaser homocoupling of the alkyne[3].

Workflow Prep 1. Reagent Prep (Anhydrous) Degas 2. Degassing (Argon Purge) Prep->Degas React 3. Reaction (50°C, 4h) Degas->React Quench 4. Quench (Celite Filter) React->Quench Purify 5. Purification (Flash Column) Quench->Purify

Fig 2: Step-by-step experimental workflow for the Sonogashira cross-coupling.

Step 1: Reagent Preparation & Degassing
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-fluoro-2-iodo-6-nitroaniline (1.0 mmol, 1.0 equiv).

  • Add anhydrous THF (5.0 mL) and anhydrous Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv).

  • Validation Check: The solution should appear as a clear, pale-yellow liquid.

  • Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the Cu(I)-acetylide intermediate, leading to alkyne dimerization (Glaser coupling) and depletion of your alkyne starting material[3].

Step 2: Catalyst Introduction
  • Under a positive flow of Argon, swiftly add PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%) and CuI (0.025 mmol, 2.5 mol%).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via a gas-tight syringe.

Step 3: Reaction Initiation (Self-Validating Step)
  • Seal the flask and transfer it to a pre-heated oil bath at 50 °C.

  • Validation Check: Within 10–15 minutes of heating, observe the reaction mixture. The initially pale-yellow solution must transition to a deep red/brown homogeneous mixture. This color shift is the definitive visual confirmation that Pd(II) has been reduced to the active Pd(0) species, and the Cu-acetylide complex has successfully formed.

    • Troubleshooting: If the solution immediately turns opaque black with heavy precipitation, oxygen ingress has occurred, resulting in the decomposition of the catalyst into "Palladium black." The reaction should be aborted and restarted with stricter degassing.

Step 4: Monitoring and Quenching
  • Stir the reaction at 50 °C for 4 hours. Monitor progress via TLC (Hexanes/EtOAc 3:1). The highly polar starting aniline will be consumed, replaced by a novel, UV-active, intensely yellow/orange fluorescent spot (the extended conjugation of the alkyne product).

  • Upon completion, cool the flask to room temperature.

  • Quench the reaction by diluting with EtOAc (15 mL) and filtering the crude mixture through a short pad of Celite to remove insoluble Pd/Cu salts. Rinse the pad with an additional 10 mL of EtOAc.

Step 5: Workup and Purification
  • Wash the organic filtrate with saturated aqueous NH₄Cl (2 × 15 mL) to remove residual amine base and copper traces.

  • Wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc).

Analytical Characterization Expectations

To verify the success of the coupling, researchers should utilize the following analytical benchmarks:

  • ¹H NMR (CDCl₃): The disappearance of the terminal alkyne proton (typically around δ 2.5–3.5 ppm) is the first indicator of success. The aniline -NH₂ protons will appear as a broad singlet (often shifted downfield due to the adjacent nitro group, ~δ 6.5–7.5 ppm). The aromatic protons of the 4-fluoro-6-nitro ring will appear as two distinct doublets of doublets (or meta-coupled multiplets) depending on the F-H coupling constants ( 3JHF​ and 4JHF​ ).

  • ¹⁹F NMR: A critical diagnostic tool. The fluorine atom in the starting material will shift slightly upon the substitution of the adjacent iodine atom with an alkyne, confirming transformation at the ortho position relative to the amine.

  • LC-MS: The mass spectrum in positive ESI mode will show the [M+H]+ peak corresponding to the exact mass of the coupled product. A minor byproduct peak at exactly twice the mass of the alkyne minus two protons ( 2M−2 ) indicates Glaser homocoupling, signaling that future runs require more rigorous deoxygenation.

References

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - nih.gov - 2[2]

  • Sonogashira coupling - wikipedia.org - 1[1]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - beilstein-journals.org - 4[4]

  • Sonogashira Coupling - organic-chemistry.org - 3[3]

Sources

Method

Buchwald-Hartwig amination using 4-Fluoro-2-iodo-6-nitroaniline

Application Note: Buchwald-Hartwig Amination of 4-Fluoro-2-iodo-6-nitroaniline Executive Summary 4-Fluoro-2-iodo-6-nitroaniline is a highly functionalized, electron-deficient aryl halide building block[1]. The presence o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of 4-Fluoro-2-iodo-6-nitroaniline

Executive Summary

4-Fluoro-2-iodo-6-nitroaniline is a highly functionalized, electron-deficient aryl halide building block[1]. The presence of orthogonal reactive sites—an iodo group, a fluoro group, a nitro group, and a primary amine—makes it an exceptionally valuable precursor in drug discovery, particularly for synthesizing complex polyaromatic scaffolds or functionalized benzimidazoles. However, its polyfunctional nature demands strict control over reaction conditions during palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) to prevent off-target reactions such as base-induced degradation, homocoupling, or catalyst poisoning.

This protocol outlines a self-validating, highly optimized methodology for the selective amination of the C-I bond in 4-Fluoro-2-iodo-6-nitroaniline.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high yields and prevent substrate degradation, the experimental design must account for the specific electronic and steric demands of 4-Fluoro-2-iodo-6-nitroaniline:

  • Oxidative Addition & The Iodide Dimer Problem: The electron-withdrawing nitro (-NO2) and fluoro (-F) groups highly activate the C-I bond, making oxidative addition to Pd(0) rapid. However, aryl iodides are notorious for forming unreactive palladium dimers bridged by iodide anions, which stall the catalytic cycle ()[2]. To counteract this, the use of bidentate phosphine ligands (e.g., BINAP, DPPF) is mandatory to prevent dimer formation and accelerate the reaction ()[3].

  • Base Selection (Critical Causality): The choice of base is the most common point of failure in this specific reaction. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are fundamentally incompatible with nitro groups ()[2]. They trigger unwanted single-electron transfer (SET) events, leading to the formation of azo compounds, complex tar mixtures, and rapid catalyst deactivation. Therefore, a milder, inorganic base such as Cesium Carbonate ( Cs2​CO3​ ) or Potassium Phosphate ( K3​PO4​ ) must be utilized ()[4].

  • Steric Hindrance & Chemoselectivity: The C2-iodine is flanked by a primary amine (C1) and a nitro group (C6). This extreme steric bulk requires a ligand with a large bite angle (like DPPF) or a bulky monodentate ligand (like BrettPhos) to facilitate the reductive elimination step and prevent the free C1-amine from poisoning the palladium center.

Catalytic Cycle & Pathway

Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-I + Pd(0)) Pd0->OxAdd PdII_I Ar-Pd(II)-I Intermediate OxAdd->PdII_I AmineCoord Amine Coordination & Deprotonation PdII_I->AmineCoord PdII_N Ar-Pd(II)-NR2 Amido Complex AmineCoord->PdII_N Base, -HI RedElim Reductive Elimination PdII_N->RedElim Product Coupled Product + Regenerated Pd(0) RedElim->Product Product->Pd0 Catalyst Recycling

Figure 1: Palladium-catalyzed Buchwald-Hartwig amination cycle for aryl iodides.

Experimental Design & Optimization Data

When optimizing the coupling of 4-Fluoro-2-iodo-6-nitroaniline with a standard secondary amine (e.g., morpholine), empirical causality dictates the following parameter hierarchy:

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
Pd2​(dba)3​ BINAPNaOtBuToluene90< 5%Complete decomposition; nitro group incompatible with NaOtBu[2].
Pd(OAc)2​ Xantphos K2​CO3​ Dioxane10045%Slow reaction rate; K2​CO3​ is too weak to efficiently deprotonate the intermediate[2].
Pd2​(dba)3​ DPPF Cs2​CO3​ Toluene9088%Optimal; DPPF prevents iodide dimer[3]; Cs2​CO3​ tolerates nitro group.
Pd(OAc)2​ BrettPhos K3​PO4​ t-BuOH8592%Excellent conversion; BrettPhos highly effective for bulky, electron-deficient systems[2].

Step-by-Step Protocol: Self-Validating Methodology

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) React 2. Catalytic Coupling (Pd/Ligand, Base, 90°C) Prep->React Workup 3. Quench & Extract (EtOAc/H2O) React->Workup Purify 4. Purification (Flash Chromatography) Workup->Purify Analyze 5. Validation (NMR, LC-MS) Purify->Analyze

Figure 2: End-to-end experimental workflow for the Buchwald-Hartwig amination process.

Materials & Reagents:

  • 4-Fluoro-2-iodo-6-nitroaniline (1.0 equiv, limiting reagent)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Pd2​(dba)3​ (2.5 mol%, yielding 5 mol% Pd)

  • DPPF or BrettPhos (5 mol%)

  • Cs2​CO3​ (anhydrous, finely powdered) (2.0 equiv)

  • Anhydrous Toluene (degassed via freeze-pump-thaw or sparging)

Step 1: Reaction Setup (Schlenk Technique)

  • Preparation : In an inert-atmosphere glovebox or using standard Schlenk line techniques, charge an oven-dried 20 mL reaction vial with 4-Fluoro-2-iodo-6-nitroaniline, Pd2​(dba)3​ , the chosen ligand (DPPF), and Cs2​CO3​ .

    • Causality: Palladium catalysts and phosphine ligands are highly susceptible to oxidation. Excluding oxygen prevents the formation of unreactive phosphine oxides.

  • Solvent & Amine Addition : Seal the vial with a PTFE-lined septum cap. Inject the degassed anhydrous toluene, followed by the secondary amine.

    • Self-Validation Check: The mixture will typically exhibit a deep red/purple hue from the Pd2​(dba)3​ . Upon heating and active catalyst formation, the color often shifts to a dark orange or brown.

Step 2: Catalytic Coupling 3. Heating : Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800-1000 rpm) for 12-16 hours.

  • Causality: Toluene is favored because the byproduct (cesium iodide) has poor solubility in it, which helps drive the reaction forward according to Le Chatelier's principle ()[2]. Vigorous stirring is essential because the reaction is a heterogeneous mixture (solid Cs2​CO3​ ).

Step 3: Workup & Quench 4. Cooling & Filtration : Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts. 5. Washing : Transfer the filtrate to a separatory funnel. Wash with distilled water (2x) and brine (1x). Dry the organic layer over anhydrous Na2​SO4​ .

Step 4: Purification & Validation 6. Chromatography : Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). 7. Analytical Validation :

  • LC-MS : Confirm the disappearance of the starting material mass and the appearance of the product mass.
  • 1H NMR : Look for the disappearance of the secondary amine's N-H proton (if applicable) and the shifting of the aromatic protons on the fluoro-nitroaniline ring due to the change in electron density from the newly formed C-N bond.

References

  • Chemistry LibreTexts . "Buchwald-Hartwig Amination". LibreTexts Organic Chemistry. URL:[Link][2]

  • Wikipedia . "Buchwald–Hartwig amination". Wikimedia Foundation. URL:[Link][3]

Sources

Application

Synthesis of Heterocyclic Compounds from 4-Fluoro-2-iodo-6-nitroaniline: A Detailed Guide for Researchers

Introduction: The Strategic Value of a Multifunctional Building Block In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Thes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The strategic selection of starting materials is paramount to the efficient construction of molecular complexity. 4-Fluoro-2-iodo-6-nitroaniline emerges as a particularly versatile scaffold, possessing a unique combination of functional groups that can be selectively addressed to forge a variety of heterocyclic cores.

This technical guide provides an in-depth exploration of synthetic strategies leveraging 4-Fluoro-2-iodo-6-nitroaniline. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for the synthesis of key heterocyclic families, including indoles, quinolines, benzimidazoles, and quinoxalines. The protocols are designed to be self-validating, with explanations of the underlying mechanisms to empower researchers to adapt and innovate.

The core utility of 4-Fluoro-2-iodo-6-nitroaniline lies in the orthogonal reactivity of its substituents:

  • Iodo Group: An excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3][4]

  • Fluoro Group: Susceptible to nucleophilic aromatic substitution (SNAr), activated by the strongly electron-withdrawing nitro group.[5]

  • Nitro and Amino Groups: A precursor pair for the formation of 1,2-diaminoaromatics, which are key intermediates in the synthesis of N-heterocycles like benzimidazoles and quinoxalines.

This guide will systematically explore these avenues of reactivity, providing researchers with a robust toolkit for their synthetic endeavors.

Part 1: Palladium-Catalyzed Cross-Coupling at the C-I Bond: Gateway to Indoles and Quinolines

The carbon-iodine bond is the most labile site for cross-coupling reactions, offering a reliable entry point for molecular elaboration. The Sonogashira coupling, in particular, provides a direct route to 2-alkynylanilines, which are versatile precursors for the synthesis of indoles and quinolines.[6]

Application Note: Sonogashira Coupling and Subsequent Cyclization

The palladium- and copper-catalyzed Sonogashira coupling of 4-Fluoro-2-iodo-6-nitroaniline with terminal alkynes proceeds under mild conditions to afford 2-alkynyl-4-fluoro-6-nitroaniline intermediates. These intermediates can then undergo intramolecular cyclization to yield substituted indoles or quinolines, depending on the reaction conditions and the nature of the alkyne substituent.

The presence of the nitro group can influence the reaction, and its electron-withdrawing nature generally does not impede the coupling. The subsequent cyclization can be promoted by a variety of catalysts, including transition metals or strong bases.[6]

Experimental Protocol: Two-Step Synthesis of a Substituted Indole

Step 1: Sonogashira Coupling

Reagent/ComponentAmountMolar Equiv.
4-Fluoro-2-iodo-6-nitroaniline282 mg1.0
Terminal Alkyne (e.g., Phenylacetylene)112 mg1.1
Pd(PPh₃)₂Cl₂14 mg0.02
CuI4 mg0.02
Triethylamine3 mL-
THF (degassed)10 mL-

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-Fluoro-2-iodo-6-nitroaniline, Pd(PPh₃)₂Cl₂, and CuI.

  • Add degassed THF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-4-fluoro-6-nitroaniline intermediate.

Step 2: Indole Cyclization

Reagent/ComponentAmountMolar Equiv.
2-Alkynyl-4-fluoro-6-nitroaniline256 mg1.0
Pd(OAc)₂11 mg0.05
Acetic Acid0.5 mL-
DMF (degassed)10 mL-

Procedure:

  • In a sealed tube, dissolve the 2-alkynyl-4-fluoro-6-nitroaniline intermediate in degassed DMF.

  • Add Pd(OAc)₂ and acetic acid.

  • Heat the reaction mixture to 100 °C for 8-12 hours.

  • Cool to room temperature and pour into water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to afford the substituted indole.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

The strong electron-withdrawing nitro group positioned ortho to the fluorine atom significantly activates the aromatic ring for nucleophilic attack, making the C-F bond susceptible to cleavage.[5] This provides a pathway to introduce a variety of nucleophiles at the C4 position.

Application Note: Regioselective Functionalization via SNAr

The reaction of 4-Fluoro-2-iodo-6-nitroaniline with nucleophiles such as amines, thiols, or alkoxides will proceed regioselectively at the C4 position. The stability of the Meisenheimer complex intermediate is enhanced by the ortho-nitro group, facilitating the displacement of the fluoride ion.[5] This strategy allows for the synthesis of a new library of substituted 2-iodo-6-nitroanilines, which can then be utilized in further synthetic transformations.

Experimental Protocol: Synthesis of a 4-Substituted-2-iodo-6-nitroaniline
Reagent/ComponentAmountMolar Equiv.
4-Fluoro-2-iodo-6-nitroaniline282 mg1.0
Nucleophile (e.g., N-ethylpiperazine)285 mg2.5
K₂CO₃276 mg2.0
DMSO5 mL-

Procedure:

  • To a round-bottom flask, add 4-Fluoro-2-iodo-6-nitroaniline and K₂CO₃ in DMSO.

  • Add the nucleophile (e.g., N-ethylpiperazine) and stir the mixture at 80-100 °C for 2-4 hours.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 4-substituted product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Part 3: Synthesis of Fused Heterocycles via Nitro Group Reduction

The nitro group serves as a masked amino group, which can be revealed by reduction. The resulting 1,2-diamine is a pivotal intermediate for the synthesis of benzimidazoles and quinoxalines.

Application Note: Benzimidazole and Quinoxaline Formation

Reduction of the nitro group in a substituted 4-Fluoro-2-iodo-aniline derivative generates the corresponding benzene-1,2-diamine. This diamine can then undergo condensation with aldehydes or carboxylic acids (or their derivatives) to form benzimidazoles.[8][9][10] Alternatively, condensation with 1,2-dicarbonyl compounds yields quinoxalines.[11][12][13][14]

Workflow Diagram: Benzimidazole and Quinoxaline Synthesis

G start 4-Fluoro-2-iodo-6-nitroaniline reduction Nitro Group Reduction (e.g., Fe/HCl or SnCl2/HCl) start->reduction diamine 4-Fluoro-2-iodo-benzene-1,2-diamine reduction->diamine aldehyde Aldehyde (RCHO) + Oxidant diamine->aldehyde Condensation dicarbonyl 1,2-Dicarbonyl (R'COCOR') diamine->dicarbonyl Condensation benzimidazole Substituted Benzimidazole aldehyde->benzimidazole quinoxaline Substituted Quinoxaline dicarbonyl->quinoxaline

Caption: Synthetic workflow from 4-Fluoro-2-iodo-6-nitroaniline to benzimidazoles and quinoxalines.

Experimental Protocol: Two-Step Synthesis of a Substituted Benzimidazole

Step 1: Reduction of the Nitro Group

Reagent/ComponentAmount
4-Substituted-2-iodo-6-nitroaniline1.0 mmol
Iron powder5.0 mmol
Concentrated HCl0.5 mL
Ethanol15 mL
Water5 mL

Procedure:

  • In a round-bottom flask, suspend the 4-substituted-2-iodo-6-nitroaniline and iron powder in a mixture of ethanol and water.

  • Heat the mixture to reflux and add concentrated HCl dropwise.

  • Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and neutralize with a saturated solution of NaHCO₃.

  • Filter the mixture through Celite and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to give the crude diamine, which is often used in the next step without further purification.

Step 2: Benzimidazole Formation

Reagent/ComponentAmount
Crude 4-substituted-2-iodo-benzene-1,2-diamine1.0 mmol
Aromatic Aldehyde1.1 mmol
p-Toluenesulfonic acid (p-TSA)0.1 mmol
Toluene20 mL

Procedure:

  • To a flask equipped with a Dean-Stark trap, add the crude diamine, aromatic aldehyde, and p-TSA in toluene.

  • Reflux the mixture for 4-6 hours, collecting the water that is formed.

  • Cool the reaction mixture and wash with saturated NaHCO₃ solution.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography or recrystallization to obtain the desired benzimidazole.

Conclusion

4-Fluoro-2-iodo-6-nitroaniline is a powerful and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. By strategically targeting its iodo, fluoro, and nitro/amino functionalities, researchers can access valuable molecular scaffolds with high efficiency and regioselectivity. The protocols and insights provided in this guide are intended to serve as a foundation for further exploration and innovation in the field of heterocyclic chemistry.

References

  • Zhang, X., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(18), 7173–7183. [Link]

  • Yao, T., Zhang, X., & Larock, R. C. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 6(16), 2623–2625. [Link]

  • Larock, R. C., & Yao, T. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(4), 535–538. [Link]

  • Request PDF. (n.d.). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. ResearchGate. [Link]

  • Cravotto, G., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3903. [Link]

  • Chen, Y.-F., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(4), 2541-2551. [Link]

  • Singh, S., et al. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 20(27), 5321-5353. [Link]

  • Khan, I., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 933. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]

  • Patel, M. R., et al. (2012). Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening. Der Pharma Chemica, 4(3), 1136-1142. [Link]

  • Taylor & Francis Online. (n.d.). QUINOXALINES. [Link]

  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-22. [Link]

  • Kamanna, K. (2019). Synthesis and Pharmacological Profile of Benzimidazoles. IntechOpen. [Link]

  • Ikhlas, M., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1709. [Link]

  • Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 317-344. [Link]

  • IJRAR. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3). [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • Mlostoń, G., & Heimgartner, H. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 23(10), 2463. [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Mahajan, N. D., & Jain, N. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. International Journal of Health Sciences, 6(S2), 9645-9650. [Link]

  • Hocek, M. (2007). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.16. [Link]

  • Reddy, T., et al. (2018). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. Beilstein Journal of Organic Chemistry, 14, 1406-1414. [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methyl-6-nitroaniline. [Link]

Sources

Method

High-Yield Preparation of Functionalized Benzimidazole Derivatives via 4-Fluoro-2-iodo-6-nitroaniline

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary The benzimidazole core is a ubiquitous pharmacophore in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary

The benzimidazole core is a ubiquitous pharmacophore in medicinal chemistry, frequently serving as a bioisostere for indole and purine scaffolds. The strategic design of highly functionalized benzimidazoles often relies on di-halogenated precursors that permit orthogonal late-stage functionalization. This application note details the robust, two-step preparation of 6-fluoro-4-iodo-1H-benzo[d]imidazole starting from 4-fluoro-2-iodo-6-nitroaniline .

By carefully selecting chemoselective reduction conditions and efficient cyclocondensation parameters, researchers can synthesize this versatile building block in high yields. The resulting scaffold features an iodine atom primed for transition-metal-catalyzed cross-coupling and a fluorine atom available for nucleophilic aromatic substitution (SNAr) or as a metabolic stability enhancer.

Scientific Rationale & Scaffold Significance

The synthesis of 6-fluoro-4-iodo-1H-benzo[d]imidazole (CAS: 1000308-33-7) requires the transformation of 4-fluoro-2-iodo-6-nitroaniline (CAS: 153505-44-3) through an intermediate diamine. The experimental design is governed by strict chemoselectivity requirements:

  • Preservation of the C-I Bond: The C4-iodine is the most reactive handle on the final scaffold. Standard nitro reduction techniques, such as catalytic hydrogenation over Palladium on Carbon (Pd/C), frequently result in catastrophic hydrodeiodination. To prevent this, a mild, single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. This method is highly chemoselective for the nitro group .

  • Efficient Cyclocondensation: The conversion of the resulting 1,2-diamine to the benzimidazole core is achieved using triethyl orthoformate. Acting as both the solvent and the C1-carbon source, the orthoester undergoes acid-catalyzed hydrolysis and condensation driven by p-Toluenesulfonic acid (p-TsOH), ensuring rapid imidazole ring closure without the need for harsh oxidants .

  • Orthogonal Reactivity: Once the core is formed, the distinct electronic properties of the halogens allow for sequential functionalization. The C-I bond readily undergoes Suzuki-Miyaura or Buchwald-Hartwig couplings. Subsequently, the C-F bond, activated by the electron-deficient nature of the benzimidazole ring, can be displaced via SNAr with secondary amines at elevated temperatures.

Mechanistic Pathway & Workflow

Workflow SM 4-Fluoro-2-iodo-6-nitroaniline (CAS: 153505-44-3) Intermediate 5-Fluoro-3-iodobenzene-1,2-diamine (CAS: 153505-45-4) SM->Intermediate Step 1: Chemoselective Reduction Fe, NH4Cl, EtOH/H2O, 80 °C Core 6-Fluoro-4-iodo-1H-benzo[d]imidazole (CAS: 1000308-33-7) Intermediate->Core Step 2: Cyclocondensation HC(OEt)3, p-TsOH, 100 °C Coupling C4-Aryl-6-fluoro-benzimidazole (Suzuki-Miyaura Product) Core->Coupling Step 3: Cross-Coupling Ar-B(OH)2, Pd(dppf)Cl2, Base SNAr C4-Aryl-C6-amino-benzimidazole (Di-functionalized Scaffold) Coupling->SNAr Step 4: SNAr Reaction Secondary Amine, NMP, Heat

Figure 1: Synthetic workflow and orthogonal functionalization of benzimidazole derivatives.

Optimization of Reaction Conditions

The following tables summarize the quantitative data evaluating different reagents for the two primary synthetic steps. The selected protocols prioritize yield, scalability, and functional group tolerance.

Table 1: Optimization of Nitro Reduction (Step 1)

EntryReducing AgentSolvent SystemTemp (°C)Time (h)Yield (%)Causality / Observation
1H₂ (1 atm), 10% Pd/CMeOH254<10%Extensive hydrodeiodination; loss of C-I bond.
2SnCl₂·2H₂O (5.0 eq)EtOAc70682%Good yield, but generates heavy metal waste and severe emulsions during workup.
3Na₂S₂O₄ (4.0 eq)THF / H₂O501245%Incomplete conversion; complex mixture of intermediates.
4 Fe (5.0 eq), NH₄Cl (2.0 eq) EtOH / H₂O (4:1) 80 2 94% Optimal. Clean conversion, intact C-I bond, and facile filtration workup.

Table 2: Cyclocondensation to Benzimidazole Core (Step 2)

EntryC1-Source / ReagentCatalyst / OxidantTemp (°C)Yield (%)Causality / Observation
1Formaldehyde (37% aq)Na₂S₂O₅ (1.2 eq)9065%Sluggish oxidative cyclization; side reactions observed.
2Formic AcidHeat (Neat)10072%Requires harsh acidic conditions; partial degradation of diamine.
3 Triethyl Orthoformate p-TsOH (0.1 eq) 100 89% Optimal. Rapid formamidine intermediate formation and clean ring closure.

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Nitro Reduction

Objective: Preparation of 5-fluoro-3-iodobenzene-1,2-diamine.

  • Reaction Setup: Charge a round-bottom flask equipped with a magnetic stir bar with 4-fluoro-2-iodo-6-nitroaniline (1.0 equiv).

  • Reagent Addition: Add iron powder (325 mesh, 5.0 equiv) and ammonium chloride (NH₄Cl, 2.0 equiv).

    • Causality: NH₄Cl acts as a mild proton source that activates the iron surface without creating a highly acidic environment, completely suppressing the hydrodeiodination pathway .

  • Solvent Introduction: Suspend the mixture in a solvent system of Ethanol and Deionized Water (4:1 v/v) to achieve a substrate concentration of 0.2 M.

  • Heating: Attach a reflux condenser and heat the vigorously stirring suspension to 80 °C for 2 hours. Vigorous stirring is critical to overcome the heterogeneous nature of the iron powder.

  • Monitoring: Verify reaction completion via TLC (Hexanes/EtOAc 3:1) or LC-MS. The bright yellow starting material spot should completely disappear, replaced by a highly polar, UV-active diamine spot.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the iron oxide sludge. Wash the Celite pad generously with Ethyl Acetate (EtOAc).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the remaining aqueous layer with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 5-fluoro-3-iodobenzene-1,2-diamine as a dark solid. Note: Use immediately in the next step to prevent oxidative degradation of the diamine.

Protocol B: Cyclocondensation to Benzimidazole Core

Objective: Preparation of 6-fluoro-4-iodo-1H-benzo[d]imidazole.

  • Reaction Setup: Dissolve the crude 5-fluoro-3-iodobenzene-1,2-diamine (1.0 equiv) in triethyl orthoformate (10.0 equiv). The orthoester functions as both the reactant and the solvent.

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv) to the solution.

    • Causality: The acid catalyst accelerates the transesterification-like attack of the primary amines onto the orthoester, facilitating the expulsion of ethanol and driving the cyclization to the thermodynamically stable aromatic imidazole ring .

  • Heating: Heat the reaction mixture to 100 °C for 3–4 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the excess triethyl orthoformate and the ethanol byproduct.

  • Purification: Dissolve the residue in Dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ to neutralize the p-TsOH. Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography (DCM/MeOH gradient, 0-5% MeOH) to afford 6-fluoro-4-iodo-1H-benzo[d]imidazole as an off-white solid.

Protocol C: Guidelines for Orthogonal Late-Stage Functionalization

To fully leverage this scaffold in drug development, adhere to the following functionalization sequence:

  • Step 1 (C4-Functionalization): Perform Suzuki-Miyaura cross-coupling at the C4-iodine first. Use Pd(dppf)Cl₂ (5 mol%), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv) in 1,4-Dioxane/H₂O (4:1) at 90 °C. The C-I bond is vastly more reactive toward oxidative addition than the C-F bond.

  • Step 2 (N-Protection): Before attempting SNAr at the C6-fluorine, protect the free N-H of the benzimidazole (e.g., with a SEM or Boc group). Causality: Under the basic conditions required for SNAr, an unprotected benzimidazole deprotonates to form an electron-rich anion, which severely deactivates the ring toward nucleophilic attack.

  • Step 3 (C6-Functionalization): Displace the C6-fluorine using a secondary amine (e.g., morpholine or piperazine) in N-Methyl-2-pyrrolidone (NMP) at 120–140 °C.

References

  • Liu, Y., et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. Available at:[Link]

  • Wang, X., et al. (2008). Synthesis and Antifungal Activities of Novel 5-Amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

Application

Application Notes &amp; Protocols: The Strategic Use of 4-Fluoro-2-iodo-6-nitroaniline in the Synthesis of Kinase Inhibitors

Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for drug development. The synthesis of potent and selective kinase inhibitors often relies on the use of highly functionalized heterocyclic scaffolds. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of 4-Fluoro-2-iodo-6-nitroaniline , a trifunctional aromatic building block, in the construction of kinase inhibitor cores. We will explore its unique reactivity, providing detailed protocols for key transformations and explaining the chemical principles that make it an invaluable tool in medicinal chemistry.

Introduction: A Trifunctional Linchpin for Kinase Inhibitor Scaffolds

The molecular architecture of 4-Fluoro-2-iodo-6-nitroaniline presents a unique convergence of three distinct and orthogonally reactive functional groups on a single aromatic ring. This strategic arrangement allows for a modular and sequential approach to the synthesis of complex molecular frameworks, which is a cornerstone of modern drug discovery.

  • The Iodo Group: Positioned at C2, the iodine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Its high reactivity in reactions like the Suzuki-Miyaura[1][2] and Sonogashira[3][4] couplings allows for the efficient formation of carbon-carbon bonds, which are essential for constructing the core bi-aryl or aryl-alkynyl structures found in many kinase inhibitors.[5]

  • The Nitro Group: The nitro group at C6 is a powerful electron-withdrawing group. This electronic feature serves two purposes: it activates the ring for subsequent reactions and, more importantly, it can be readily reduced to an amine. This latent amino group provides a critical nucleophilic site for cyclization reactions or for introducing side chains via amidation.[6][7]

  • The Fluoro Group: The fluorine atom at C4 is the least reactive of the three functional groups under typical cross-coupling conditions. It can serve as a site for nucleophilic aromatic substitution (SNAr) under more forcing conditions, but often it is retained in the final molecule. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.

This multi-faceted reactivity profile enables a synthetic strategy where the core scaffold is first assembled via the iodo group, followed by unmasking and utilization of the nitro group to complete the heterocyclic system.

Properties of the Starting Reagent

PropertyValueSource
IUPAC Name 4-Fluoro-2-iodo-6-nitroaniline-
CAS Number 517920-73-9[8]
Molecular Formula C₆H₄FIN₂O₂[9]
Molecular Weight 282.01 g/mol [9]
Appearance Yellow to brown solidGeneral
Melting Point Not widely reported; expected for a substituted aniline-

graph TD {
node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
A[label="4-Fluoro-2-iodo-6-nitroaniline", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Iodo (I) at C2\nPrimary site for C-C bond formation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
C [label="Nitro (NO₂) at C6\nReducible to an amine for cyclization", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="Fluoro (F) at C4\nFor SNAr or as a stable pharmacophore", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="Amino (NH₂) at C1\nNucleophilic site for heterocycle formation", fillcolor="#34A853", fontcolor="#FFFFFF"];

A --> B[label="Suzuki, Sonogashira,\nBuchwald-Hartwig"];
A --> C [label="Reduction (e.g., Fe/AcOH)"];
A --> D [label="SNAr (harsh conditions)"];
A --> E [label="Cyclization"];

}

Caption: Key reactive sites of 4-Fluoro-2-iodo-6-nitroaniline.

Synthetic Workflow: From Building Block to Kinase Scaffold

We propose a robust and logical synthetic workflow that leverages the distinct reactivity of each functional group. This multi-step process is designed to build a substituted quinazoline core, a privileged scaffold in many approved kinase inhibitors like Gefitinib and Erlotinib.[5]

Caption: Proposed synthetic workflow for a kinase inhibitor scaffold.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations outlined in the synthetic workflow. These are based on established and reliable chemical procedures adapted for this specific substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the Iodo Group

This step is critical for installing the "aryl" moiety that will occupy a key binding pocket in the target kinase. The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[1][2]

Causality: The mechanism involves a palladium(0) catalyst that undergoes oxidative addition into the C-I bond. A base is required to activate the boronic acid, facilitating transmetalation onto the palladium center. Reductive elimination then yields the C-C coupled product and regenerates the catalyst.[1]

Materials:

  • 4-Fluoro-2-iodo-6-nitroaniline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (for workup)

Procedure:

  • To a flame-dried Schlenk flask, add 4-Fluoro-2-iodo-6-nitroaniline, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[10]

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting aniline.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (2-Aryl-4-fluoro-6-nitroaniline) by flash column chromatography on silica gel.

Arylboronic Acid ExampleTypical Reaction TimeExpected Yield
Phenylboronic acid6 hours85-95%
4-Methoxyphenylboronic acid5 hours88-97%
3-Pyridylboronic acid8 hours75-85%
Protocol 2: Reduction of the Nitro Group

With the core aryl group installed, the nitro group is reduced to an amine, revealing the second nucleophilic site required for heterocycle formation. Reduction with iron powder in the presence of an acid or ammonium chloride is a classic, cost-effective, and highly efficient method that avoids the need for high-pressure hydrogenation equipment.[7]

Materials:

  • 2-Aryl-4-fluoro-6-nitroaniline (from Protocol 1) (1.0 eq)

  • Iron powder (<10 micron) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (4.0 eq)

  • Ethanol and Water (3:1 ratio)

  • Celite

Procedure:

  • In a round-bottom flask, suspend the 2-Aryl-4-fluoro-6-nitroaniline in the ethanol/water solvent mixture.

  • Add the iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) with vigorous mechanical stirring. The reaction is often exothermic.

  • Monitor the reaction by TLC until the yellow starting material is gone (typically 1-3 hours).

  • Cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Rinse the Celite pad thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 3-Aryl-5-fluoro-benzene-1,2-diamine, which is often used in the next step without further purification.

Protocol 3: Cyclization to Form the Quinazoline Scaffold

The final step involves the reaction of the newly formed 1,2-diamine with a one-carbon electrophile to form the pyrimidine ring of the quinazoline core. Using formic acid is a straightforward method to produce the corresponding quinazolinone, a common feature in Type I kinase inhibitors.

Materials:

  • Crude 3-Aryl-5-fluoro-benzene-1,2-diamine (from Protocol 2) (1.0 eq)

  • Formic Acid (88%)

Procedure:

  • Place the crude diamine in a round-bottom flask.

  • Add an excess of formic acid (approx. 10-20 equivalents).

  • Heat the mixture to 100 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker of ice water. A precipitate should form.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a minimal amount of cold ethanol or diethyl ether.

  • Dry the solid under vacuum to obtain the final 7-Aryl-5-fluoro-3H-quinazolin-4-one scaffold.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the key C-C bond-forming step is crucial for troubleshooting and optimization. The cycle illustrates the role of each component added to the reaction.

Suzuki_Cycle cluster_reactants Reactants A Pd⁰L₂ (Active Catalyst) B Oxidative Addition C trans-Ar¹-PdII(X)L₂ B->C D Transmetalation E trans-Ar¹-PdII(Ar²)L₂ D->E F Reductive Elimination F->A Regeneration G Ar¹-Ar² (Product) F->G Ar1X Ar¹-I (4-Fluoro-2-iodo-6-nitroaniline) Ar1X->B Ar2B Ar²-B(OH)₂ (Boronic Acid) Ar2B->D Base Base (e.g., K₂CO₃) Base->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

4-Fluoro-2-iodo-6-nitroaniline is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its well-differentiated functional groups allow for a predictable and robust synthetic sequence, enabling the rapid construction of diverse libraries of potential drug candidates. The protocols outlined in this document provide a reliable foundation for chemists to employ this reagent effectively in their research and development programs. By understanding the underlying chemical principles, researchers can further adapt and optimize these methods to access novel and potent inhibitors of therapeutically relevant kinases.

References

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Semantic Scholar.[Link]

  • Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities. Scilit.[Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][11][12][13]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG - Semantic Scholar. Semantic Scholar.[Link]

  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. National Center for Biotechnology Information.[Link]

  • Pyrazolopyrimidine – Knowledge and References - Taylor & Francis. Taylor & Francis Online.[Link]

  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity - ResearchGate. ResearchGate.[Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed. National Center for Biotechnology Information.[Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.[Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - MDPI. MDPI.[Link]

  • Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acute Myeloid Leukemia. Purdue University.[Link]

  • 4-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 67769 - PubChem. National Center for Biotechnology Information.[Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. University of Southampton.[Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.[Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions - PMC. National Center for Biotechnology Information.[Link]

  • Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • Suzuki reaction - Wikipedia. Wikipedia.[Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC - NIH. National Center for Biotechnology Information.[Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO. SciELO.[Link]

  • Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC. National Center for Biotechnology Information.[Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - Semantic Scholar. Semantic Scholar.[Link]

Sources

Method

Application Note: 4-Fluoro-2-iodo-6-nitroaniline in Advanced Agrochemical Synthesis

Executive Summary The development of next-generation agrochemicals—particularly succinate dehydrogenase inhibitor (SDHI) fungicides and novel herbicides—relies heavily on highly functionalized heterocyclic scaffolds. 4-F...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation agrochemicals—particularly succinate dehydrogenase inhibitor (SDHI) fungicides and novel herbicides—relies heavily on highly functionalized heterocyclic scaffolds. 4-Fluoro-2-iodo-6-nitroaniline (CAS: 153505-44-3)[1] has emerged as a privileged building block in this domain. This application note details the structural rationale for utilizing this intermediate and provides field-proven, self-validating protocols for converting it into complex, biologically active fluorinated benzimidazoles.

Structural Rationale & Mechanistic Insights

The strategic placement of functional groups on 4-Fluoro-2-iodo-6-nitroaniline provides a unique combination of physicochemical properties and synthetic versatility:

  • Fluorine (C4): The introduction of a fluorine atom significantly enhances the lipophilicity ( logP ) of the final agrochemical, which is critical for penetrating waxy plant cuticles and insect exoskeletons. Furthermore, it blocks metabolic degradation by cytochrome P450 enzymes, extending the active half-life of the compound in the field.

  • Iodine (C2): The carbon-iodine bond serves as a highly reactive, orthogonal handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions). This allows for the rapid generation of diverse compound libraries to optimize target binding affinity.

  • Nitro (C6) & Amino (C1): The ortho-relationship of these two groups provides a direct template for the construction of benzimidazoles and benzotriazoles—core pharmacophores in numerous commercial fungicides (e.g., carbendazim analogs).

Workflow A: One-Pot Reductive Cyclization to Fluorinated Benzimidazoles

Causality of Experimental Design: Traditional synthesis of benzimidazoles from nitroanilines involves a two-step process: harsh reduction (e.g., Fe/HCl or Pd/C with H 2​ ) followed by condensation in strong acids (like polyphosphoric acid). These conditions often lead to the undesired reductive dehalogenation of the labile carbon-iodine bond. To preserve the iodine handle, we employ an Indium-mediated reductive cyclization[2]. Indium in the presence of acetic acid provides a mild, chemoselective reduction of the nitro group to an amine in situ, which immediately condenses with an orthoester to form the benzimidazole core without cleaving the C-I bond.

Workflow1 SM 4-Fluoro-2-iodo- 6-nitroaniline Reagents Indium powder, AcOH Orthoester, Reflux SM->Reagents Intermediate In Situ Reduction to Diamine Reagents->Intermediate Product Fluorinated Iodobenzimidazole Intermediate->Product Cyclization

Fig 1. One-pot Indium-mediated reductive cyclization to fluorinated iodobenzimidazole.

Protocol 1: Synthesis of 4-Fluoro-6-iodo-2-methyl-1H-benzimidazole

This protocol is designed as a self-validating system to ensure reaction integrity at each step.

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-2-iodo-6-nitroaniline (10.0 mmol) in ethyl acetate (30 mL).

  • Reagent Addition: Add trimethyl orthoacetate (15.0 mmol), followed by Indium powder (40.0 mmol, 100 mesh) and glacial acetic acid (40.0 mmol).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere.

  • In-Process Validation (TLC): After 2 hours, withdraw a 10 μ L aliquot. Quench with saturated NaHCO 3​ and extract with EtOAc. Spot on a silica TLC plate (Hexanes:EtOAc 7:3). The reaction is complete when the bright yellow spot of the starting material ( Rf​≈0.6 ) is entirely replaced by a UV-active, blue-fluorescent product spot ( Rf​≈0.3 ).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove Indium salts, washing the cake with EtOAc (2 × 20 mL).

  • Isolation: Wash the combined organic filtrate with saturated aqueous NaHCO 3​ (50 mL) and brine (50 mL). Dry over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and recrystallize from ethanol to yield the pure product.

Workflow B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Causality of Experimental Design: With the intact iodine atom on the benzimidazole core, the molecule is primed for structural diversification. We utilize a microwave-assisted Suzuki-Miyaura cross-coupling. Microwave irradiation ensures rapid, uniform heating, drastically reducing reaction times from hours to minutes. We select SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) as the ligand; its electron-rich, sterically demanding nature accelerates the oxidative addition of the Pd(0) species into the C-I bond and facilitates the coupling of sterically hindered arylboronic acids[3].

Workflow2 Substrate Fluorinated Iodobenzimidazole Reagents Ar-B(OH)2, PdCl2, SPhos, Cs2CO3 Substrate->Reagents Reaction Microwave Irradiation (120°C, 30 min) Reagents->Reaction Product Novel Aryl-Fluoro- Benzimidazole Active Reaction->Product Cross-Coupling

Fig 2. Microwave-assisted Suzuki-Miyaura cross-coupling for late-stage diversification.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
  • Preparation: In a 10 mL microwave vial, combine 4-Fluoro-6-iodo-2-methyl-1H-benzimidazole (1.0 mmol), the desired arylboronic acid (1.5 mmol), and Cs 2​ CO 3​ (2.0 mmol).

  • Catalyst Addition: Add PdCl 2​ (0.05 mmol, 5 mol%) and SPhos (0.10 mmol, 10 mol%).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 5 mL). Seal the vial with a crimp cap. Pierce the septum with a needle and sparge the solution with Argon for 10 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and ligand degradation.

  • Reaction Execution: Irradiate the vial in a microwave synthesizer at 120°C for 30 minutes.

  • In-Process Validation (LC-MS): Analyze a 5 μ L aliquot via LC-MS. The protocol is validated when the total ion chromatogram (TIC) shows complete consumption of the iodinated precursor and the mass spectrum exhibits the [M+H]+ peak corresponding to the cross-coupled product.

  • Purification: Dilute the mixture with EtOAc (15 mL), wash with water (10 mL), dry over Na 2​ SO 4​ , and purify via flash column chromatography (gradient: 10% to 50% EtOAc in Hexanes).

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative outcomes and analytical markers for the described workflows, providing benchmarks for successful execution.

Reaction StepSubstrateReagents / CatalystTime / TempExpected Yield (%)Key Analytical Marker
Reductive Cyclization 4-Fluoro-2-iodo-6-nitroanilineIn(0), AcOH, Trimethyl orthoacetate2-4 h / 80°C85 - 92%Disappearance of NO 2​ stretch ( 1530 cm −1 ) in FTIR
Cross-Coupling Fluorinated IodobenzimidazoleAr-B(OH) 2​ , PdCl 2​ , SPhos, Cs 2​ CO 3​ 30 min / 120°C (MW)78 - 89%Shift in retention time; presence of [M+H]+ via LC-MS

References

  • Indium-mediated one-pot benzimidazole synthesis from 2-nitroanilines or 1,2-dinitroarenes with orthoesters Source: Tetrahedron, Volume 67, Issue 41, 2011, Pages 8027-8033. URL:[Link][2]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles Source: Arkivoc 2019, vi, 431-445. URL:[Link][3]

Sources

Application

Advanced Application Note: The Strategic Role of 4-Fluoro-2-iodo-6-nitroaniline in the Design and Manufacturing of Functional Dyes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, photophysical tuning, and synthetic protocols for advanced dye manufacturing. Introduction & Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, photophysical tuning, and synthetic protocols for advanced dye manufacturing.

Introduction & Structural Rationale

In the development of advanced functional dyes—ranging from high-performance disperse dyes for synthetic textiles to photosensitizers for Photodynamic Therapy (PDT)—the selection of the primary aromatic building block is the most critical variable. 4-Fluoro-2-iodo-6-nitroaniline (CAS: 153505-44-3) represents a highly specialized, polyfunctional scaffold that offers orthogonally reactive sites and highly tunable photophysical properties.

As a Senior Application Scientist, I approach this molecule not just as a chemical intermediate, but as a multi-tool for chromophore engineering. The strategic placement of three distinct substituents around the aniline core provides specific mechanistic advantages:

  • The Nitro Group (–NO₂): Acts as a powerful Electron Withdrawing Group (EWG). When coupled with an electron-donating amine via an azo linkage, it establishes a strong Donor- π -Acceptor (D- π -A) "push-pull" system, which is essential for achieving deep, bathochromically shifted absorption profiles.

  • The Fluoro Group (–F): The high electronegativity of fluorine lowers the HOMO/LUMO energy levels, significantly enhancing the dye's resistance to oxidative degradation (photobleaching). Furthermore, fluorination increases the lipophilicity of the molecule, a critical parameter for the substantivity of disperse dyes in hydrophobic matrices (e.g., polyester fibers).

  • The Iodo Group (–I): This is the most versatile handle on the molecule. Photophysically, iodine induces the Internal Heavy-Atom Effect . The large nucleus of the iodine atom enhances Spin-Orbit Coupling (SOC), which breaks the spin-forbidden nature of singlet-to-triplet transitions. This dramatically accelerates Intersystem Crossing (ISC) from the excited singlet state ( S1​ ) to the triplet state ( T1​ )[1]. In PDT applications, this T1​ state transfers energy to ground-state molecular oxygen ( 3O2​ ), generating cytotoxic singlet oxygen ( 1O2​ ) with high quantum efficiency[2]. Synthetically, the C–I bond serves as a highly reactive site for palladium-catalyzed cross-coupling, allowing for late-stage π -system extension.

Synthetic Workflow & Mechanistic Pathways

The manufacturing of dyes from 4-Fluoro-2-iodo-6-nitroaniline typically diverges into two primary pathways: classical Azo Coupling (Pathway A) and Transition-Metal Catalyzed Cross-Coupling (Pathway B).

DyeSynthesis Start 4-Fluoro-2-iodo-6-nitroaniline (CAS: 153505-44-3) Diazo Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazo Pathway A Sonogashira Pd-Catalyzed Sonogashira (Pd(PPh3)4, CuI, Terminal Alkyne) Start->Sonogashira Pathway B AzoCoupling Azo Coupling (e.g., N,N-Diethylaniline) Diazo->AzoCoupling AzoDye Fluorinated Iodo-Azo Dye (Push-Pull Chromophore) AzoCoupling->AzoDye AzoDye->Sonogashira Late-Stage Functionalization PiExtended π-Extended Sensitizer (High Singlet Oxygen Yield) Sonogashira->PiExtended

Synthetic divergence of 4-Fluoro-2-iodo-6-nitroaniline into azo dyes and π-extended PDT sensitizers.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical parameters is explicitly defined to ensure reproducibility and scientific integrity.

Protocol 1: Synthesis of a Fluorinated Iodo-Azo Disperse Dye

Objective: To generate a D- π -A push-pull chromophore via diazotization.

Step-by-Step Methodology:

  • Preparation of the Amine Suspension: Suspend 10 mmol of 4-Fluoro-2-iodo-6-nitroaniline in 15 mL of concentrated Hydrochloric Acid (HCl) and 15 mL of distilled water. Stir vigorously at room temperature for 30 minutes to ensure complete salt formation.

  • Temperature Control (Critical): Cool the suspension to 0–5 °C using an ice-salt bath. Causality: Diazonium salts are highly unstable intermediates. Temperatures above 5 °C provide sufficient thermal energy to drive the expulsion of N2​ gas, converting the diazonium salt into an unwanted phenolic byproduct.

  • In-Situ Nitrosation: Slowly add a pre-cooled solution of Sodium Nitrite ( NaNO2​ , 11 mmol in 5 mL water) dropwise over 20 minutes. Maintain stirring for an additional 1 hour at 0–5 °C.

  • Quenching Excess Reagent: Add 10% aqueous Sulfamic Acid dropwise until a negative result is obtained on starch-iodide paper. Causality: Unreacted nitrous acid will cause unwanted electrophilic nitrosation of the coupling component in the next step, leading to highly colored impurities.

  • Azo Coupling: Dissolve 10 mmol of the coupling component (e.g., N,N-Diethylaniline) in 10 mL of glacial acetic acid. Add this solution dropwise to the diazonium salt mixture while maintaining the pH between 4.0–5.0 using sodium acetate.

  • Isolation: Stir for 2 hours, filter the precipitated dark dye under vacuum, wash with cold water, and recrystallize from ethanol.

Protocol 2: Late-Stage π -Extension via Sonogashira Coupling

Objective: To extend the conjugation of the dye and tune the absorption into the "Phototherapeutic Window" (600–800 nm) for in vivo applications.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, dissolve 5 mmol of the synthesized Iodo-Azo dye (from Protocol 1) and 6 mmol of a terminal alkyne (e.g., phenylacetylene) in 20 mL of anhydrous DMF and 10 mL of Triethylamine (TEA).

  • Degassing (Critical): Subject the mixture to three freeze-pump-thaw cycles. Causality: The presence of molecular oxygen rapidly promotes the Glaser homocoupling of the terminal alkyne, consuming the reagent and creating dimeric impurities that are notoriously difficult to separate from the target dye.

  • Catalyst Addition: Under a positive flow of Argon, add 0.25 mmol (5 mol%) of Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] and 0.5 mmol (10 mol%) of Copper(I) Iodide ( CuI ).

  • Coupling Reaction: Heat the reaction mixture to 70 °C for 12 hours. The iodine atom acts as a highly reactive leaving group for the oxidative addition of Pd(0) , while CuI forms the intermediate copper acetylide.

  • Purification: Cool to room temperature, dilute with dichloromethane, wash with brine, dry over MgSO4​ , and purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Quantitative Data Presentation

The integration of 4-Fluoro-2-iodo-6-nitroaniline into dye architectures dramatically alters both the optical and photophysical properties of the resulting molecules. The table below summarizes the representative impact of these specific substituents on a standard N,N-Diethylaniline azo dye core, highlighting the profound Heavy-Atom Effect on Intersystem Crossing (ISC)[1][2].

Dye Architecture (Substituents on Aniline Core) λmax​ (nm)Molar Extinction ( ϵ , M−1cm−1 )ISC Quantum Yield ( ΦISC​ )Singlet Oxygen Yield ( ΦΔ​ )Primary Application
Unsubstituted Base Dye (No F, I, NO₂)410~ 25,000< 0.01< 0.01Basic Colorant
Push-Pull Dye (NO₂ only)485~ 35,0000.030.02Disperse Dye (Textiles)
Fluorinated Push-Pull Dye (F, NO₂)478~ 36,5000.040.02High-Stability Disperse Dye
Target Dye (F, I, NO₂)492~ 38,0000.65 0.58 PDT Sensitizer / Imaging

Note: The incorporation of Iodine (Target Dye) causes a slight bathochromic shift but triggers a massive >15-fold increase in ΦISC​ due to enhanced Spin-Orbit Coupling, making it a highly efficient singlet oxygen generator[2].

References

  • The Journal of Physical Chemistry A. "Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin–Orbit Coupling and Density of States." ACS Publications, August 2018. Available at: [Link]

  • RSC Advances. "Impact of iodine loading and substitution position on intersystem crossing efficiency in a series of ten methylated-mesophenyl-BODIPYs." Royal Society of Chemistry, April 2021. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Sonogashira Reaction of 4-Fluoro-2-iodo-6-nitroaniline

For: Researchers, scientists, and drug development professionals. Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] The protocol herein provides a detailed methodology for the Sonogashira reaction of 4-Fluoro-2-iodo-6-nitroaniline, a highly functionalized and electron-deficient substrate. The resulting 2-alkynyl-4-fluoro-6-nitroanilines are valuable intermediates for the synthesis of various heterocyclic compounds and other complex molecular architectures.

The substrate, 4-Fluoro-2-iodo-6-nitroaniline, presents a unique set of electronic and steric challenges. The presence of two strong electron-withdrawing groups (nitro and fluoro) is expected to enhance the rate of the oxidative addition of the aryl iodide to the palladium(0) catalyst, a key step in the catalytic cycle.[3] However, the ortho-nitro group may introduce steric hindrance and potentially coordinate with the metal catalysts. This guide provides two robust protocols: a classical copper-co-catalyzed method and a copper-free alternative to mitigate the risk of alkyne homocoupling (Glaser coupling), a common side reaction.[1]

Reaction Mechanism and Workflow

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] The palladium cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1] The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne and a base.[3]

In the copper-free variant, the base is believed to facilitate the deprotonation of the alkyne at the palladium center after the formation of a π-alkyne-palladium complex.[1]

Diagram: Sonogashira Catalytic Cycle

Sonogashira_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_aryl Ar-Pd(II)-I(L)₂ oxidative_addition->pd_aryl transmetalation Transmetalation pd_aryl->transmetalation pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ transmetalation->pd_alkynyl cuI CuI transmetalation->cuI CuI reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 product Ar-C≡C-R reductive_elimination->product cu_acetylide R-C≡C-Cu cu_acetylide->transmetalation alkyne R-C≡C-H alkyne->cu_acetylide CuI, Base base Base

Sources

Application

Chemoselective Cross-Coupling of Polyhalogenated Anilines: An Application Guide

Introduction: The Strategic Value of Polyhalogenated Anilines Polyhalogenated anilines are pivotal building blocks in the synthesis of a diverse array of functional molecules, including pharmaceuticals, agrochemicals, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Polyhalogenated Anilines

Polyhalogenated anilines are pivotal building blocks in the synthesis of a diverse array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of multiple halogen substituents offers a versatile platform for sequential, site-selective functionalization through transition-metal-catalyzed cross-coupling reactions.[1][2] However, the subtle differences in reactivity between identical or different halogen atoms on the same aromatic ring present a significant synthetic challenge.[1] Achieving chemoselectivity—the preferential reaction of one halogen over others—is paramount for the efficient and controlled construction of complex molecular architectures.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical protocols for achieving chemoselective cross-coupling of polyhalogenated anilines. We will delve into the mechanistic nuances that govern selectivity and offer field-proven methodologies for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Core Principles of Chemoselectivity in Cross-Coupling Reactions

The ability to selectively functionalize one C-X bond in the presence of others is primarily governed by the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[4][5] Several factors influence the rate of oxidative addition and, consequently, the chemoselectivity of the reaction.

The Halogen Reactivity Trend

The inherent reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows a well-established trend: C-I > C-Br > C-OTf > C-Cl.[6] This trend is directly related to the bond dissociation energies of the C-X bonds; weaker bonds undergo oxidative addition more readily.[7][8] This intrinsic difference in reactivity is the most straightforward principle to exploit for chemoselective couplings in anilines bearing different halogens. For instance, an iodo-substituent will preferentially react over a bromo- or chloro-substituent under carefully controlled conditions.[7]

Electronic Effects

The electronic environment of the aniline ring significantly influences the reactivity of the C-X bonds. Electron-withdrawing groups can enhance the electrophilicity of the carbon atom, making the C-X bond more susceptible to oxidative addition.[1] Conversely, electron-donating groups, such as the amino group in anilines, can modulate the reactivity of adjacent or remote C-X bonds.

Steric Hindrance

The steric environment around a C-X bond can play a crucial role in directing selectivity. Bulky substituents ortho to a halogen can hinder the approach of the bulky metal-ligand complex, thereby favoring reaction at a less sterically encumbered position.[9] This "ortho-effect" can be a powerful tool for achieving regioselectivity in symmetrically substituted anilines.

Catalyst and Ligand Control

The choice of catalyst and, more importantly, the ancillary ligand is a critical determinant of selectivity.[10][11] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, are instrumental in facilitating the oxidative addition of less reactive C-Cl bonds and can influence the regioselectivity of the coupling.[5][12] The steric and electronic properties of the ligand can modulate the catalyst's behavior, sometimes even overriding the inherent reactivity of the C-X bonds.[10]

Mechanistic Overview of a Generic Cross-Coupling Reaction

The catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][5] Understanding this cycle is fundamental to troubleshooting and optimizing chemoselective transformations.

Cross-Coupling Catalytic Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) (Oxidative Adduct) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R-M PdII_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_R M-X RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Notes and Protocols

This section provides detailed protocols for achieving chemoselective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of polyhalogenated anilines. The causality behind experimental choices is explained to provide a deeper understanding of the reaction optimization process.

Chemoselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[8] In the context of polyhalogenated anilines, it allows for the selective introduction of aryl or vinyl substituents.

Core Principle for Selectivity: Exploiting the inherent reactivity difference between halogens (I > Br > Cl) is the most common strategy.[8] For substrates with identical halogens, catalyst and ligand selection become critical to modulate reactivity based on the electronic and steric environment of the C-X bonds.[1]

Protocol: Selective Mono-arylation of a Dibromoaniline

This protocol describes the selective Suzuki-Miyaura coupling at the more reactive bromine atom in a hypothetical 2,4-dibromoaniline, where electronic factors may differentiate the two positions.

Materials:

  • 2,4-Dibromoaniline

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • Reaction Setup: In a glovebox, to a dry Schlenk tube, add 2,4-dibromoaniline (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

Expert Insights:

  • The use of a bulky, electron-rich ligand like SPhos is crucial for promoting the oxidative addition of the C-Br bond.[8]

  • The choice of base is critical; K₃PO₄ is often effective in Suzuki couplings.[8]

  • Careful control of temperature and reaction time is essential to prevent overreaction (diarylation). Lowering the temperature can sometimes enhance selectivity.

Data Presentation: Suzuki-Miyaura Coupling of Dihaloanilines

EntryHaloanilineBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)Selectivity (Mono:Di)
12-Iodo-4-bromoanilinePhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O80>90>20:1
22,4-Dibromoaniline4-Methoxyphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O1008510:1
32-Bromo-4-chloroanilineNaphthylboronic acidPd(OAc)₂/XPhosCs₂CO₃t-Amyl alcohol11078>20:1

Yields and selectivities are representative and may vary depending on the specific substrates and reaction conditions.

Chemoselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of complex diaryl- or alkylarylamines from polyhalogenated anilines.[13][14]

Core Principle for Selectivity: Similar to the Suzuki coupling, selectivity is often achieved by targeting the most reactive C-X bond. However, the choice of ligand and base can have a profound impact on the outcome, sometimes enabling the functionalization of less reactive C-Cl bonds in the presence of more reactive ones.[3][11]

Protocol: Selective Mono-amination of a Dichloroaniline

This protocol details the selective amination of one chlorine atom in a dichloroaniline, a challenging transformation that relies on a highly active catalyst system.

Materials:

  • 2,4-Dichloroaniline

  • A primary or secondary amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equiv).[12]

  • Reagent Addition: Add anhydrous toluene, followed by the 2,4-dichloroaniline (1.0 equiv) and the amine (1.2 equiv).

  • Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate and brine.[2]

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography.

Expert Insights:

  • The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is often necessary for the amination of aryl chlorides.[15]

  • A strong, non-nucleophilic base like NaOtBu is typically required for the deprotonation of the amine and to facilitate the catalytic cycle.[12]

  • The reaction must be conducted under strictly anhydrous and inert conditions, as both the catalyst and the base are sensitive to air and moisture.[12]

Buchwald-Hartwig_Workflow start Start setup Reaction Setup (Glovebox) start->setup reagents Add Reagents: - Dichloroaniline - Amine - Pd₂(dba)₃/XPhos - NaOtBu - Toluene setup->reagents reaction Heat Reaction (100-110 °C) reagents->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Workup: - Cool, Dilute - Wash monitor->workup Complete purify Purification (Chromatography) workup->purify end End Product purify->end

Figure 2: Experimental workflow for selective Buchwald-Hartwig amination.

Chemoselective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated aniline derivatives.[16][17]

Core Principle for Selectivity: The Sonogashira reaction is highly selective for more reactive halogens.[18] It is an excellent method for the functionalization of iodo- or bromo-substituted anilines in the presence of chloro-substituents.[18]

Protocol: Selective Alkynylation of a Bromo-chloroaniline

This protocol describes the selective Sonogashira coupling at the bromine position of a bromo-chloroaniline.

Materials:

  • 4-Bromo-2-chloroaniline

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-2-chloroaniline (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add anhydrous THF, triethylamine (2.0 equiv), and the terminal alkyne (1.1 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[4]

Expert Insights:

  • The use of a copper(I) co-catalyst is characteristic of the Sonogashira reaction and is crucial for facilitating the transmetalation step.[16]

  • Triethylamine acts as both a base and a solvent in many cases.[4]

  • The reaction is often performed at or near room temperature, which helps to maintain high selectivity.[16]

Data Presentation: Sonogashira Coupling of Polyhalogenated Anilines

EntryHaloanilineAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-Iodo-2-bromoanilinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT95
22,4-DibromoanilineTrimethylsilylacetylenePd(PPh₃)₄/CuIDiisopropylamineToluene6088 (mono-alkynylated)
34-Bromo-2-chloroaniline1-HexynePdCl₂(dppf)/CuIPiperidineDMF8082

Yields are for the mono-alkynylated product at the more reactive halogen position.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Reactivity - Inactive catalyst- Inappropriate ligand or base- Impure reagents or solvents- Use a fresh catalyst or pre-catalyst[12]- Screen different ligands and bases[11]- Ensure anhydrous and degassed solvents[12]
Poor Selectivity (Overreaction) - Reaction temperature too high- Prolonged reaction time- Inappropriate catalyst/ligand- Lower the reaction temperature- Carefully monitor the reaction and stop upon consumption of starting material- Screen less active catalysts or different ligands[10]
Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation) - Catalyst decomposition- Presence of oxygen or water- Use a more stable pre-catalyst or adjust catalyst loading[12]- Ensure strictly inert and anhydrous conditions[12]

Conclusion

The chemoselective cross-coupling of polyhalogenated anilines is a powerful strategy for the efficient synthesis of complex molecules. A thorough understanding of the fundamental principles governing reactivity—including halogen identity, electronic and steric effects, and the judicious selection of catalysts, ligands, and reaction conditions—is essential for achieving high selectivity and yields. The protocols and insights provided in this guide serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the strategic and controlled functionalization of these versatile building blocks.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (URL: [Link])

  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Communications. (URL: [Link])

  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). ResearchGate. (URL: [Link])

  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). PubMed. (URL: [Link])

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. (URL: [Link])

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. (URL: [Link])

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. (URL: [Link])

  • Oxidative addition. Wikipedia. (URL: [Link])

  • Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. (URL: [Link])

  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT. (URL: [Link])

  • Sonogashira coupling. Wikipedia. (URL: [Link])

  • 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts. (URL: [Link])

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. (URL: [Link])

  • General Chemoselective Suzuki-Miyaura Cross-Coupling Reaction of Polyhalogenated Aryl Triflates. ACS Catalysis. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. (URL: [Link])

  • Chelation enables selective enantioconvergent Suzuki–Miyaura coupling. University of Oxford Department of Chemistry. (URL: [Link])

  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline... ResearchGate. (URL: [Link])

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class. SciSpace. (URL: [Link])

  • Sonogashira Coupling. Chemistry LibreTexts. (URL: [Link])

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (URL: [Link])

  • Highly ortho‐Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Scilit. (URL: [Link])

  • Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. (URL: [Link])

  • Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. PubMed. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Suzuki Coupling for 4-Fluoro-2-iodo-6-nitroaniline

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 4-Fluoro-2-iodo-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 4-Fluoro-2-iodo-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Introduction to the Challenge

4-Fluoro-2-iodo-6-nitroaniline is a challenging substrate for Suzuki-Miyaura cross-coupling due to a combination of electronic and steric factors. The presence of a strongly electron-withdrawing nitro group, an ortho-iodo substituent, and a potentially coordinating aniline group requires careful optimization of reaction conditions to achieve high yields and minimize side reactions. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low yields when using 4-Fluoro-2-iodo-6-nitroaniline in a Suzuki coupling?

Low yields can stem from several factors:

  • Steric Hindrance: The iodine atom is positioned ortho to a bulky nitro group, which can sterically impede the oxidative addition step of the catalytic cycle.[1]

  • Electronic Effects: The electron-withdrawing nitro group can decrease the electron density of the aromatic ring, which can affect the rate of oxidative addition.[2]

  • Catalyst Inactivation: The aniline moiety can coordinate to the palladium catalyst, potentially leading to deactivation.[3]

  • Side Reactions: Common side reactions include protodeboronation of the boronic acid and homocoupling.[1][3]

Q2: Is the nitro group expected to interfere with the Suzuki coupling?

Generally, nitro groups are well-tolerated in Suzuki couplings and can even activate the aryl halide towards oxidative addition by making the ring more electron-poor.[2] While some reports suggest that nitro groups can act as pseudohalides under specific conditions, this is unlikely to be a major competing pathway with a more reactive C-I bond, especially when using standard palladium catalysts like Pd(PPh₃)₄.[2] In fact, recent research has explored the use of nitroarenes as electrophiles in Suzuki-Miyaura couplings, highlighting the possibility of C-NO2 bond cleavage under specific catalytic systems.[4][5][6]

Q3: Which palladium catalyst and ligand combination is a good starting point?

For sterically hindered and electron-deficient substrates, a highly active catalyst system is often necessary.[3] A good starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.[7] Ligands like SPhos, XPhos, or other Buchwald-type ligands are often effective for challenging substrates as they can promote the rate-limiting reductive elimination step and mitigate side reactions.[2][7]

Q4: What is the role of the base, and which one should I choose?

The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8][9] The choice of base is highly dependent on the other reaction components.[8] For substrates with acidic protons, like the aniline in 4-Fluoro-2-iodo-6-nitroaniline, a moderately strong inorganic base is often preferred.

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[1][8][10]

  • Stronger bases like NaOH or KOH could potentially lead to undesired side reactions with the nitro group or the aniline.

  • The use of aqueous base solutions is common and can be beneficial for dissolving the base and facilitating the formation of the active boronate.[11]

In-Depth Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of 4-Fluoro-2-iodo-6-nitroaniline.

Problem 1: Low or No Product Formation

If you observe little to no formation of the desired product, a systematic evaluation of the reaction components is necessary.[7]

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst System:

    • Cause: The palladium catalyst may not be in its active Pd(0) state, or the chosen ligand may not be suitable for this specific substrate.[7] Using a Pd(II) precatalyst requires in-situ reduction, which can sometimes be inefficient.[7]

    • Solution:

      • Switch to a Pd(0) Source: Try using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[1]

      • Screen Ligands: If using a Pd(II) source, screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or dtbpf.[10] These are known to be effective for sterically demanding couplings.[12]

      • Increase Catalyst Loading: While typical loadings are 1-5 mol%, increasing it may help if catalyst deactivation is suspected.[7]

      • Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst.[7] Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (Argon or Nitrogen).[1][3]

  • Suboptimal Base and Solvent Combination:

    • Cause: The chosen base may not be effective in the selected solvent, or the solvent itself may not be appropriate for this polar substrate. The choice of solvent can significantly impact reaction kinetics and catalyst stability.[11]

    • Solution:

      • Base Screening: Start with K₂CO₃ or K₃PO₄.[10] If these are ineffective, consider other inorganic bases like Cs₂CO₃.[8]

      • Solvent Screening: Polar aprotic solvents are commonly used for Suzuki couplings.[11]

        • A mixture of 1,4-dioxane/water or THF/water is a good starting point as the water helps dissolve the inorganic base.[11][13]

        • Other solvents to consider include DMF or DMAc, which have higher boiling points and can be beneficial for less reactive substrates.[11] The polarity of the solvent can also influence selectivity in some cases.[14][15][16]

  • Poor Quality of Reagents:

    • Cause: The boronic acid may have undergone partial decomposition (protodeboronation), or the 4-Fluoro-2-iodo-6-nitroaniline may contain impurities.

    • Solution:

      • Use Fresh Boronic Acid: Ensure the boronic acid is of high purity and has been stored correctly. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[17]

      • Purify the Aryl Halide: Recrystallize or purify the 4-Fluoro-2-iodo-6-nitroaniline to remove any potential impurities that could interfere with the reaction.

Problem 2: Significant Byproduct Formation

The presence of significant byproducts indicates that side reactions are outcompeting the desired cross-coupling.

Common Byproducts and Mitigation Strategies:

  • Protodeboronation of the Boronic Acid:

    • Observation: Formation of the arene corresponding to the boronic acid. This is a common side reaction, especially at higher temperatures.[1]

    • Mitigation:

      • Use Anhydrous Conditions (with caution): While water is often necessary to dissolve the base, minimizing excess water can sometimes reduce protodeboronation.[7]

      • Employ a Stronger Base/Different Solvent System: This can increase the rate of the desired coupling, outcompeting the protodeboronation.[7]

      • Switch to a Boronic Ester: Pinacol esters are generally more resistant to protodeboronation.[17]

      • Use a More Active Catalyst: A more efficient catalyst can accelerate the cross-coupling, minimizing the time the boronic acid is exposed to conditions that favor decomposition.[2]

  • Homocoupling of the Boronic Acid:

    • Observation: Formation of a biaryl product derived from the coupling of two boronic acid molecules. This is often exacerbated by the presence of oxygen.[3]

    • Mitigation:

      • Rigorous Degassing: Ensure all reagents and the reaction vessel are free of oxygen.[1]

      • Slight Excess of Aryl Halide: Using a slight excess of the 4-Fluoro-2-iodo-6-nitroaniline can help to suppress the homocoupling of the boronic acid.[1]

  • Dehalogenation of the Aryl Halide:

    • Observation: Formation of 4-fluoro-2-nitroaniline (the starting material without the iodine).

    • Mitigation:

      • Avoid certain solvents/bases: Some solvents (like alcohols) or amine bases can act as hydride sources, leading to dehalogenation.[17] Sticking to aprotic solvents and inorganic bases is advisable.

Optimized Reaction Protocol (A Starting Point)

This protocol provides a robust starting point for the Suzuki coupling of 4-Fluoro-2-iodo-6-nitroaniline. Further optimization may be required based on the specific boronic acid used.

Materials:

  • 4-Fluoro-2-iodo-6-nitroaniline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0-3.0 equiv)[18]

  • Degassed 1,4-Dioxane/Water (e.g., 4:1 v/v)[18]

Procedure:

  • To a dry Schlenk flask, add 4-Fluoro-2-iodo-6-nitroaniline, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Data Summary: Recommended Starting Conditions

The following table summarizes recommended starting parameters for optimization.

ParameterRecommended Starting PointRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Common and effective precatalysts.[3]
Ligand SPhos or XPhos (1:2 Pd:Ligand ratio)Bulky, electron-rich ligands are effective for hindered substrates.[2][7]
Base K₃PO₄ or K₂CO₃ (2-3 equiv)Moderately strong inorganic bases that are generally well-tolerated.[1][8]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂OBiphasic systems that dissolve both organic and inorganic components.[9][11]
Temperature 80-110 °CHigher temperatures are often needed for challenging substrates.[3]

Visualizing the Optimization Workflow

A systematic approach is key to successfully optimizing this challenging reaction. The following workflow diagram illustrates a logical progression for troubleshooting and optimization.

Suzuki_Optimization_Workflow cluster_start Initial Reaction Setup cluster_analysis Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions Optimization Steps Start Standard Conditions: Pd(OAc)2/SPhos, K3PO4, Dioxane/H2O, 90°C Analysis Analyze Reaction Outcome (TLC, LC-MS, NMR) Start->Analysis NoReaction Low/No Conversion Analysis->NoReaction < 20% Conversion SideProducts Byproducts Observed Analysis->SideProducts 20-80% Conversion + Byproducts GoodYield High Yield Analysis->GoodYield > 80% Conversion Catalyst Screen Catalysts & Ligands (e.g., XPhos, Pd(PPh3)4) NoReaction->Catalyst 1. Change Catalyst System Reagents Check Reagent Purity (Use Boronic Ester) SideProducts->Reagents 1. Address Side Reactions (e.g., Protodeboronation) Stop Reaction Optimized GoodYield->Stop Conditions Vary Base & Solvent (e.g., Cs2CO3, DMF) Catalyst->Conditions 2. Vary Conditions Conditions->Catalyst Re-optimize Catalyst Temp Adjust Temperature Conditions->Temp 3. Optimize Temperature Temp->Analysis Re-evaluate Reagents->Conditions 2. Fine-tune Conditions

Caption: A workflow for systematic optimization of the Suzuki coupling reaction.

References

  • BenchChem. (2025). troubleshooting low yields in 9-BBN Suzuki coupling. BenchChem.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
  • Neufeldt, S. R., & coworkers. (2022). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv.
  • BenchChem Technical Support Team. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem.
  • Reddit. (2019). How resistant are Suzuki couplings to nitro groups?. r/chemhelp.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry, 77, 3700-3703.
  • Unknown. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • Unknown. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Unknown. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.
  • Unknown. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Unknown. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • BenchChem. (n.d.). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • Yasukawa, T., Zhu, Z., Yamashita, Y., & Kobayashi, S. (2021). Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Synlett, 32, 502-504.
  • Unknown. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry.
  • Unknown. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • BenchChem. (2025). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. BenchChem.
  • Unknown. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Request PDF.
  • Unknown. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Unknown. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139, 9423-9426.
  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Unknown. (2025). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate.
  • Unknown. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers.
  • Unknown. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Unknown. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
  • ResearchGate. (2022). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?. ResearchGate.
  • Li, et al. (2025). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. DOI.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-2-methyl-1H-indol-5-amine Derivatives. BenchChem.

Sources

Optimization

Technical Support Center: Minimizing Hydrodehalogenation of 4-Fluoro-2-iodo-6-nitroaniline

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-fluoro-2-iodo-6-nitroaniline. This resource is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-fluoro-2-iodo-6-nitroaniline. This resource is designed to provide in-depth troubleshooting assistance and practical guidance to minimize the undesired side reaction of hydrodehalogenation, specifically the removal of the iodine atom, while preserving the fluorine and nitro functionalities. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve high yields of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a significant issue with 4-Fluoro-2-iodo-6-nitroaniline?

A1: Hydrodehalogenation is a chemical reaction that involves the replacement of a halogen atom (in this case, iodine) with a hydrogen atom.[1] In the context of 4-fluoro-2-iodo-6-nitroaniline, this is an undesired side reaction that leads to the formation of 4-fluoro-2-nitroaniline, reducing the yield of the intended product and complicating purification.[2] The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides particularly susceptible to this reaction.[2]

Q2: What are the primary drivers of hydrodehalogenation in my reaction?

A2: The formation of palladium-hydride (Pd-H) species is the main cause of hydrodehalogenation in palladium-catalyzed reactions.[2] These species can arise from several sources, including certain solvents (like alcohols), bases, or trace amounts of water.[1][2] The Pd-H intermediate can then react with your starting material to produce the hydrodehalogenated byproduct.[2]

Q3: Can the nitro group in my starting material be accidentally reduced during the deiodination process?

A3: Yes, the reduction of the nitro group to an amino group is a potential side reaction, especially under harsh hydrogenation conditions. However, by carefully selecting the catalyst and reaction conditions, it is possible to chemoselectively reduce the aryl iodide in the presence of the nitro group.[3][4]

Q4: How does the choice of catalyst influence the selectivity of the deiodination?

A4: The catalyst plays a crucial role. Palladium-based catalysts are commonly used for dehalogenation.[3] The choice of ligands associated with the palladium center can significantly impact the reaction's outcome. Bulky, electron-rich phosphine ligands can promote the desired reaction over hydrodehalogenation.[1][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the hydrodehalogenation of 4-fluoro-2-iodo-6-nitroaniline and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Strategies & Recommendations
High Levels of Hydrodehalogenated Byproduct (4-Fluoro-2-nitroaniline) 1. Inappropriate Solvent Choice: Protic solvents (e.g., alcohols) or certain coordinating solvents (e.g., DMF) can act as hydride sources.[2] 2. Suboptimal Base Selection: The base can contribute to the formation of palladium-hydride species.[2] 3. High Reaction Temperature: Elevated temperatures can accelerate the rate of hydrodehalogenation.[2]1. Solvent Screening: Switch to a non-protic, less reducible solvent such as toluene, THF, or dioxane.[2] 2. Base Optimization: Screen different bases. Non-coordinating or sterically hindered bases may be preferable. 3. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider a temperature screen (e.g., room temperature, 50 °C, 80 °C).[2]
Reduction of the Nitro Group 1. Overly Aggressive Reducing Agent/Conditions: Strong hydride sources or harsh hydrogenation conditions can lead to the non-selective reduction of the nitro group. 2. Inappropriate Catalyst: Some catalysts have a higher propensity for nitro group reduction.1. Milder Reducing Agent: If using a hydride source, consider a milder reagent. For catalytic transfer hydrogenation, ammonium formate can be a good choice.[6] 2. Catalyst Selection: A catalyst with high chemoselectivity for dehalogenation over nitro reduction is crucial. Palladium on carbon (Pd/C) can be effective, but the reaction must be carefully monitored.[7]
Low or No Conversion of Starting Material 1. Catalyst Inactivity: The palladium catalyst may not be active. 2. Insufficient Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor Solubility: The starting material may not be sufficiently soluble in the chosen solvent.1. Catalyst Activation: Ensure the use of a pre-activated catalyst or appropriate activation conditions. 2. Gradual Temperature Increase: If the reaction is clean but slow at a lower temperature, cautiously increase the temperature in increments. 3. Solvent System Modification: Consider a co-solvent system to improve solubility.
Formation of Other Unidentified Byproducts 1. Decomposition of Starting Material or Product: The reaction conditions may be too harsh. 2. Side Reactions with Solvent or Base: The solvent or base may be participating in undesired reactions.1. Reaction Profiling: Monitor the reaction over time using techniques like LC-MS or GC-MS to identify when byproducts form. 2. Simplify Reaction Mixture: Start with a cleaner system (high purity reagents and solvents) to minimize potential side reactions.

Key Experimental Parameters and Protocols

Optimizing the following parameters is critical for minimizing hydrodehalogenation and achieving a successful selective deiodination.

Parameter Optimization Workflow

cluster_start Start cluster_params Parameter Screening cluster_analysis Analysis & Optimization cluster_end End Start 4-Fluoro-2-iodo-6-nitroaniline Catalyst Catalyst & Ligand Selection (e.g., Pd(OAc)₂, Pd/C, Ligands) Start->Catalyst Solvent Solvent Choice (Toluene, THF, Dioxane) Catalyst->Solvent Base Base Selection (e.g., K₂CO₃, Et₃N) Solvent->Base Temperature Temperature Control (RT to 80°C) Base->Temperature Analysis Reaction Monitoring (LC-MS/GC-MS) Temperature->Analysis Decision High Yield & Selectivity? Analysis->Decision Product Desired Product: 4-Fluoro-2-amino-6-nitroaniline Decision->Product Yes Troubleshoot Troubleshoot (Return to Parameter Screening) Decision->Troubleshoot No Troubleshoot->Catalyst

Caption: Workflow for optimizing selective deiodination.

General Protocol for Palladium-Catalyzed Hydrodehalogenation

This protocol provides a starting point for your experiments. It is essential to adapt and optimize these conditions based on your specific laboratory setup and analytical capabilities.

Materials:

  • 4-Fluoro-2-iodo-6-nitroaniline

  • Palladium catalyst (e.g., Pd/C, 5 mol%)

  • Hydrogen source (e.g., H₂ gas balloon or a transfer hydrogenation reagent like ammonium formate)

  • Base (e.g., triethylamine or potassium carbonate)

  • Anhydrous, deoxygenated solvent (e.g., toluene or THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a clean, dry flask under an inert atmosphere, add 4-fluoro-2-iodo-6-nitroaniline and the palladium catalyst.

  • Solvent and Base Addition: Add the anhydrous, deoxygenated solvent, followed by the base.

  • Hydrogen Source:

    • For H₂ gas: Purge the flask with hydrogen gas and maintain a positive pressure with a balloon.

    • For transfer hydrogenation: Add the hydrogen donor (e.g., ammonium formate).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by TLC, GC-MS, or LC-MS at regular intervals.

  • Work-up: Once the reaction is complete, filter the mixture to remove the catalyst. The filtrate can then be subjected to standard aqueous work-up and purification procedures (e.g., extraction and column chromatography).

Mechanistic Considerations

Understanding the underlying reaction mechanisms can aid in troubleshooting and optimization.

cluster_desired Desired Pathway: Deiodination cluster_undesired Undesired Pathway: Nitro Reduction A Ar-I + Pd(0) B Oxidative Addition Ar-Pd(II)-I A->B C Reductive Step (e.g., with H₂ or H-donor) B->C D Ar-Pd(II)-H C->D E Reductive Elimination D->E F Ar-H + Pd(0) E->F G Ar-NO₂ H Reduction (e.g., with Pd/C, H₂) G->H Competing Reaction I Ar-NH₂ H->I

Caption: Competing reaction pathways in the dehalogenation of 4-fluoro-2-iodo-6-nitroaniline.

The desired pathway involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by a reductive step and subsequent reductive elimination to yield the deiodinated product and regenerate the Pd(0) catalyst. The key to minimizing the undesired nitro reduction is to employ conditions that favor the kinetics of the dehalogenation pathway over the nitro reduction pathway.

References

  • Bhattacharjya, A., Klumphu, P., & Lipshutz, B. H. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters, 17(5), 1122–1125. Available from: [Link]

  • Li, J., Lin, Q., Dungan, O., Ren, S., Ruccolo, S., Moor, S., & Phillips, E. M. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available from: [Link]

  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. BenchChem.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.).
  • May, D. D. (1991). U.S. Patent No. 5,068,436. Washington, DC: U.S.
  • WordPress. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (2025, February 19).
  • Maleczka, R. E., & Ghosh, B. (2014). Catalytic Hydrodehalogenation Reactions. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1 (Vol. 1, pp. 521-550). Georg Thieme Verlag.
  • MDPI. (2026, March 4). Innovative Protocol for Catalytic Hydrodehalogenation of Chlorobenzene and Bromobenzene for WEEE Cycle Closure.
  • National Center for Biotechnology Information. (n.d.). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution.
  • Research Collection. (2021, July 26). Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange.
  • Royal Society of Chemistry. (2024, July 22). Catalytic dehalogenation with activated borane, a porous borane cluster polymer.
  • SciSpace. (n.d.).
  • ResearchGate. (2025, August 4).
  • National Center for Biotechnology Information. (n.d.). Substituent-controlled, mild oxidative fluorination of iodoarenes: synthesis and structural study of aryl I(iii)- and I(v).
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem Technical Support Team. (2025, December).
  • YouTube. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2.
  • Royal Society of Chemistry. (n.d.).
  • ACS Publications. (2015, July 29).
  • Organic Chemistry Portal. (2022).
  • WordPress. (n.d.).
  • Fluorochem. (n.d.). 2-Fluoro-4-iodo-6-nitroaniline.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Royal Society of Chemistry. (2016, February 17).
  • ACS Publications. (2023, December 5). Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents.
  • Old Dominion University. (2021).
  • National Center for Biotechnology Information. (2024, June 24).
  • Endocrine Society. (2009, January 29). Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges.
  • MDPI. (2025, April 4). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics.
  • Wikipedia. (n.d.). Iodothyronine deiodinase.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Fluoro-2-iodo-6-nitroaniline Derivatives

Welcome to the technical support center for the purification of 4-Fluoro-2-iodo-6-nitroaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Fluoro-2-iodo-6-nitroaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to navigate the challenges associated with the purification of these complex molecules.

Introduction

4-Fluoro-2-iodo-6-nitroaniline and its analogs are important building blocks in medicinal chemistry and materials science. Their purification can be challenging due to their polarity, potential for thermal instability, and the presence of closely related impurities. This guide offers practical, field-proven insights to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude 4-Fluoro-2-iodo-6-nitroaniline derivative is a dark, oily solid. How can I improve its initial purity before column chromatography?

A1: An initial acidic wash can be highly effective. These aniline derivatives are basic and can be protonated and dissolved in an acidic aqueous solution. This process will leave non-basic impurities in the organic layer, which can then be discarded. To recover your product, basify the aqueous layer to deprotonate the aniline, causing it to precipitate. You can then extract the purified aniline into a fresh organic solvent.[1] For colored impurities, a subsequent recrystallization with activated charcoal can be beneficial.[2]

Q2: I'm observing significant product loss during column chromatography. What are the likely causes and solutions?

A2: Product loss on a silica gel column can be attributed to several factors:

  • Irreversible Adsorption: The basic nature of the aniline moiety can lead to strong, sometimes irreversible, binding to the acidic silica gel. Pre-treating the silica gel with a small amount of a suitable amine, like triethylamine, can neutralize the acidic sites and improve recovery.

  • Improper Solvent System: If the eluent is not polar enough, the compound will not move down the column. Conversely, if it's too polar, it will elute too quickly with poor separation. A systematic approach to selecting the solvent system using Thin-Layer Chromatography (TLC) is crucial.[3][4]

  • Column Overloading: Exceeding the capacity of the column will lead to broad bands and poor separation. As a general rule, use a 1:20 to 1:100 ratio of crude material to silica gel by weight.

Q3: How do I choose the right solvent system for recrystallizing my 4-Fluoro-2-iodo-6-nitroaniline derivative?

A3: The principle of recrystallization relies on the differential solubility of your compound at high and low temperatures.[5] For substituted nitroanilines, a mixed solvent system, such as ethanol/water or methanol/water, often provides the ideal solubility profile.[2][6]

  • Screening Process: Start by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Ideal Characteristics: The best solvent will dissolve your compound when hot but show low solubility when cold.[5]

  • Mixed Solvents: If a single solvent isn't ideal, a mixed system can be effective. Dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. A few drops of the "good" solvent should then be added to redissolve the precipitate before allowing it to cool slowly.[5]

Q4: My purified compound is still showing a yellow or orange color. How can I decolorize it?

A4: Discoloration is often due to oxidized impurities or residual colored byproducts.[2] Treatment with activated carbon during recrystallization is a common and effective method. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. The resulting filtrate should be significantly lighter in color.[2]

Troubleshooting Guides

Guide 1: Troubleshooting Column Chromatography

This guide addresses common issues encountered during the column chromatographic purification of 4-Fluoro-2-iodo-6-nitroaniline derivatives.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Separation of Isomers - Inappropriate solvent system polarity. - Column overloading. - Poor column packing.- Optimize Solvent System: Use TLC to screen different solvent ratios (e.g., hexane/ethyl acetate). The ideal system will give a clear separation of spots with Rf values between 0.2 and 0.5.[3] - Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size.[7] - Repack Column: Ensure the silica gel is packed uniformly without air bubbles or cracks. A slurry packing method is generally recommended.[2]
Product Tailing on TLC/Column - Compound is too polar for the solvent system. - Acidic silica gel interacting with the basic aniline.- Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. - Neutralize Silica Gel: Add a small percentage (0.1-1%) of triethylamine or ammonia to the eluent to reduce interactions with acidic sites on the silica gel.
Compound Stuck at the Top of the Column - Eluent is not polar enough. - Compound has very low solubility in the eluent.- Increase Solvent Polarity: Significantly increase the polarity of the eluent. For highly polar compounds, a gradient elution from a non-polar to a more polar solvent system may be necessary. - Change Stationary Phase: Consider using a less polar stationary phase like alumina if silica gel proves too retentive.
Cracked or Channeled Column Bed - Improper packing technique. - Letting the column run dry.- Repack the Column: Ensure a consistent and even packing of the silica gel.[2] - Maintain Solvent Level: Always keep the solvent level above the top of the stationary phase to prevent drying and cracking.
Guide 2: Optimizing Recrystallization

This section provides solutions to common problems encountered during the recrystallization of 4-Fluoro-2-iodo-6-nitroaniline derivatives.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
No Crystals Form Upon Cooling - Solution is not saturated (too much solvent used). - Compound is highly soluble even at low temperatures. - Supersaturation.- Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound. - Use an Anti-Solvent: If the compound is very soluble, add a solvent in which it is insoluble (an "anti-solvent") dropwise to the cooled solution to induce precipitation.
Oiling Out" (Product Separates as an Oil) - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too rapidly. - High concentration of impurities.- Lower the Temperature: Ensure the solution is not heated above the melting point of the compound. - Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath.[2] - Use More Solvent: Dilute the solution with more of the hot solvent and allow it to cool slowly.
Low Recovery of Purified Product - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete crystallization.- Use Minimal Solvent: Dissolve the crude product in the minimum amount of boiling solvent required for complete dissolution.[5] - Preheat Funnel and Flask: Ensure the filtration apparatus is hot to prevent the product from crystallizing in the funnel.[5] - Cool Thoroughly: Allow sufficient time for crystallization and cool the solution in an ice bath to maximize crystal formation.[2]
Impurities Co-precipitate with the Product - Cooling the solution too quickly. - The chosen solvent does not effectively differentiate between the product and impurities.- Slow Cooling: Allow the solution to cool slowly to room temperature to allow for the formation of a pure crystal lattice. - Re-screen Solvents: Experiment with different solvents or solvent mixtures to find a system where the impurities remain soluble at low temperatures.

Experimental Workflows

Workflow 1: Purification Strategy Decision Tree

The following diagram illustrates a decision-making process for selecting the appropriate purification strategy for a crude 4-Fluoro-2-iodo-6-nitroaniline derivative.

Purification_Strategy start Crude Product (4-Fluoro-2-iodo-6-nitroaniline derivative) is_solid Is the crude product a solid? start->is_solid is_colored Is the solid highly colored? is_solid->is_colored Yes acid_wash Perform Acid-Base Extraction is_solid->acid_wash No (Oily) recrystallization Recrystallization is_colored->recrystallization No charcoal Recrystallization with Activated Charcoal is_colored->charcoal Yes column Column Chromatography acid_wash->column recrystallization->column charcoal->column final_product Pure Product column->final_product

Caption: Decision tree for purification strategy.

Protocol 1: General Procedure for Silica Gel Column Chromatography

This protocol provides a general method for the purification of 4-Fluoro-2-iodo-6-nitroaniline derivatives.

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, less polar eluent (e.g., hexane).[2]

  • Column Packing: Pour the slurry into the chromatography column and allow the solvent to drain, gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel bed.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate) as needed to move the desired compound down the column.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.[3]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization

This protocol outlines the steps for recrystallizing 4-Fluoro-2-iodo-6-nitroaniline derivatives.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of a suitable hot solvent (or solvent mixture, e.g., ethanol/water) to dissolve it completely with heating.[2][5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[2]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.[5]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a desiccator or vacuum oven to remove residual solvent.

References

  • Technical Support Center: Purification of Halogenated Aniline Compounds - Benchchem. (n.d.).
  • Technical Support Center: Workup Procedures for Reactions Involving Basic Amines - Benchchem. (n.d.).
  • Column Chromatography of Nitroanilines Lab Experiment - Studylib. (n.d.).
  • Column Chromatography - Edubirdie. (n.d.).
  • Thin-Layer Chromatography and Column Chromatography - One of Chemistry. (2011, October 9).
  • Purifying 3-Methoxy-4-nitroaniline: A Detailed Guide to Recrystallization - Benchchem. (n.d.).
  • Synthesis of p-Nitroaniline - YouTube. (2017, June 22).

Sources

Optimization

identifying byproducts in 4-Fluoro-2-iodo-6-nitroaniline reactions

Technical Support Center: Troubleshooting 4-Fluoro-2-iodo-6-nitroaniline Reactions Introduction Welcome to the Technical Support Center for 4-Fluoro-2-iodo-6-nitroaniline (CAS: 153505-44-3). This highly functionalized bu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-Fluoro-2-iodo-6-nitroaniline Reactions

Introduction Welcome to the Technical Support Center for 4-Fluoro-2-iodo-6-nitroaniline (CAS: 153505-44-3). This highly functionalized building block is critical in drug discovery and complex API synthesis. However, its tetra-substituted aromatic ring—featuring an amine, a highly reactive iodine, an easily reducible nitro group, and an activated fluorine—makes it prone to complex side reactions. This guide provides causality-driven troubleshooting, self-validating protocols, and structural diagnostics to ensure high-yield experiments.

Section 1: Palladium-Catalyzed Cross-Coupling (The C-I Bond)

Q1: During Suzuki-Miyaura coupling, my LC-MS shows a major peak at m/z 156 [M+H]+ instead of my product. Why is massive deiodination occurring? A: A mass of 156 Da corresponds to 4-fluoro-2-nitroaniline, indicating complete hydrodehalogenation (deiodination). The C-I bond is highly reactive toward oxidative addition by Pd(0). Deiodination typically occurs when the resulting Pd(II) intermediate undergoes protonation (protodepalladation) instead of transmetalation. This is often caused by:

  • Protic Solvents: Alcohols (like ethanol or isopropanol) can act as hydride donors via β -hydride elimination, transferring a hydride to the Pd center, which then reductively eliminates to give the deiodinated arene.

  • Slow Transmetalation: If the boronic acid is sterically hindered or poorly soluble, the catalytic cycle stalls, giving the Pd(II)-aryl species time to abstract a proton from the environment. Resolution: Switch to an aprotic solvent system (e.g., 1,4-Dioxane/H2O or Toluene/H2O). Increase the equivalents of the boronic acid and use a more electron-rich, sterically demanding ligand (e.g., XPhos or dppf) to accelerate transmetalation over side reactions [1].

Q2: I am observing a byproduct with m/z 562 (or 565 with isotopes). What is this, and how do I prevent it? A: This is the Ullmann-type homocoupling dimer (3,3'-difluoro-5,5'-dinitro-[1,1'-biphenyl]-2,2'-diamine). Aryl iodides are notoriously prone to homocoupling in the presence of Pd and base, especially if oxygen is present or if the transmetalation step is sluggish. Resolution: Ensure strict anaerobic conditions (sparge solvents with N2/Ar for at least 30 minutes). Lower the Pd catalyst loading (e.g., from 5 mol% to 1-2 mol%) to reduce the probability of two Pd-aryl species interacting, and ensure your boronic acid is freshly titrated and not degraded[2].

Section 2: Nitro Group Reduction (The -NO2 Group)

Q3: I need to reduce the nitro group to an amine to form a diamine, but standard Pd/C and H2 conditions cleave the iodine atom. How can I achieve chemoselective reduction? A: The bond dissociation energy of the C-I bond is very low (~65 kcal/mol). Under standard hydrogenation conditions (Pd/C, H2 gas), palladium readily inserts into the C-I bond, leading to rapid hydrodehalogenation alongside nitro reduction. Resolution: Abandon H2 gas. Instead, use a milder, indirect hydrogen source or a non-noble metal catalyst.

  • Hydrazine Hydrate with Pd/C at Room Temperature: Hydrazine acts as a mild reducing agent. By strictly controlling the temperature to 20-25°C, the nitro group reduces rapidly, but the activation energy for C-I oxidative addition is not reached [3].

  • Béchamp Reduction (Fe/NH4Cl): Iron powder and ammonium chloride in aqueous ethanol is a classic, highly chemoselective method that operates via single-electron transfer (SET). It will reduce the nitro group without touching the C-I or C-F bonds [4].

Q4: My nitro reduction yielded a bright orange/red mixture instead of the expected pale diamine. What happened? A: You have formed azo (-N=N-) or azoxy (-N=N(O)-) dimers. The reduction of a nitroarene proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. If the reduction is too slow, or if the reaction is conducted in highly basic conditions, the nitroso intermediate reacts with the hydroxylamine intermediate in a condensation pathway to form highly colored azo/azoxy byproducts. Resolution: Ensure your reducing agent is in large excess. If using Fe/NH4Cl, ensure the iron powder is freshly activated (wash with dilute HCl, then water, then ethanol) to maintain a rapid reduction rate.

Section 3: Nucleophilic Aromatic Substitution (The C-F Bond)

Q5: I dissolved 4-Fluoro-2-iodo-6-nitroaniline in methanol with a secondary amine base, and left it overnight. I now have a new product with m/z 294. What is it? A: The fluorine atom is situated para to the amine but ortho to the strongly electron-withdrawing nitro group. This makes the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Methanol, in the presence of a base, forms methoxide, which readily displaces the fluorine to form 2-iodo-4-methoxy-6-nitroaniline (m/z 294). Resolution: Avoid nucleophilic solvents (MeOH, EtOH) and nucleophilic bases (primary/secondary amines) when storing or reacting this compound unless SNAr is your intended pathway. Use non-nucleophilic bases (e.g., DIPEA, K2CO3) and solvents (DCM, THF, DMF).

Section 4: Quantitative Data & Diagnostics Summary

Byproduct TypeMechanism of FormationTypical LC-MS (m/z) [M+H]+Visual/Analytical CuePrimary Mitigation Strategy
Deiodination β -hydride elimination / Protodepalladation156.0Loss of iodine isotope patternUse aprotic solvents; bulky ligands (XPhos).
Homocoupling Ullmann-type dimerization563.0Highly lipophilic peak on LCStrict degassing; lower Pd loading.
Azo/Azoxy Dimers Nitroso-hydroxylamine condensation~535 - 551Bright orange/red colorExcess reducing agent; acidic/neutral pH.
SNAr (Methoxide) Nucleophilic displacement of -F294.9Shift in 1H-NMR (loss of F-coupling)Avoid nucleophilic solvents/bases.

Section 5: Self-Validating Experimental Protocols

Protocol 1: Chemoselective Nitro Reduction (Fe/NH4Cl Method) Causality: Iron acts as an electron donor, and NH4Cl acts as a mild proton source. This single-electron transfer mechanism bypasses the oxidative addition pathway that cleaves C-I bonds.

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-Fluoro-2-iodo-6-nitroaniline (1.0 mmol) in a mixture of Ethanol (15 mL) and Water (5 mL).

  • Activation: Add Ammonium Chloride (5.0 mmol, 5 eq). Stir to dissolve.

  • Reduction: Add Iron powder (10.0 mmol, 10 eq). Self-Validation Check: The iron powder should be fine (325 mesh) and unoxidized (grey, not rust-colored).

  • Heating: Heat the mixture to 70°C under vigorous stirring for 2 hours.

  • In-Process Check: Spot the reaction on TLC (Hexanes:EtOAc 3:1). The starting material (yellow spot, high Rf) should disappear, replaced by a highly polar, UV-active spot (diamine).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with EtOAc (3 x 20 mL).

  • Isolation: Wash the organic filtrate with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to afford 5-fluoro-3-iodobenzene-1,2-diamine.

Protocol 2: Deiodination-Free Suzuki-Miyaura Coupling Causality: Using a bulky, electron-rich ligand (Pd(dppf)Cl2) accelerates transmetalation, while an aprotic solvent prevents hydride transfer.

  • Setup: To an oven-dried Schlenk flask, add 4-Fluoro-2-iodo-6-nitroaniline (1.0 mmol), Arylboronic acid (1.5 mmol, 1.5 eq), and K2CO3 (3.0 mmol, 3 eq).

  • Degassing (Critical): Add 1,4-Dioxane (10 mL) and H2O (2 mL). Sparge the mixture with Argon for 30 minutes. Self-Validation Check: Do not skip sparging; dissolved O2 promotes homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%). The solution will turn dark red/brown.

  • Reaction: Heat at 80°C for 4-6 hours under an Argon balloon.

  • In-Process Check: Run LC-MS. Look for the product mass. If m/z 156 (deiodination) is <5%, the catalytic cycle is healthy.

  • Workup: Dilute with EtOAc, wash with water and brine, dry, and purify via flash chromatography.

Section 6: Mechanistic & Workflow Diagrams

ReactionPathways SM 4-Fluoro-2-iodo-6-nitroaniline (Starting Material) Coupling Suzuki Product (C-C Bond Formation) SM->Coupling Pd, Ar-B(OH)2 (Aprotic, Degassed) Reduction Diamine Product (Chemoselective Reduction) SM->Reduction Fe/NH4Cl or Pd/C, N2H4 (RT) Deiodination Deiodination Byproduct (m/z 156) SM->Deiodination Pd, Protic Solvent (β-hydride elim.) Homocoupling Ullmann Homocoupling (m/z 562) SM->Homocoupling Pd, O2 present (Slow Transmetalation) Azo Azo/Azoxy Dimers (Orange/Red Impurities) SM->Azo Slow Reduction (Basic pH) SNAr SNAr Adduct (F-Displacement) SM->SNAr Nucleophilic Solvent (MeOH/Base)

Caption: Reaction pathways and common byproduct formations of 4-Fluoro-2-iodo-6-nitroaniline.

TroubleshootingWorkflow Start Issue: Low Yield in Suzuki Coupling CheckLCMS Run LC-MS of Crude Mixture Start->CheckLCMS Branch1 Major Peak m/z 156? CheckLCMS->Branch1 Branch2 Major Peak m/z 562? Branch1->Branch2 No Fix1 Diagnosis: Deiodination Action: Switch to Dioxane/H2O, Use XPhos Ligand Branch1->Fix1 Yes Fix2 Diagnosis: Homocoupling Action: Sparge with Ar for 30m, Lower Pd to 2 mol% Branch2->Fix2 Yes Fix3 Diagnosis: Poor Reactivity Action: Check Boronic Acid Quality, Increase Temp Branch2->Fix3 No

Caption: Diagnostic workflow for troubleshooting cross-coupling failures via LC-MS.

Section 7: References

  • Acylboronates in Polarity-Reversed Generation of Acyl Palladium(II) Intermediates. ChemRxiv. Available at:[Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI Catalysts. Available at:[Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Advancing green chemistry: a surfactant-enabled approach for nitro reduction in aqueous medium. Arkat USA. Available at:[Link]

Troubleshooting

improving the yield of Sonogashira coupling with 4-Fluoro-2-iodo-6-nitroaniline

Topic: Improving the Yield of Sonogashira Coupling with 4-Fluoro-2-iodo-6-nitroaniline Welcome to the technical support center for advanced Sonogashira coupling applications. This guide is specifically designed for resea...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the Yield of Sonogashira Coupling with 4-Fluoro-2-iodo-6-nitroaniline

Welcome to the technical support center for advanced Sonogashira coupling applications. This guide is specifically designed for researchers, scientists, and drug development professionals working with challenging, electron-deficient substrates like 4-Fluoro-2-iodo-6-nitroaniline. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this powerful C-C bond-forming reaction and achieve high-yield, reproducible results.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the Sonogashira coupling of 4-Fluoro-2-iodo-6-nitroaniline. Our advice is structured in a question-and-answer format to directly tackle the most common failure points.

Q1: Why is my yield consistently low or non-existent?

A low or complete lack of product is the most frequent challenge. A systematic approach is crucial for diagnosis. The issue typically stems from one of three areas: reagent integrity, reaction conditions, or catalyst activity.

Systematic Troubleshooting Workflow:

start Low/No Yield: Start Here reagents 1. Verify Reagent Quality start->reagents sub_purity Impure Substrates? reagents->sub_purity sol_purity Wet/Oxygenated Solvent or Base? reagents->sol_purity conditions 2. Review Reaction Conditions temp Incorrect Temperature? conditions->temp atmosphere Inert Atmosphere Compromised? conditions->atmosphere catalyst 3. Assess Catalyst System pd_cat Decomposed Pd Catalyst? catalyst->pd_cat cu_cat Oxidized Cu(I) Source? catalyst->cu_cat ligand Inappropriate Ligand? catalyst->ligand sub_purity->conditions No sol_purify Action: Purify aryl iodide and alkyne via chromatography or recrystallization. sub_purity->sol_purify Yes sol_purity->conditions No sol_degas Action: Use anhydrous, degassed solvents. Distill amine bases over a suitable drying agent. sol_purity->sol_degas Yes temp->catalyst No sol_temp Action: While aryl iodides are reactive, slight warming (40-50 °C) may be needed. Do not overheat. temp->sol_temp Yes atmosphere->catalyst No sol_atmosphere Action: Ensure rigorous degassing (3x vacuum/backfill cycles). Maintain positive inert gas pressure. atmosphere->sol_atmosphere Yes sol_pd Action: Use fresh catalyst. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are more air-stable than Pd(0) sources like Pd(PPh₃)₄. pd_cat->sol_pd Yes sol_cu Action: Use fresh, high-purity CuI. A white to light tan color is acceptable; discard if green/blue. cu_cat->sol_cu Yes sol_ligand Action: For this electron-deficient substrate, standard PPh₃ should suffice. If issues persist, consider a more robust ligand system. ligand->sol_ligand Yes

Caption: Systematic troubleshooting workflow for low yield.

Detailed Actions:

  • Reagent Purity: Ensure your 4-Fluoro-2-iodo-6-nitroaniline and terminal alkyne are pure. Impurities can poison the catalyst. Purify via column chromatography, recrystallization, or distillation as appropriate.[1]

  • Solvent and Base Condition: The reaction is highly sensitive to oxygen and water. Use anhydrous, degassed solvents. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) should be distilled and stored under an inert atmosphere.[1][2][3]

Q2: I'm observing significant formation of alkyne homocoupling (Glaser-Hay) byproducts. How can I minimize this?

The formation of a 1,3-diyne from the coupling of two alkyne molecules is a common side reaction, promoted by the presence of oxygen and the copper co-catalyst.[1][5] Your substrate, being highly electron-deficient, should react quickly, but if conditions are suboptimal, homocoupling can dominate.

Solutions:

  • Rigorous Inert Atmosphere: This is the most critical factor. Ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). Oxygen is a key promoter of Glaser coupling.[1][2]

  • Slow Addition of Alkyne: Add the terminal alkyne slowly to the reaction mixture using a syringe pump over 1-2 hours. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[1]

  • Reduce Copper Loading: High concentrations of Cu(I) can accelerate homocoupling. Reduce the CuI loading to the minimum effective amount, typically 1-2 mol%.

  • Switch to a Copper-Free Protocol: For particularly sensitive substrates or when homocoupling is persistent, a copper-free protocol is the most effective solution.[4][5] These protocols often require different ligands or bases to proceed efficiently but completely eliminate the Glaser-Hay pathway.

Q3: My catalyst appears to be decomposing (formation of palladium black). What's causing this and how can I prevent it?

The formation of palladium black indicates that the active, soluble Pd(0) catalyst has precipitated as inactive palladium metal.

Potential Causes and Solutions:

  • Solvent Choice: Certain solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black.[6] Consider switching to DMF, NMP, or toluene.

  • Insufficient Ligand: The phosphine ligand (e.g., PPh₃) stabilizes the Pd(0) center. An insufficient ligand-to-palladium ratio can lead to catalyst decomposition. Ensure you are using the correct stoichiometry, especially if starting with a catalyst like Pd(OAc)₂ which requires the addition of external ligands.

  • High Temperature: While your substrate is reactive and should not require high heat, excessive temperatures can accelerate decomposition pathways. Maintain the reaction at room temperature or with gentle warming (e.g., 40 °C).

Frequently Asked Questions (FAQs)
FAQ 1: What is the role of each key component in the reaction?

Understanding the function of each reagent is key to optimization.

ComponentRole in Catalytic Cycle
Palladium Catalyst The primary engine of the reaction. It cycles between Pd(0) and Pd(II) states, facilitating the key steps of oxidative addition to the aryl iodide and reductive elimination of the final product.[2][7]
Copper(I) Co-catalyst Functions as a co-catalyst to activate the alkyne. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5][7] This dramatically increases the reaction rate compared to copper-free versions.
Amine Base Plays multiple roles: it deprotonates the terminal alkyne to form the reactive acetylide anion, neutralizes the HI byproduct formed during the reaction, and can act as a ligand for the metal centers.[3]
Phosphine Ligand Stabilizes the palladium center, preventing its precipitation as palladium black. The ligand's electronic and steric properties also modulate the reactivity of the catalyst, influencing the rates of oxidative addition and reductive elimination.[6]
FAQ 2: How do the electron-withdrawing groups (nitro and fluoro) on my aryl iodide affect the reaction?

The electronic nature of your substrate, 4-Fluoro-2-iodo-6-nitroaniline, has a significant impact.

  • Enhanced Reactivity: The oxidative addition of the aryl halide to the Pd(0) center is generally the rate-determining step in the Sonogashira coupling.[5] The strongly electron-withdrawing nitro and fluoro groups make the C-I bond more electron-deficient and thus more susceptible to oxidative addition. This means your substrate is highly activated and should react more readily than electron-rich or neutral aryl iodides.[8]

  • Potential for Side Reactions: While enhancing reactivity, the nitro group can potentially coordinate with the palladium catalyst, which in some cases can lead to catalyst inhibition or deactivation.[6] However, given the high reactivity of the C-I bond, this is often not a prohibitive issue.

FAQ 3: When should I consider using a copper-free Sonogashira protocol?

A copper-free protocol is an excellent alternative under several circumstances:

  • Persistent Homocoupling: If you cannot suppress the Glaser-Hay side reaction through other means.[5]

  • Sensitive Substrates: If your alkyne or aryl halide contains functional groups that are sensitive to copper salts.

  • Simplified Purification: Avoiding the copper co-catalyst can sometimes simplify the workup and purification process.

Copper-free reactions are generally slower than copper-co-catalyzed versions and may require more specialized ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes) or different bases to achieve good yields.[4][9]

FAQ 4: What are the best practices for setting up a Sonogashira reaction to ensure reproducibility?
  • Glassware: Use flame-dried or oven-dried glassware (Schlenk flask or similar) to eliminate moisture.

  • Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas (Argon is preferred due to its density).

  • Degassing: Thoroughly degas all solvents and liquid reagents (amine base) using at least three vacuum/inert gas backfill cycles or by sparging with inert gas for 20-30 minutes.[1]

  • Order of Addition: A common and reliable order is to add the solids (aryl iodide, palladium catalyst, CuI) to the flask first, perform the vacuum/backfill cycles, and then add the degassed solvent, base, and finally the alkyne via syringe.

The Sonogashira Catalytic Cycle

This diagram illustrates the interplay between the palladium and copper cycles in a standard Sonogashira reaction.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd⁰ pd_oa L₂PdII(Ar)(I) pd0->pd_oa Oxidative Addition pd_re L₂PdII(Ar)(C≡CR) pd_oa->pd_re Transmetalation pd_re->pd0 Reductive Elimination prod Ar-C≡CR ar_i Ar-I cui CuI cu_acetylide Cu-C≡CR cui->cu_acetylide Deprotonation cu_acetylide->pd_oa cu_acetylide->cui alkyne H-C≡CR base Base

Caption: The dual catalytic cycles of the Sonogashira coupling.

Optimized Experimental Protocols

These protocols are designed as robust starting points for the coupling of 4-Fluoro-2-iodo-6-nitroaniline.

Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling

This protocol is a standard starting point for a highly reactive aryl iodide.[6]

Materials:

  • Palladium catalyst: PdCl₂(PPh₃)₂ (1-2 mol%)

  • Copper co-catalyst: Copper(I) iodide (CuI) (2-4 mol%)

  • Aryl Iodide: 4-Fluoro-2-iodo-6-nitroaniline (1.0 equiv)

  • Terminal Alkyne (1.1-1.2 equiv)

  • Base: Triethylamine (Et₃N) (3-4 equiv)

  • Solvent: THF or DMF, degassed

Procedure:

  • To a flame-dried Schlenk flask, add 4-Fluoro-2-iodo-6-nitroaniline, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere (Argon).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., THF) via syringe to achieve a substrate concentration of ~0.1 M.

  • Add degassed triethylamine via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.

  • Proceed with standard aqueous workup and purification by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended if alkyne homocoupling is a significant issue.

Materials:

  • Palladium catalyst: Pd(PPh₃)₄ (2-3 mol%) or Pd(OAc)₂ (2 mol%) with PPh₃ (4 mol%)

  • Aryl Iodide: 4-Fluoro-2-iodo-6-nitroaniline (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Base: Piperidine or Pyrrolidine (5 equiv) or K₂CO₃ (2.5 equiv)

  • Solvent: DMF or Toluene, degassed

Procedure:

  • To a flame-dried Schlenk flask, add the aryl iodide and palladium catalyst under an inert atmosphere. If using Pd(OAc)₂, pre-mix with the phosphine ligand in the solvent for 15 minutes.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., DMF).

  • Add the base. If using an inorganic base like K₂CO₃, ensure vigorous stirring.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or warm gently to 40-50 °C if the reaction is sluggish. Monitor progress.

  • Workup and purification are similar to the standard protocol.

References
  • BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures. BenchChem Technical Support.
  • BenchChem. (2025). of Complex Molecules. BenchChem Technical Support.
  • Beletskaya, I. P., & Ananikov, V. P. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 31-69.
  • Kaur, N., & Kishore, D. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5183-5205.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem Technical Support.
  • Shroder, M. (n.d.). The Sonogashira Coupling. Course paper, CHM 254.
  • Scott, J. D., & Tomkinson, N. C. O. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-36). Royal Society of Chemistry.
  • Lei, P., et al. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Organic Letters, 24(35), 6310–6315.
  • Reddit user discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7469.
  • Liu, Y., et al. (2024).
  • Chaumont, P. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • BenchChem. (2025). The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide. BenchChem Technical Support.
  • Reddy, V. P., et al. (2007). CuI-Catalyzed Suzuki−Miyaura and Sonogashira Cross-Coupling Reactions Using DABCO as Ligand. The Journal of Organic Chemistry, 72(5), 1841–1844.
  • Anilkumar, G., & Sreekumar, S. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. Catalysis Science & Technology, 4(8), 2246-2257.
  • Bora, U., & Dewan, A. (2015).
  • Grachova, E. V., et al. (2024). Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid in the Synthesis of Luminophores with Phosphorescent Emission. Molecules, 29(22), 4995.
  • Andersen, T. L., & Skrydstrup, T. (2008). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 27(11), 2403–2406.
  • Huang, S., et al. (2018). Copper‐Catalyzed Oxidative Cross‐Coupling of Electron‐Deficient Polyfluorophenylboronate Esters with Terminal Alkynes. Chemistry – An Asian Journal, 13(13), 1726-1730.
  • Novák, Z., et al. (2018). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Figure].
  • Karami, B., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Al-Zoubi, R. M. (2022). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.

Sources

Optimization

Technical Support Center: Selective C-I Bond Activation in 4-Fluoro-2-iodo-6-nitroaniline

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of polyfunctionalized arenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of polyfunctionalized arenes. 4-Fluoro-2-iodo-6-nitroaniline is a classic "minefield" substrate: it contains three different halogen/pseudo-halogen sites (I, F, NO₂) and a free, unprotected primary amine.

The key to successful functionalization lies in kinetic differentiation and strictly controlling the acid-base environment. This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to ensure chemoselective C-I activation without triggering unwanted side reactions.

Diagnostic Workflow: Catalyst & Condition Selection

Before beginning your experiment, use the decision tree below to match your desired cross-coupling pathway with the appropriate catalyst system and reaction conditions.

CatalystSelection Start 4-Fluoro-2-iodo-6-nitroaniline Selective C-I Activation ReactionType Select Cross-Coupling Pathway Start->ReactionType Suzuki Suzuki-Miyaura (Boronic Acids) ReactionType->Suzuki Sonogashira Sonogashira (Terminal Alkynes) ReactionType->Sonogashira Buchwald Buchwald-Hartwig (Amines) ReactionType->Buchwald BaseSuzuki Weak Base (K3PO4/H2O) Prevents -NH2 Deprotonation Suzuki->BaseSuzuki TempSono Room Temp (<30°C) Prevents Indole Cyclization Sonogashira->TempSono Protect Protect -NH2 Group (e.g., Boc or Ac) Buchwald->Protect CatSuzuki Pd(OAc)2 / SPhos High yield, mild conditions BaseSuzuki->CatSuzuki CatSono PdCl2(PPh3)2 / CuI Standard conditions TempSono->CatSono CatBuchwald Pd2(dba)3 / BrettPhos Prevents oligomerization Protect->CatBuchwald

Figure 1: Decision tree for catalyst and condition selection based on the desired cross-coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the palladium catalyst selectively activate the C-I bond over the C-F bond?

Causality: The chemoselectivity is driven by bond dissociation energies (BDE). The C-I bond is relatively weak (~55 kcal/mol), whereas the C-F bond is exceptionally strong (~115 kcal/mol). Palladium(0) undergoes oxidative addition into the C-I bond orders of magnitude faster. Furthermore, iodobenzenes bearing strong electron-withdrawing groups (like the -NO₂ group in your substrate) exhibit significantly accelerated oxidative addition, often reaching complete conversion within 1 hour[1].

Q2: My reaction mixture turned black, and GC-MS shows the loss of the nitro group. What happened?

Causality: You have inadvertently triggered a reduction of the -NO₂ group. Palladium is an excellent catalyst for the transfer hydrogenation of nitroaromatics to anilines[2]. This typically occurs if you use alcoholic solvents (like ethanol or isopropanol) in the presence of a base, which can undergo β -hydride elimination to form a reductive Pd-hydride species. Fix: Switch to a non-reducing solvent system such as Toluene/H₂O or 1,4-Dioxane, and avoid adding any hydride donors.

Q3: I am seeing competitive N-arylation (oligomerization) instead of my desired Suzuki product. How do I stop this?

Causality: The unprotected ortho-amine (-NH₂) is nucleophilic. If you use a strong base like sodium tert-butoxide (NaOtBu), the amine is deprotonated, drastically increasing its nucleophilicity and allowing it to outcompete the boronic acid for the Pd(II) intermediate. Fix: Use a weak base such as aqueous K₃PO₄ or K₂CO₃. The use of Pd(OAc)₂ with SPhos and K₃PO₄ in a biphasic Toluene/H₂O system has been shown to deliver up to 95% yield in Suzuki-Miyaura couplings of unprotected 2-iodoanilines by keeping the amine protonated and unreactive[3].

Q4: I am performing a Sonogashira coupling, but I isolated an indole derivative instead of the acyclic alkyne. Why?

Causality: ortho-Alkynylanilines are classic precursors for transition-metal catalyzed cyclizations. Once the alkyne is coupled, the proximity of the -NH₂ group allows it to attack the alkyne (activated by Pd or Cu in the mixture) to form an indole core[4]. Fix: If the acyclic product is your actual target, you must suppress the subsequent cyclization step by keeping the reaction strictly at room temperature (<30 °C) and minimizing reaction time.

Quantitative Data Summary

The following table summarizes the optimized conditions for selectively activating the C-I bond in highly functionalized 2-iodoanilines based on empirical data[1][3][4].

Reaction TypeCatalyst SystemLigandBase / AdditiveSolventTemp (°C)Typical YieldChemoselectivity Note
Suzuki-Miyaura 2 mol% Pd(OAc)₂4 mol% SPhosK₃PO₄ (2.0 eq)Toluene/H₂O80–100>90%-NO₂ and C-F remain intact; no N-arylation.
Sonogashira 2 mol% PdCl₂(PPh₃)₂NoneEt₃N (Solvent) + 1 mol% CuIEt₃N2585-95%Low temp prevents indole cyclization.
Heck 1 mol% Pd(OAc)₂P(o-tolyl)₃Et₃N (2.0 eq)DMF10075-85%C-F bond is completely inert.
Buchwald-Hartwig 2 mol% Pd₂(dba)₃BrettPhosNaOtBu (1.4 eq)Toluene100VariableWarning: Requires -NH₂ protection (e.g., Boc) to prevent oligomerization.

Standard Operating Procedure (SOP)

Method: Chemoselective Suzuki-Miyaura Coupling of 4-Fluoro-2-iodo-6-nitroaniline

This protocol is designed as a self-validating system. The biphasic nature of the solvent ensures the weak base remains in the aqueous layer, preventing the deprotonation of the substrate's amine group in the organic layer.

Materials Required:

  • 4-Fluoro-2-iodo-6-nitroaniline (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Degassed Toluene (4 mL) and Degassed Deionized Water (1 mL)

Step-by-Step Workflow:

  • Preparation (Anaerobic Setup): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Fluoro-2-iodo-6-nitroaniline, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) generated in situ is highly sensitive to oxygen, which will irreversibly poison the catalyst.

  • Solvent Addition: Inject the degassed Toluene and H₂O via syringe.

  • Reaction Initiation: Place the Schlenk tube in a pre-heated oil bath at 80 °C.

    • Self-Validation Check: Within 10-15 minutes, the mixture should transition from a pale yellow suspension to a deep red/brown homogeneous organic layer. This visual cue confirms the reduction of Pd(II) to the active Pd(0) species.

  • Monitoring: Stir vigorously for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (strong UV absorbance, distinct yellow spot) should completely disappear.

  • Quench and Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and Water (10 mL). Pass the biphasic mixture through a short pad of Celite to remove "Pd black" (inactive aggregated palladium).

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Sources

Troubleshooting

managing steric hindrance in reactions of 4-Fluoro-2-iodo-6-nitroaniline

A Guide for Synthetic Chemists on Navigating Steric and Electronic Challenges Welcome to the technical support guide for 4-Fluoro-2-iodo-6-nitroaniline. This highly functionalized aniline is a valuable building block in...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Synthetic Chemists on Navigating Steric and Electronic Challenges

Welcome to the technical support guide for 4-Fluoro-2-iodo-6-nitroaniline. This highly functionalized aniline is a valuable building block in medicinal chemistry and materials science. However, its unique substitution pattern—featuring a bulky iodine atom and a strongly electron-withdrawing nitro group positioned ortho to the amine—presents significant steric and electronic challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you successfully employ this versatile reagent in your synthetic endeavors.

Section 1: Understanding the Core Reactivity Profile

Before troubleshooting specific reactions, it is critical to understand the inherent properties of the molecule. The reactivity of 4-Fluoro-2-iodo-6-nitroaniline is a delicate interplay between steric hindrance and competing electronic effects.

FAQ: What are the key structural features of 4-Fluoro-2-iodo-6-nitroaniline that I should be aware of?

Answer: The molecule's reactivity is dominated by three key features:

  • Extreme Steric Hindrance: The amino group (-NH₂) and the C-I bond are flanked by two bulky ortho-substituents (Iodine and a Nitro group). This steric shield is the primary obstacle in many reactions, impeding the approach of reagents and catalysts to these reactive sites.[1] This is often referred to as an "ortho effect," which can dramatically alter the expected reactivity.[2]

  • Push-Pull Electronics: The ring has a classic "push-pull" electronic system. The amino group is a powerful electron-donating group (+M effect), while the nitro group is a potent electron-withdrawing group (-M, -I effect).[3][4] This polarization activates the C-I bond for certain reaction types while deactivating the ring towards others.

  • Multiple Reactive Sites: The molecule possesses several potential reaction sites: the C-I bond (for cross-coupling), the amino group (for N-functionalization), and the C-F bond (for nucleophilic aromatic substitution). The challenge lies in achieving selectivity for the desired transformation.

Caption: Steric hindrance from ortho-substituents shields the key reactive sites.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond is the most common site for derivatization, typically via Suzuki-Miyaura or Buchwald-Hartwig amination reactions. Low yields in these transformations are almost always attributable to the steric congestion around the iodine atom.

FAQ: My Suzuki-Miyaura coupling with 4-Fluoro-2-iodo-6-nitroaniline is giving low conversion. What are the most critical parameters to optimize?

Answer: The rate-limiting step for such a hindered substrate is typically the oxidative addition of the aryl iodide to the Pd(0) center.[5] Overcoming this high activation barrier requires a carefully selected catalytic system and optimized conditions. The following workflow is essential.

G start Start: Low/No Yield in Cross-Coupling ligand Step 1: Re-evaluate Ligand Choice Is your ligand bulky and electron-rich enough? (e.g., SPhos, XPhos, tBuXPhos, RuPhos) start->ligand catalyst Step 2: Check Catalyst Precursor Are you using a modern, highly active precatalyst? (e.g., G3 or G4 Buchwald Precatalysts) ligand->catalyst Ligand OK? base Step 3: Assess the Base Is the base strong, non-nucleophilic, and anhydrous? (e.g., K₃PO₄, Cs₂CO₃) catalyst->base Catalyst OK? conditions Step 4: Adjust Reaction Conditions Have you increased temperature and time? (e.g., 100-120 °C, 12-24h) base->conditions Base OK? success Success: Improved Yield conditions->success Yield Improved? fail Still Failing: Re-evaluate Substrate/Reagent Purity (NMR/LCMS) conditions->fail No Improvement

Sources

Optimization

Technical Support Center: Scale-Up Considerations for Reactions Involving 4-Fluoro-2-iodo-6-nitroaniline

Introduction Welcome to the technical support center for 4-Fluoro-2-iodo-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile and high...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 4-Fluoro-2-iodo-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile and highly functionalized intermediate. The unique substitution pattern of 4-Fluoro-2-iodo-6-nitroaniline, featuring a nitro group ortho to both a fluorine and an iodine atom, presents both significant synthetic opportunities and specific challenges, particularly during scale-up.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and reaction scale-up of this compound. Our aim is to equip you with the knowledge to anticipate potential problems, make informed experimental choices, and ensure the safe and efficient implementation of your chemical processes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses general questions regarding the properties, handling, and reactivity of 4-Fluoro-2-iodo-6-nitroaniline.

1. What are the key physical and chemical properties of 4-Fluoro-2-iodo-6-nitroaniline?

4-Fluoro-2-iodo-6-nitroaniline is a yellow crystalline powder with a molecular formula of C₆H₄FIN₂O₂ and a molecular weight of approximately 282.01 g/mol .[1][2] Its structure is characterized by an aniline core substituted with a fluorine atom at the 4-position, an iodine atom at the 2-position, and a nitro group at the 6-position. The melting point is in the range of 91-95 °C.[3]

2. What are the primary safety concerns when handling 4-Fluoro-2-iodo-6-nitroaniline at scale?

As with many nitroaromatic compounds, 4-Fluoro-2-iodo-6-nitroaniline should be handled with care due to its potential for thermal instability and exothermic decomposition.[4][5] Key safety considerations include:

  • Thermal Stability: Nitro compounds can decompose exothermically at elevated temperatures. It is crucial to have thermal stability data, such as from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to determine the maximum safe operating temperature.[6][7]

  • Exothermic Reactions: Reactions involving this compound, particularly nitrations or reactions with strong nucleophiles, can be highly exothermic.[8][9] Proper temperature control, slow reagent addition, and adequate cooling capacity are essential to prevent thermal runaway.

  • Toxicity: While specific toxicity data for this compound is limited, it is prudent to treat it as harmful if swallowed, in contact with skin, or if inhaled, and as a skin and eye irritant, consistent with similar compounds.[2] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area.

3. How does the substitution pattern of 4-Fluoro-2-iodo-6-nitroaniline influence its reactivity in cross-coupling reactions?

The reactivity of the two halogen substituents is significantly different, allowing for excellent chemoselectivity in palladium-catalyzed cross-coupling reactions. The general order of reactivity for carbon-halogen bonds in these reactions is C-I > C-Br > C-Cl > C-F.[10][11]

  • C-I Bond: The carbon-iodine bond is the most reactive site for oxidative addition to a Pd(0) catalyst. Therefore, reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations will preferentially occur at the 2-position.[10][11]

  • C-F Bond: The carbon-fluorine bond is generally unreactive under standard palladium-catalyzed cross-coupling conditions. It typically requires harsh conditions or specialized catalytic systems to activate.[12][13]

  • Nitro Group: The strongly electron-withdrawing nitro group at the 6-position activates the aromatic ring, which can influence the kinetics of the cross-coupling reaction.

This differential reactivity allows for a stepwise functionalization strategy, where the iodine can be displaced first, followed by a different transformation at another site if desired.

4. What are the recommended solvents for reactions involving 4-Fluoro-2-iodo-6-nitroaniline?

  • Aprotic Solvents: For many cross-coupling reactions, aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene are commonly used, often in combination with an aqueous base.

  • Protic Solvents: Protic solvents like methanol, ethanol, and isopropanol may be suitable for certain reactions, but their use should be evaluated on a case-by-case basis, as they can interfere with some catalytic cycles.

  • Solubility: Based on the behavior of similar nitroanilines, solubility is generally higher in more polar aprotic solvents. It is always recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application.

5. How does the ortho-nitro group affect the stability and reactivity of the molecule?

The presence of a nitro group ortho to the aniline amine group has several important consequences:

  • Electronic Effects: The nitro group is strongly electron-withdrawing, which reduces the basicity of the aniline nitrogen.[15]

  • Steric Hindrance: The bulky nitro group can sterically hinder reactions at the adjacent iodine and amine positions, potentially requiring more robust catalysts or higher reaction temperatures.[16]

  • Thermal Stability: The presence of ortho substituents can influence the thermal stability of nitroaromatic compounds. In some cases, ortho-substituted nitroaromatics can be more prone to decomposition.[6]

Part 2: Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low Yield or Stalled Reactions

Q: My Suzuki-Miyaura coupling reaction with 4-Fluoro-2-iodo-6-nitroaniline is giving low yields or stalling. What are the likely causes and how can I troubleshoot this?

A: Low yields in Suzuki-Miyaura couplings are a common issue, often related to catalyst deactivation or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen.

    • Solution: Ensure rigorous degassing of your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[5]

  • Inappropriate Catalyst or Ligand: The steric hindrance from the ortho-nitro group may require a specific catalyst system.

    • Solution: For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands. Using a pre-catalyst that is air-stable and forms the active Pd(0) species in situ can also improve results.[6]

  • Base Selection and Quality: The base is crucial for activating the boronic acid.

    • Solution: Ensure your base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is finely powdered and dry. If using an aqueous solution of the base, make sure it has been properly degassed. The choice of base can be critical, and screening different bases is often worthwhile.

  • Sub-optimal Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. Be mindful of the thermal stability of your starting material and product.

Impurity Formation and Poor Selectivity

Q: I am observing significant amounts of homo-coupling of my boronic acid in a Suzuki reaction. How can I minimize this side product?

A: Homo-coupling is often a result of oxygen in the reaction mixture, which can lead to the oxidative coupling of two boronic acid molecules.

  • Solution: The most effective way to reduce homo-coupling is to improve your degassing procedure. Ensure that your solvent, reagents, and reaction vessel are thoroughly deoxygenated before starting the reaction.[17]

Q: In a Sonogashira coupling, I am getting byproducts from the homo-coupling of the terminal alkyne (Glaser coupling). What can I do to prevent this?

A: The copper co-catalyst in the Sonogashira reaction can promote the oxidative homo-coupling of alkynes, especially in the presence of oxygen.[18]

  • Solution:

    • Strictly Anaerobic Conditions: Perform the reaction under a rigorously inert atmosphere.[19]

    • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Many modern methods utilize specific palladium catalysts and ligands that do not require a copper co-catalyst, thereby avoiding this side reaction.[18]

    • Use of a Reducing Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere (mixed with nitrogen or argon) can suppress Glaser coupling.[17]

Q: I am concerned about potential nucleophilic aromatic substitution (SNAr) at the C-F bond. Under what conditions might this compete with cross-coupling at the C-I bond?

A: While the C-I bond is significantly more reactive in palladium-catalyzed couplings, the C-F bond is activated towards SNAr by the ortho-nitro group.[20][21] Competition could become an issue under certain conditions:

  • Strong, Hard Nucleophiles and High Temperatures: If your reaction mixture contains strong, hard nucleophiles (e.g., alkoxides, primary/secondary amines) and requires high temperatures, you may start to see SNAr at the C-F bond.

  • Solution:

    • Optimize Cross-Coupling Conditions: Aim to run your cross-coupling reaction at the lowest possible temperature that still provides a reasonable reaction rate.

    • Protecting Groups: If the aniline nitrogen is the intended nucleophile in a subsequent step, consider protecting it during the cross-coupling reaction to prevent it from acting as an intramolecular nucleophile.

    • Careful Choice of Base: Avoid using strongly nucleophilic bases if possible.

Scale-Up Challenges

Q: My reaction is highly exothermic at the laboratory scale. What are the critical safety measures I need to take for scale-up?

A: Managing exotherms is paramount when scaling up reactions with nitroaromatic compounds.[8][9]

  • Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies to quantify the heat of reaction and determine the maximum rate of heat evolution. This data is crucial for ensuring your reactor's cooling system can handle the heat load.

  • Controlled Reagent Addition: Never add all reagents at once. Use a syringe pump or an addition funnel to add the most reactive component slowly and at a controlled rate. Monitor the internal temperature of the reactor continuously.[8]

  • Efficient Cooling and Agitation: Ensure your reactor has an efficient cooling system (e.g., a jacketed vessel with a circulating chiller) and vigorous agitation to ensure uniform temperature distribution and prevent localized hot spots.

  • Process Safety Management (PSM): Implement a robust PSM system that includes a thorough hazard analysis, clearly defined operating procedures, and an emergency shutdown plan.[9]

Product Isolation and Purification Issues

Q: My crude product is an oil and is difficult to crystallize. What purification strategies do you recommend?

A: Oily products can be challenging to purify, but several techniques can be effective for substituted anilines.[4]

  • Trituration: Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification.

  • Column Chromatography: Flash column chromatography on silica gel is a versatile method for purifying anilines. However, be aware that some anilines can be sensitive to acidic silica gel, leading to degradation. In such cases, using neutral or basic alumina, or treating the silica gel with a small amount of triethylamine in the eluent, can be beneficial.[19]

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification at a larger scale, as it is effective at removing non-volatile impurities.[22][23]

Q: How can I effectively remove residual palladium catalyst from my final product?

A: Residual palladium can be a concern, especially for pharmaceutical intermediates.

  • Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon can help adsorb residual palladium. The carbon is then removed by filtration through a pad of Celite.[19]

  • Scavenger Resins: There are commercially available scavenger resins with functional groups (e.g., thiols, amines) that can selectively bind to and remove residual palladium.

  • Aqueous Washes: Washing an organic solution of your product with an aqueous solution of a chelating agent like thiourea or L-cysteine can help extract residual palladium into the aqueous phase.

Part 3: Experimental Protocols and Data

This section provides a representative experimental protocol and a summary table of starting conditions for common cross-coupling reactions.

Representative Protocol: Suzuki-Miyaura Coupling of 4-Fluoro-2-iodo-6-nitroaniline

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-Fluoro-2-iodo-6-nitroaniline with an arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • 4-Fluoro-2-iodo-6-nitroaniline (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv, finely powdered)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v ratio)

Procedure:

  • Reagent Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add 4-Fluoro-2-iodo-6-nitroaniline, the arylboronic acid, and K₃PO₄.

  • Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table of Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos or XPhos (4-10)K₃PO₄ (2-3)Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ (1-3)RuPhos or XPhos (2-6)NaOtBu or K₂CO₃ (1.5-2.5)Toluene or Dioxane90-120
Sonogashira (Cu) PdCl₂(PPh₃)₂ (2-5)PPh₃ (4-10)Et₃N or DiPEA (2-4)THF or DMF25-60
CuI (1-5)
Sonogashira (Cu-free) Pd(OAc)₂ (2-5)SPhos (4-10)Cs₂CO₃ or K₂CO₃ (2-3)Dioxane or MeCN60-100

Part 4: Visualizations

Chemoselectivity in Cross-Coupling Reactions

G A 4-Fluoro-2-iodo-6-nitroaniline B Suzuki, Sonogashira, Buchwald-Hartwig, etc. A->B Pd Catalyst E Harsh conditions / SNAr (Strong Nu, High Temp) A->E C Selective reaction at C-I bond B->C Standard Conditions D C-F bond remains intact C->D F Potential reaction at C-F bond E->F

Caption: Chemoselective cross-coupling of 4-Fluoro-2-iodo-6-nitroaniline.

Troubleshooting Workflow for Low-Yielding Suzuki Coupling

G start Low Yield in Suzuki Coupling q1 Is the reaction mixture properly degassed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the catalyst/ligand system appropriate? a1_yes->q2 sol1 Improve degassing procedure (e.g., freeze-pump-thaw) a1_no->sol1 sol1->q1 Re-evaluate a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the base quality and type optimal? a2_yes->q3 sol2 Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) a2_no->sol2 sol2->q2 Re-evaluate a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the reaction temperature sufficient? a3_yes->q4 sol3 Use fresh, finely powdered base. Screen different bases (K3PO4, Cs2CO3). a3_no->sol3 sol3->q3 Re-evaluate a4_no No q4->a4_no end_node Improved Yield q4->end_node Yes sol4 Gradually increase temperature and monitor reaction. a4_no->sol4 sol4->end_node

Caption: Decision-making diagram for troubleshooting low Suzuki coupling yields.

References

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 4-Fluoro-2-iodo-6-nitroaniline

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 4-Fluoro-2-iodo-6-nitroaniline in various reaction media. Our goal is to equip you with the knowledge to optimize your experimental conditions and achieve successful outcomes.

Troubleshooting Guide: Addressing Solubility Issues in Real-Time

This section is designed to provide quick, actionable solutions to common problems encountered during your experiments.

Question: My 4-Fluoro-2-iodo-6-nitroaniline is not dissolving in my chosen reaction solvent. What are my immediate options?

Answer:

Initial insolubility is a common hurdle. Here’s a prioritized checklist of steps to take:

  • Solvent Screening: The first and most critical step is to ensure you've selected an appropriate solvent. Based on the polar and aromatic nature of 4-Fluoro-2-iodo-6-nitroaniline, consider solvents like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as starting points for achieving higher solubility.[1] If these are not compatible with your reaction chemistry, a systematic screening of solvents with varying polarities is recommended.[2]

  • Gentle Heating: For many compounds, solubility increases with temperature.[3][4] Apply gentle heat to your reaction mixture while stirring. Be cautious and monitor for any signs of degradation, especially given the presence of the nitro group.

  • Sonication: If heating is not desirable or effective, sonication can aid in dissolving the solid by breaking down particle agglomerates and increasing the surface area for solvation.[5]

  • Co-solvent System: Introduce a small amount of a "co-solvent" in which your compound is highly soluble.[6][7] For instance, if your primary reaction solvent is less polar, adding a percentage of DMSO or DMF can significantly enhance solubility.[8][9]

Question: I've managed to dissolve the compound, but it crashes out of solution when I add other reagents. What's happening and how can I fix it?

Answer:

This phenomenon, known as precipitation, often occurs when the addition of a reagent changes the overall polarity or properties of the solvent system, reducing the solubility of your starting material.

  • Slow Addition: Add the problematic reagent dropwise and with vigorous stirring. This gradual change in the reaction environment can sometimes prevent the compound from precipitating.

  • Re-evaluate Co-solvent Ratio: If you are using a co-solvent system, you may need to adjust the ratio. Experiment with different proportions of your primary solvent and co-solvent to find a mixture that maintains the solubility of all components.[1]

  • Temperature Control: In some cases, maintaining a slightly elevated temperature throughout the reagent addition and reaction can keep the compound in solution.

Question: Can I use pH adjustment to improve the solubility of 4-Fluoro-2-iodo-6-nitroaniline?

Answer:

Yes, pH modification can be a powerful tool for compounds with ionizable groups.[] 4-Fluoro-2-iodo-6-nitroaniline has a basic aniline group.

  • Acidic Conditions: In an acidic medium, the amino group (-NH₂) can be protonated to form an ammonium salt (-NH₃⁺). This salt form is generally more soluble in polar solvents, including aqueous media, than the neutral molecule.[1] You can try adding a small amount of a non-nucleophilic acid to your reaction mixture.

  • Important Consideration: Be mindful that changing the pH can affect the reactivity of your compound and other reagents in the reaction. The nitro group's electron-withdrawing nature already influences the aniline's basicity.[11]

Frequently Asked Questions (FAQs)

This section delves deeper into the principles behind the troubleshooting advice.

Q1: What are the key structural features of 4-Fluoro-2-iodo-6-nitroaniline that contribute to its poor solubility?

A1: The solubility of this compound is governed by a combination of its structural features:

  • Aromatic Core: The planar aromatic ring is prone to π-π stacking, which can lead to aggregation and reduced solubility, especially in non-aromatic solvents.[2]

  • Halogen and Nitro Groups: The iodo and nitro groups are electron-withdrawing, which increases the molecule's polarity. However, the overall molecule remains largely non-polar and hydrophobic.

  • Amino Group: The aniline moiety can participate in hydrogen bonding, but its effect on solubility is often outweighed by the other hydrophobic components of the molecule.

Q2: Which solvents are generally recommended for dissolving 4-Fluoro-2-iodo-6-nitroaniline?

A2: A good starting point for solubility screening includes polar aprotic solvents. The following table summarizes some common choices:

SolventPolarityRationale for Use
Dimethyl sulfoxide (DMSO)HighExcellent for dissolving a wide range of poorly soluble organic compounds.[1]
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, often used as a high-boiling point solvent for reactions.[1]
Tetrahydrofuran (THF)ModerateCan be effective, especially in combination with other solvents.
Acetonitrile (ACN)ModerateA polar aprotic solvent that can be a good choice for certain reactions.
Dichloromethane (DCM)LowMay have limited success on its own but can be part of a co-solvent system.[1]

Q3: How does temperature affect the solubility of this compound?

A3: For most solid solutes, solubility increases with temperature.[3][12] This is because the added thermal energy helps to overcome the intermolecular forces in the solid lattice, allowing the solvent molecules to more effectively surround and dissolve the solute molecules.[4] However, it's crucial to be aware of the thermal stability of 4-Fluoro-2-iodo-6-nitroaniline, as excessive heat could lead to decomposition.

Q4: What are co-solvents and how do they work to improve solubility?

A4: Co-solvents are substances added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound.[6] They work by altering the overall polarity of the solvent system to be more favorable for the solute.[7] For a compound like 4-Fluoro-2-iodo-6-nitroaniline, using a water-miscible organic solvent like ethanol or propylene glycol as a co-solvent with an aqueous buffer can be an effective strategy if the reaction chemistry allows.[1][9]

Q5: Are there any other advanced techniques to enhance solubility for challenging cases?

A5: Yes, for particularly difficult solubility issues, you can explore the following techniques:

  • Use of Additives/Excipients:

    • Surfactants: Molecules like Tween® 80 can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in aqueous media.[2]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with aromatic compounds, effectively shielding them from the bulk solvent and preventing aggregation.[2][8]

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix in the solid state.[1] This can enhance the dissolution rate by creating an amorphous form of the drug.[13]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify the most effective single solvent for dissolving 4-Fluoro-2-iodo-6-nitroaniline.

Materials:

  • 4-Fluoro-2-iodo-6-nitroaniline

  • A selection of solvents (e.g., DMSO, DMF, THF, Acetonitrile, Dichloromethane, Ethyl Acetate)

  • Small vials or test tubes

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Weigh a small, consistent amount of 4-Fluoro-2-iodo-6-nitroaniline (e.g., 5 mg) into each vial.

  • Add a measured volume of a single solvent (e.g., 1 mL) to each vial.

  • Vortex each vial vigorously for 1-2 minutes at room temperature.

  • Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • For vials where the compound is not fully dissolved, gently heat the mixture (e.g., to 40-50 °C) and observe any changes in solubility.

  • Compare the results to identify the most effective solvent(s).

Protocol 2: Co-solvent System Optimization

Objective: To determine the optimal ratio of a co-solvent system to maintain solubility.

Materials:

  • 4-Fluoro-2-iodo-6-nitroaniline

  • Primary reaction solvent (in which the compound has poor solubility)

  • A highly effective co-solvent (identified from Protocol 1, e.g., DMSO)

  • Graduated cylinders or pipettes

Procedure:

  • Prepare a series of solvent mixtures with varying ratios of the primary solvent to the co-solvent (e.g., 9:1, 8:2, 7:3 v/v).

  • Add a known amount of 4-Fluoro-2-iodo-6-nitroaniline to a fixed volume of each solvent mixture.

  • Stir or vortex each mixture until the compound is fully dissolved, noting the ease of dissolution.

  • Observe the solutions over time to check for any precipitation.

  • Select the solvent ratio that provides complete and stable dissolution with the minimum amount of co-solvent.

Visualization of Solubility Enhancement Strategy

The following diagram illustrates a decision-making workflow for addressing the poor solubility of 4-Fluoro-2-iodo-6-nitroaniline.

solubility_workflow start Start: Poor Solubility of 4-Fluoro-2-iodo-6-nitroaniline solvent_screen Step 1: Solvent Screening (e.g., DMSO, DMF, ACN) start->solvent_screen is_soluble1 Is it soluble? solvent_screen->is_soluble1 heat_sonicate Step 2: Apply Gentle Heat or Sonication is_soluble1->heat_sonicate No success Success: Proceed with Reaction is_soluble1->success Yes is_soluble2 Is it soluble? heat_sonicate->is_soluble2 cosolvent Step 3: Introduce a Co-solvent (e.g., DMSO in primary solvent) is_soluble2->cosolvent No is_soluble2->success Yes is_soluble3 Is it soluble? cosolvent->is_soluble3 ph_adjust Step 4: pH Adjustment (Acidic conditions to form salt) is_soluble3->ph_adjust No is_soluble3->success Yes is_soluble4 Is it soluble? ph_adjust->is_soluble4 advanced Step 5: Advanced Techniques (Surfactants, Cyclodextrins) is_soluble4->advanced No is_soluble4->success Yes advanced->success If successful fail Re-evaluate Synthetic Route advanced->fail If unsuccessful

Caption: Decision workflow for enhancing solubility.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Wu, J., et al. (2019). Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K. ResearchGate. Retrieved from [Link]

  • Martinez, F., & Gomez, A. (2018). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. ResearchGate. Retrieved from [Link]

  • Expii. (n.d.). Effect of Temperature on Solubility — Overview & Examples. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methyl-6-nitroaniline. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]

  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • RSC Publishing. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

  • Frontiers. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • ResearchGate. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved from [Link]

  • Chromatography Online. (2021). Turning Up the Heat – The Effect of Temperature on Analytical Extractions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. Retrieved from [Link] dissolution-and-solubility/

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]

  • Chemsrc. (2025). 2-Fluoro-4-iodo-6-nitroaniline. Retrieved from [Link]

  • NIST. (n.d.). 4-Fluoro-2-nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-nitroaniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Catalyst Deactivation in 4-Fluoro-2-iodo-6-nitroaniline Cross-Couplings

Welcome to the Advanced Troubleshooting Center. Coupling highly functionalized arenes like 4-Fluoro-2-iodo-6-nitroaniline presents a unique triad of catalytic risks: the oxidative potential of the nitro group, the coordi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. Coupling highly functionalized arenes like 4-Fluoro-2-iodo-6-nitroaniline presents a unique triad of catalytic risks: the oxidative potential of the nitro group, the coordinating ability of the free aniline, and the inductive effects of the fluorine atom. This guide provides field-proven, mechanistically grounded solutions to prevent palladium (Pd) catalyst deactivation and ensure robust cross-coupling workflows.

Section 1: Mechanistic Causality of Catalyst Deactivation

To solve catalyst failure, we must first understand the molecular environment. Why does 4-Fluoro-2-iodo-6-nitroaniline poison your catalyst?

  • Amine-Driven Off-Cycle Speciation: The free primary amine (-NH2) is a strong σ-donor. During the catalytic cycle, it can outcompete the phosphine ligand for coordination to the Pd(II) intermediate, forming a catalytically dormant, off-cycle species .

  • Nitro-Mediated Oxidation: The -NO2 group is highly electron-withdrawing and can act as an endogenous oxidant. It can prematurely oxidize the electron-rich Pd(0) resting state, disrupting the cycle and leading to irreversible catalyst degradation .

  • Ligand Dissociation & Aggregation: If the chosen ligand is not sterically demanding enough to enforce a monoligated Pd(0)L complex, the catalyst is prone to shedding its ligands and aggregating into inactive, insoluble Palladium Black .

Mechanism Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd Desired Pathway PdBlack Pd Black Aggregation (Ligand Loss) Pd0->PdBlack Low Ligand Bulk NitroOx Nitro-Mediated Oxidation Pd0->NitroOx -NO2 Interference PdII Pd(II) Aryl Complex OxAdd->PdII Transmet Transmetallation & Reductive Elimination PdII->Transmet AmineCoord Off-Cycle Pd-Amine Complex PdII->AmineCoord Free -NH2 Coordination Transmet->Pd0 Regeneration Product Coupled Product Transmet->Product

Mechanism of Pd-catalyzed cross-coupling vs. deactivation pathways for nitroanilines.

Section 2: Troubleshooting Guides & FAQs

Q1: My reaction mixture turns black within 15 minutes, and conversion stalls at 5%. What is happening? A: The black precipitate is Palladium Black, an agglomerated, inactive form of Pd(0) . This rapid deactivation occurs when the phosphine ligand dissociates, leaving the Pd(0) center unprotected. The nitro group on your substrate exacerbates this by altering the electronic environment, making standard ligands (like PPh3 or dppf) insufficient.

  • Corrective Action: Switch to a highly sterically hindered, electron-rich biaryl monophosphine ligand such as BrettPhos or GPhos. These ligands enforce a stable, 12-electron monoligated Pd(0) resting state that resists aggregation and accelerates oxidative addition .

Q2: The reaction stays homogeneous but stalls at ~40% conversion. Addition of more catalyst doesn't help. Why? A: You are likely experiencing off-cycle catalyst sequestration. The free -NH2 group of the 4-Fluoro-2-iodo-6-nitroaniline is displacing your ligand, forming a stable, unreactive Pd-amine complex . Adding more catalyst only leads to more sequestered complexes.

  • Corrective Action: You have two options:

    • Chemical Protection: Protect the aniline as a Boc-carbamate or acetamide prior to the coupling step. This eliminates the nitrogen's coordinating ability .

    • Ligand Tuning: If protection is not viable, utilize a dialkylbiaryl monophosphine specifically designed to resist heteroarene/amine coordination, such as GPhos, combined with a Gen 3 or Gen 4 Buchwald precatalyst .

Q3: Does the 4-fluoro substituent impact the deactivation pathway? A: Indirectly. The highly electronegative fluorine atom exerts a strong inductive pull (-I effect), making the C-I bond extremely electrophilic. While this accelerates the initial oxidative addition step, it can lead to a dangerous buildup of the Pd(II) intermediate if the subsequent transmetallation step is slow. A high steady-state concentration of Pd(II) increases the probability of off-cycle amine coordination .

  • Corrective Action: Ensure the transmetallating agent (e.g., boronic acid in Suzuki couplings) is fully activated by optimizing the base (e.g., using aqueous K3PO4) to match the rapid oxidative addition rate.

Section 3: Quantitative Data - Ligand Efficacy Comparison

To guide your optimization, the following table summarizes the expected performance of various ligand classes when coupling free nitroanilines, based on empirical kinetic studies and structural bulk.

Ligand ClassExampleAmine Coordination RiskPd Black Formation RiskRecommended Use Case
Triarylphosphines PPh3HighHighNot recommended for free anilines.
Bidentate Phosphines dppf, BINAPModerateModerateProtected anilines only.
Standard Biaryl XPhos, SPhosLowLowGeneral couplings; may stall with free -NH2.
Advanced Biaryl BrettPhos, GPhosVery LowVery LowOptimal for free 4-Fluoro-2-iodo-6-nitroaniline.
Section 4: Validated Experimental Protocol

Self-Validating Suzuki-Miyaura Coupling of 4-Fluoro-2-iodo-6-nitroaniline This protocol utilizes a Gen 3 precatalyst system to ensure rapid activation and prevent early-stage deactivation caused by poor catalyst initiation.

Materials:

  • 4-Fluoro-2-iodo-6-nitroaniline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • GPhos Pd G3 Precatalyst (2.0 mol%)

  • K3PO4 (aqueous, 2.0 M, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed, 5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

    • Causality: Oxygen ingress is a primary driver of Pd(0) oxidation, especially in the presence of nitroarenes.

  • Reagent Loading: Add 4-Fluoro-2-iodo-6-nitroaniline, the arylboronic acid, and the GPhos Pd G3 precatalyst to the flask.

  • Solvent Degassing: Add 1,4-Dioxane. Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Standard sparging is insufficient to remove dissolved oxygen that synergizes with the nitro group to prematurely oxidize and deactivate the catalyst.

  • Base Addition & Activation: Inject the degassed 2.0 M K3PO4 solution via syringe.

    • Causality: The biphasic basic conditions rapidly activate the G3 precatalyst to the active Pd(0)-GPhos species while simultaneously activating the boronic acid for fast transmetallation, preventing Pd(II) buildup and subsequent amine coordination.

  • Reaction Execution: Heat the biphasic mixture to 40°C with vigorous stirring (1000 rpm) for 4-6 hours.

    • Causality: Mild heating prevents thermal degradation of the nitro group while maintaining sufficient energy for the catalytic turnover.

  • Validation & Workup: Monitor via LC-MS. A successful cycle will show >95% conversion without the formation of a black mirror on the flask walls (which would indicate Pd black formation). Quench with water and extract with EtOAc.

References
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central (PMC). Available at:[Link]

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. Available at: [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Catalysis. Available at: [Link]

Reference Data & Comparative Studies

Validation

comparing reactivity of 4-Fluoro-2-iodo-6-nitroaniline with 4-fluoro-2-bromo-6-nitroaniline

An Application Scientist's Guide to Aryl Halide Reactivity: 4-Fluoro-2-iodo-6-nitroaniline vs. 4-Fluoro-2-bromo-6-nitroaniline For professionals in drug discovery and synthetic chemistry, the selection of a starting mate...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Aryl Halide Reactivity: 4-Fluoro-2-iodo-6-nitroaniline vs. 4-Fluoro-2-bromo-6-nitroaniline

For professionals in drug discovery and synthetic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. The 2-halo-4-fluoro-6-nitroaniline scaffold is a versatile building block, offering multiple, orthogonally-reactive sites for diversification.[1] This guide provides an in-depth comparison of the reactivity of two key analogues: 4-Fluoro-2-iodo-6-nitroaniline and 4-Fluoro-2-bromo-6-nitroaniline, with a focus on palladium-catalyzed cross-coupling reactions. Our analysis is grounded in fundamental mechanistic principles and supported by data from analogous systems to empower you with the predictive insight needed for rational synthesis design.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The rate-limiting step in many catalytic cycles, such as those for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[2][3] During this step, the C-X bond is cleaved.

A weaker C-X bond leads to a lower activation energy for oxidative addition, resulting in a faster reaction that can often proceed under milder conditions. The established trend for C-X bond dissociation energies is:

C-Br (≈ 297 kJ/mol) > C-I (≈ 234 kJ/mol)

This fundamental difference is the principal driver of the observed reactivity patterns. Consequently, aryl iodides are almost universally more reactive than their corresponding aryl bromide counterparts.[4][5][6] While other substituents on the aromatic ring—such as the electron-withdrawing nitro group and the electron-donating amino group—modulate the electronic properties of the system, they do not typically alter this fundamental reactivity order.[7][8]

Comparative Reactivity in Cornerstone Cross-Coupling Reactions

The superior reactivity of the C-I bond provides a distinct advantage, enabling milder reaction conditions and, in some cases, selective functionalization.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a robust method for C(sp²)-C(sp²) bond formation, is a workhorse in pharmaceutical development.[3][10] The higher reactivity of the iodo-analogue is particularly pronounced here. Couplings involving aryl iodides often proceed to completion at lower temperatures and with shorter reaction times compared to aryl bromides.

Feature4-Fluoro-2-iodo-6-nitroaniline (Predicted)4-Fluoro-2-bromo-6-nitroaniline (Predicted)Rationale
Reaction Temperature Room Temperature to 80 °C80 °C to 110 °CWeaker C-I bond facilitates oxidative addition at lower thermal energy.[4]
Catalyst System Standard Pd catalysts (e.g., Pd(dppf)Cl₂) are effective.[11]May require more active, bulky phosphine ligands (e.g., SPhos, XPhos) for high yields.[11]Overcoming the higher activation barrier of C-Br bond cleavage.
Reaction Time Typically 1-12 hoursTypically 8-24 hoursFaster kinetics of the oxidative addition step.[2]
Selectivity Potential High potential for selective coupling at the C-I position in polyhalogenated systems.Lower selectivity; reaction at the C-Br bond requires forcing conditions that may affect other sites.The significant reactivity differential between C-I and other C-X bonds can be exploited.[4]
Buchwald-Hartwig Amination

For the synthesis of complex aryl amines, the Buchwald-Hartwig amination is an indispensable tool.[12] The reactivity trend (Ar-I > Ar-Br) holds true, allowing for greater flexibility when using the iodo-substituted substrate.[2][13] This can be particularly valuable when coupling with less nucleophilic amines or thermally sensitive substrates.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes. Here, the difference in reactivity is exceptionally clear. Aryl iodides are highly reactive and can often be coupled at room temperature, whereas aryl bromides almost always require heating to achieve reasonable conversion rates.[4][14] Modern, copper-free protocols have been developed that are effective for both aryl iodides and bromides, but the milder conditions required for the former are a consistent advantage.[15][16]

Mechanistic Underpinnings: The Palladium Catalytic Cycle

To fully appreciate the reactivity differences, it is essential to understand the catalytic cycle. The Suzuki-Miyaura coupling serves as an excellent model.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X (Iodo or Bromo) pd_complex Ar-Pd(II)-X L₂ ox_add->pd_complex Rate-determining step Faster for Ar-I transmetal Transmetalation pd_complex->transmetal pd_aryl_boronate Ar-Pd(II)-Ar' L₂ transmetal->pd_aryl_boronate boronic Ar'-B(OR)₂ boronic->transmetal base Base (e.g., K₃PO₄) base->transmetal red_elim Reductive Elimination pd_aryl_boronate->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' red_elim->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction. The initial oxidative addition step is typically faster for aryl iodides.

Experimental Protocols

The following protocols are generalized starting points for the Suzuki-Miyaura coupling. The key difference lies in the recommended reaction conditions.

Protocol 1: Suzuki Coupling of 4-Fluoro-2-iodo-6-nitroaniline

This protocol leverages the high reactivity of the C-I bond, allowing for milder conditions.

  • Reagent Preparation: To an oven-dried reaction vessel, add 4-fluoro-2-iodo-6-nitroaniline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or DME/H₂O), to achieve a concentration of 0.1-0.5 M.[11]

  • Reaction: Heat the mixture with vigorous stirring to 60-80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]

Protocol 2: Suzuki Coupling of 4-Fluoro-2-bromo-6-nitroaniline

This protocol requires more forcing conditions to cleave the stronger C-Br bond.

  • Reagent Preparation: Follow Step 1 as in Protocol 1. For challenging couplings, consider a more active catalyst system, such as a palladium(II) acetate/SPhos combination.

  • Inert Atmosphere: Follow Step 2 as in Protocol 1.

  • Solvent Addition: Follow Step 3 as in Protocol 1.

  • Reaction: Heat the mixture with vigorous stirring to a higher temperature, typically 90-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Longer reaction times (8-24 hours) may be necessary.

  • Work-up & Purification: Follow Steps 6 and 7 as in Protocol 1.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (Temp depends on halide) solvent->heat monitor Monitor by TLC / LC-MS heat->monitor workup Quench & Extract monitor->workup Upon Completion purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Sources

Comparative

Assessing the Electronic Effects of Substituents in 4-Fluoro-2-iodo-6-nitroaniline: A Comparative Guide

As a Senior Application Scientist navigating the complexities of drug development and synthetic methodology, I frequently encounter highly functionalized building blocks where the interplay of electronic and steric effec...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug development and synthetic methodology, I frequently encounter highly functionalized building blocks where the interplay of electronic and steric effects dictates synthetic viability. 4-Fluoro-2-iodo-6-nitroaniline is a prime example of such a molecule. The specific arrangement of halogens and a nitro group around the aniline core creates a unique "push-pull" electronic environment, drastically altering the basicity, nucleophilicity, and cross-coupling potential of the compound.

This guide provides an objective, data-driven comparison of 4-Fluoro-2-iodo-6-nitroaniline against less substituted alternatives. By analyzing Hammett constants, pKa​ shifts, and NMR data, we will establish a causal framework for its behavior and provide self-validating protocols for empirical assessment.

Mechanistic Causality of Substituent Effects

To understand the performance of 4-Fluoro-2-iodo-6-nitroaniline, we must deconstruct the individual electronic contributions of its substituents using the Hammett equation framework [1].

  • 6-Nitro Group (Strong −I,−R ): The nitro group at the ortho position is a powerful electron-withdrawing group (EWG). It drastically reduces electron density on the amine nitrogen through both inductive pull through the σ -bonds and resonance delocalization through the π -system. This effect alone lowers the basicity of the amine by nearly 100,000-fold compared to unsubstituted aniline [2].

  • 4-Fluoro Group ( −I,+R ): Positioned para to the amine, fluorine exhibits a strong inductive withdrawing effect ( −I ) but a competing resonance donating effect ( +R ). Because fluorine's 2p orbitals overlap efficiently with the aromatic carbon's 2p orbitals, the +R effect partially offsets the −I effect. The net result is a weakly deactivating influence ( σp​≈+0.06 ) [1].

  • 2-Iodo Group ( −I , Steric Bulk): The ortho-iodo substituent provides a weak inductive withdrawing effect. More importantly, its large atomic radius introduces significant steric hindrance. This bulk forces the amine and nitro groups to twist out of coplanarity with the aromatic ring, disrupting ideal resonance overlap while simultaneously creating a highly crowded environment that disfavors protonation (B-strain) [3].

ElectronicEffects Aniline Aniline Core (C-NH2) Electron Rich Net Net Electronic State: Extreme Deactivation pKa < -1.5 Aniline->Net Synergistic Effect Nitro 6-Nitro (-NO2) Strong -I, -R σ_ortho ≈ +0.80 Nitro->Aniline Pulls e- density Iodo 2-Iodo (-I) Weak -I, Bulky σ_ortho ≈ +0.21 Iodo->Aniline Steric shielding & -I Fluoro 4-Fluoro (-F) -I, +R σ_para ≈ +0.06 Fluoro->Aniline Modulates π-system

Fig 1. Push-pull electronic interactions in 4-Fluoro-2-iodo-6-nitroaniline.

Comparative Performance Data

To objectively assess how these substituents modulate the molecule, we compare it against a baseline of progressively substituted anilines [4]. The table below summarizes the quantitative electronic metrics: the sum of Hammett constants ( Σσ ), the pKa​ of the conjugate acid, and the 13C NMR chemical shift of the C1​ (amine-bearing) carbon.

CompoundSubstituents Σσ (Estimated) pKa​ (Conjugate Acid) C1​ ( C−NH2​ ) 13C Shift (ppm)
Aniline None0.004.60146.3
2-Nitroaniline 2- NO2​ ~0.80-0.30145.1
4-Fluoro-2-nitroaniline 4- F , 2- NO2​ ~0.86-0.45142.8
4-Fluoro-2-iodo-6-nitroaniline 4- F , 2- I , 6- NO2​ ~1.21~ -1.80140.5

Data Interpretation: As the Σσ value increases, the electron density at the nitrogen atom plummets. The pKa​ of 4-Fluoro-2-iodo-6-nitroaniline is driven deep into the negative range, rendering the amine essentially non-basic in aqueous conditions. Furthermore, the 13C NMR shift of the C1​ carbon moves upfield (shielded) due to the complex cross-interaction between the strong EWGs and the heavy-atom effect of iodine [4].

Self-Validating Experimental Protocols

To experimentally verify these electronic effects, standard aqueous titrations are insufficient due to the negative pKa​ . Instead, we employ a UV-Vis spectrophotometric method utilizing the Hammett Acidity Function ( H0​ ) and a rigorous NMR protocol.

Protocol A: UV-Vis Spectrophotometric pKa​ Determination (Hammett H0​ Scale)

Causality: Because the amine is highly deactivated, protonation only occurs in concentrated acid. UV-Vis is selected because the protonated and unprotonated forms of nitroanilines exhibit distinct absorption maxima ( λmax​ ) due to the disruption of n→π∗ transitions upon protonation.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 1×10−4M stock solution of 4-Fluoro-2-iodo-6-nitroaniline in HPLC-grade methanol.

  • Acid Gradient: Prepare a series of aqueous sulfuric acid solutions ranging from 0.1M to 10M . Calculate the exact H0​ for each solution using literature tables.

  • Sample Incubation: Aliquot 100μL of the stock solution into 3mL of each sulfuric acid solution. Equilibrate at 25.0±0.1∘C for 10 minutes.

  • Spectral Acquisition: Record the UV-Vis spectra from 250nm to 500nm using a dual-beam spectrophotometer against a matched acid blank.

  • Data Processing: Plot the absorbance at the analytical wavelength (e.g., 410nm for the free base) against the H0​ values. Fit the data to the Henderson-Hasselbalch equation: pKa​=H0​+log([BH+]/[B]) .

Self-Validation Mechanism: The protocol is self-validating through the observation of an isosbestic point . If all spectra intersect at a single wavelength, it mathematically proves that only two species (the free base and the conjugate acid) are in equilibrium. If the isosbestic point drifts, it immediately alerts the operator to acid-catalyzed degradation, invalidating the run.

Protocol Step1 1. Acidic Titration (H2SO4 / H0 Scale) Step2 2. UV-Vis Acquisition (Monitor λ_max shifts) Step1->Step2 Validation 3. Isosbestic Point Check (Self-Validation Step) Step2->Validation Validation->Step1 If no isosbestic point, check for degradation Step4 4. Hammett Acidity Plot (Calculate pKa) Validation->Step4

Fig 2. Self-validating UV-Vis workflow for pKa determination of weak bases.

Protocol B: 13C and 15N NMR Chemical Shift Analysis

Causality: NMR chemical shifts directly correlate with the local electron density. By measuring the C1​ and 15N shifts, we can quantify the exact magnitude of electron withdrawal caused by the substituents [4].

Step-by-Step Methodology:

  • Sample Prep: Dissolve 50mg of the compound in 0.6mL of anhydrous DMSO−d6​ .

  • Internal Standard: Add 5μL of Tetramethylsilane (TMS) directly to the tube.

  • Coaxial Reference: Insert a coaxial capillary containing a 0.1M solution of unsubstituted aniline in DMSO−d6​ into the NMR tube.

  • Acquisition: Acquire quantitative 13C spectra (inverse-gated decoupling to suppress NOE) and 1H−15N HMBC spectra.

Self-Validation Mechanism: The use of the coaxial capillary containing unsubstituted aniline acts as an internal, simultaneous control. By measuring the Δδ (shift difference) between the sample and the aniline reference in the exact same magnetic field and temperature, the protocol self-corrects for any instrument drift or solvent susceptibility artifacts.

Reactivity Implications for Drug Development

Understanding these electronic effects is critical for drug development professionals utilizing 4-Fluoro-2-iodo-6-nitroaniline as a synthetic intermediate [5]:

  • Chemoselectivity: The extreme deactivation of the amine means it will not act as a nucleophile under standard conditions. You can perform aggressive electrophilic reactions elsewhere on the molecule without needing to protect the NH2​ group.

  • Cross-Coupling: The 2-iodo group is highly primed for oxidative addition. In Buchwald-Hartwig or Suzuki-Miyaura couplings, the strong electron withdrawal from the nitro and fluoro groups accelerates the reductive elimination step, making this scaffold highly reactive toward palladium-catalyzed functionalization.

References

  • Hammett equation - Wikipedia. Wikipedia. Available at:[Link]

  • 2-Nitroaniline - Wikipedia. Wikipedia. Available at:[Link]

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. AFIT. Available at:[Link]

  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available at:[Link]

  • 4-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 67769 - PubChem. National Institutes of Health. Available at:[Link]

Validation

A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Substituted Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including antiulcer agents, anthelmintics, and anticancer drugs.[1][2][3][4] The efficient and se...

Author: BenchChem Technical Support Team. Date: March 2026

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including antiulcer agents, anthelmintics, and anticancer drugs.[1][2][3][4] The efficient and selective synthesis of substituted benzimidazoles is therefore a critical task for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of prevalent synthetic methodologies, moving from classical thermal condensations to modern catalytic and energy-assisted protocols. We will dissect the mechanistic underpinnings of each route, present validated experimental procedures, and offer quantitative data to inform your selection of the most effective strategy for your specific target molecule.

A Comparative Overview: Classical Rigor vs. Modern Efficiency

The synthesis of the benzimidazole core is most commonly achieved through the condensation of an o-phenylenediamine (OPD) with a one-carbon electrophile, typically a carboxylic acid or an aldehyde.[5] Historically, these methods required harsh conditions, such as high temperatures and strong acids, leading to long reaction times and limited substrate scope.[6][7]

Modern synthetic chemistry has introduced a host of innovations that overcome these limitations. The application of catalysis (metal, nano, or acid/base), microwave irradiation, and photocatalysis has dramatically improved efficiency, selectivity, and environmental sustainability.[2][6][8] These advanced methods offer significantly reduced reaction times (from hours to minutes), milder conditions, and often substantially higher yields.[6][7][9][10]

Foundational Synthetic Strategies: The Classical Approach

The Phillips-Ladenburg Condensation: Reaction with Carboxylic Acids

This foundational method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, acid chloride) under acidic conditions with heat.[5][11][12] The strong acid, often polyphosphoric acid (PPA) or 4N hydrochloric acid, protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack by the diamine.[6][12]

Mechanistic Rationale: The reaction proceeds through an initial acylation of one amino group to form an N-acyl-o-phenylenediamine intermediate. Subsequent intramolecular cyclization, driven by the acidic catalyst and heat, is followed by dehydration to yield the aromatic benzimidazole ring.

Phillips_Ladenburg OPD o-Phenylenediamine Acyl_Int N-Acyl Intermediate OPD->Acyl_Int + R-COOH, -H₂O RCOOH Carboxylic Acid (R-COOH) H_plus H⁺ (Acid Catalyst) Cyclized_Int Tetrahedral Intermediate Acyl_Int->Cyclized_Int Intramolecular Cyclization Benzimidazole 2-Substituted Benzimidazole Cyclized_Int->Benzimidazole - H₂O (Dehydration) Water H₂O

Caption: Phillips-Ladenburg condensation mechanism.

Key Advantages:

  • Versatility and applicability to a wide range of carboxylic acids.[5]

  • Readily available and inexpensive starting materials.[6]

Key Disadvantages:

  • Requires harsh conditions: high temperatures (often >150°C) and strong, corrosive acids.[6][12]

  • Long reaction times, frequently spanning several hours.[6]

  • Functional group intolerance due to the harsh acidic environment.

Validated Protocol: Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole
  • Reaction Setup: In a 100 mL round-bottom flask, combine o-phenylenediamine (1.08 g, 10 mmol) and glacial acetic acid (12 mL).

  • Acid Catalyst: Carefully add 4N Hydrochloric acid (50 mL) to the mixture.[6]

  • Reflux: Heat the reaction mixture under reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Work-up: After completion, cool the flask to room temperature in an ice bath.

  • Neutralization & Precipitation: Slowly neutralize the solution by the dropwise addition of 10% sodium hydroxide solution until a precipitate forms and the pH is ~7.[6]

  • Isolation: Filter the precipitate using a Büchner funnel, wash thoroughly with cold water (3 x 20 mL), and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from ethanol to afford pure 2-methylbenzimidazole.[6]

Condensation with Aldehydes

The reaction of o-phenylenediamines with aldehydes is another widely used classical approach.[1] This method typically proceeds in two stages: initial condensation to form a Schiff base, followed by an oxidative cyclodehydrogenation to yield the final benzimidazole product.[5][13]

Mechanistic Rationale: The reaction begins with the nucleophilic attack of one amine group on the aldehyde carbonyl, forming a carbinolamine which then dehydrates to a Schiff base. The second amine group then attacks the imine carbon in an intramolecular fashion to form a dihydrobenzimidazole (benzimidazoline) intermediate. A subsequent oxidation step is required to aromatize the ring. The choice of oxidant or catalyst is key to the success of this method.

Aldehyde_Condensation OPD o-Phenylenediamine Schiff_Base Schiff Base Intermediate OPD->Schiff_Base + R-CHO, -H₂O RCHO Aldehyde (R-CHO) Oxidant Oxidant Dihydro 1,2-Dihydrobenzimidazole Schiff_Base->Dihydro Intramolecular Cyclization Benzimidazole 2-Substituted Benzimidazole Dihydro->Benzimidazole + Oxidant, -2H⁺, -2e⁻

Caption: General mechanism for aldehyde condensation.

Key Advantages:

  • Utilizes a vast library of commercially available aldehydes.[1]

  • Can often be performed under milder conditions than the Phillips-Ladenburg synthesis.

Key Disadvantages:

  • The reaction is often not selective, potentially affording both 2-substituted and 1,2-disubstituted benzimidazoles.[1]

  • Requires an oxidizing agent, which can lead to side products and complicate purification.[6]

Modern Synthetic Methodologies: A Leap in Efficiency

Modern approaches focus on accelerating reactions, improving yields, enhancing selectivity, and adhering to the principles of green chemistry.

Catalytic Syntheses

The introduction of catalysts has revolutionized benzimidazole synthesis, allowing reactions to proceed under mild conditions with high efficiency.[2][14]

  • Lewis & Brønsted Acid Catalysis: Catalysts like Lanthanum chloride (LaCl₃), Erbium triflate (Er(OTf)₃), and p-toluenesulfonic acid (p-TsOH) activate the aldehyde carbonyl, facilitating the initial condensation.[1][13][15] They can also promote the cyclization and dehydration steps. For instance, Er(OTf)₃ can selectively produce 1,2-disubstituted benzimidazoles when an excess of an electron-rich aldehyde is used.[1]

  • Metal & Nanoparticle Catalysis: A wide range of metal-based catalysts, including those based on Palladium, Copper, Iron, and Zinc, have been developed.[2][16][17] Magnetic nanoparticles, such as nano-Fe₃O₄, are particularly advantageous as they catalyze the reaction efficiently in air and can be easily recovered using an external magnet for reuse, simplifying product purification and reducing waste.[18]

Validated Protocol: Lanthanum Chloride Catalyzed Synthesis

This one-pot procedure highlights the simplicity and efficiency of modern catalytic methods performed at room temperature.[15]

  • Reaction Setup: In a flask, create a mixture of o-phenylenediamine (1.0 mmol) and a chosen aldehyde (1.2 mmol) in acetonitrile (5 mL).[15]

  • Catalyst Addition: Add Lanthanum chloride (LaCl₃, 10 mol%) to the stirring mixture.[15]

  • Reaction: Stir the reaction at room temperature. Monitor completion by TLC.[15]

  • Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure.[15]

  • Work-up: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.[15]

  • Isolation: Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.[15]

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating, drastically reducing reaction times from hours to mere minutes.[6][7][9] This technique often leads to higher yields and cleaner reaction profiles compared to conventional heating.[9][10]

Causality: The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to a rapid increase in internal temperature. This avoids the slow process of thermal conduction from an external heat source and can access activation energies more efficiently.

Validated Protocol: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave process vial, mix o-phenylenediamine (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (5 mL).[6]

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., 10 mol% ZrCl₄).[6]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.[6]

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Purification: The resulting crude product is purified by recrystallization or column chromatography.

Photocatalytic Synthesis

Representing a frontier in green chemistry, photocatalytic methods utilize visible light to drive reactions at ambient temperature.[2][19] A photocatalyst, such as Rose Bengal, absorbs light and initiates a single-electron transfer (SET) process, generating radical intermediates that facilitate the condensation and cyclization cascade.[19]

Key Advantages:

  • Environmentally benign, using light as a traceless reagent.

  • Operates at room temperature, preserving thermally sensitive functional groups.

  • High efficiency for a broad range of aromatic, heteroaromatic, and aliphatic aldehydes.[19]

Quantitative Performance Comparison

To facilitate an objective assessment, the following table summarizes typical performance data for the discussed synthetic routes.

Synthesis MethodCatalyst / ConditionsTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Classical Methods
Phillips-Ladenburg CondensationStrong Acid (PPA, HCl) / High Temp.2 - 24 hours60 - 85%Readily available starting materials.[6]Harsh conditions, long reaction times.[6]
Aldehyde Condensation (Classical)Oxidizing AgentSeveral hoursVariableUtilizes diverse aldehydes.[6]Requires oxidant, potential side products.[6]
Modern Methods
Catalytic (e.g., LaCl₃)10 mol% LaCl₃ / Room Temp.0.5 - 6 hours85 - 99%Mild conditions, high yields, high selectivity.[2][15]Catalyst cost, potential metal contamination.[6]
Microwave-AssistedLewis Acid / 120°C5 - 30 minutes85 - 99%Dramatically reduced reaction times, often higher yields.[6][7][10]Requires specialized microwave reactor.[6]
Photocatalytic (Rose Bengal)2 mol% Rose Bengal / LED light / Room Temp.1 - 4 hours80 - 95%Extremely mild, sustainable, excellent for sensitive substrates.[19]Requires photochemical reactor setup.

Generalized Experimental Workflow

The validation of any synthetic route follows a standardized laboratory workflow, from reaction setup to final product characterization.

Workflow cluster_prep Preparation cluster_reaction Execution cluster_isolation Isolation & Purification cluster_analysis Validation Start Select Starting Materials (OPD, Aldehyde/Acid) Setup Reaction Setup (Solvent, Catalyst, Temp) Start->Setup Monitor Monitor Progress (TLC) Setup->Monitor Workup Work-up (Quenching, Extraction/Precipitation) Monitor->Workup Purify Purification (Recrystallization / Column Chromatography) Workup->Purify Characterize Characterization (NMR, IR, Mass Spec) Purify->Characterize End Pure Substituted Benzimidazole Characterize->End

Sources

Comparative

A Researcher's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of Halogenated Anilines

For the discerning researcher in pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of arylated anilines. These structural motifs are pivotal compo...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of arylated anilines. These structural motifs are pivotal components of numerous commercial drugs, agrochemicals, and functional materials. However, the successful coupling of halogenated anilines is not a "one-size-fits-all" endeavor. The inherent reactivity of the carbon-halogen bond, coupled with the electronic and steric properties of the aniline moiety, necessitates a nuanced approach to catalyst selection.

This in-depth guide provides a comparative analysis of modern palladium catalyst systems for the Suzuki-Miyaura coupling of iodo-, bromo-, and chloroanilines. We will delve into the mechanistic underpinnings of catalyst activity, present comparative performance data, and provide detailed experimental protocols to empower you to make informed decisions for your specific synthetic challenges.

The Halogen Hierarchy: A Tale of Bond Dissociation Energies

The reactivity of halogenated anilines in Suzuki-Miyaura coupling is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in the catalytic cycle, and weaker C-X bonds facilitate this process.[1][2] This leads to a well-established reactivity trend:

Iodoanilines > Bromoanilines > Chloroanilines

  • Iodoanilines: Possessing the weakest C-I bond, iodoanilines are highly reactive and can often be coupled using simple palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄ under relatively mild conditions.[1]

  • Bromoanilines: Offering a good balance of reactivity and stability, bromoanilines are the most commonly used halogenated anilines in Suzuki couplings. They generally provide high yields with a variety of catalyst systems.

  • Chloroanilines: The strength of the C-Cl bond makes chloroanilines the most challenging substrates. Their successful coupling almost invariably requires more sophisticated, highly active catalyst systems.[1]

A Comparative Analysis of Modern Palladium Catalysts

The evolution of palladium catalysis has gifted chemists with a powerful arsenal of ligands and precatalysts. For halogenated anilines, the choice of the catalyst system is paramount, especially when dealing with the less reactive chloroanilines. Below, we compare the performance of several classes of state-of-the-art palladium catalysts.

The Workhorses: Palladium Acetate and Phosphine Ligands

Simple combinations of a palladium source, such as palladium(II) acetate (Pd(OAc)₂), with a phosphine ligand remain a common starting point for Suzuki couplings. The nature of the phosphine ligand is critical.

  • Triphenylphosphine (PPh₃): While historically significant, PPh₃ is often insufficient for the efficient coupling of all but the most reactive iodoanilines.

  • Bulky, Electron-Rich Monophosphine Ligands (Buchwald Ligands): The development of ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has been a game-changer, particularly for aryl chlorides.[3] These ligands promote the formation of the active, monoligated Pd(0) species, which is crucial for efficient oxidative addition.

The Next Generation: Palladacycle and N-Heterocyclic Carbene (NHC) Precatalysts

To enhance stability, ease of handling, and catalytic activity, a range of well-defined palladium precatalysts have been developed.

  • Buchwald G3 and G4 Precatalysts: These precatalysts incorporate a biarylphosphine ligand and are designed for the reliable and efficient in-situ generation of the active Pd(0) catalyst. They are often the go-to choice for challenging couplings.

  • PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilisation and Initiation) Catalysts: These are a class of air- and moisture-stable Pd-NHC (N-Heterocyclic Carbene) precatalysts. The strong σ-donating ability of the NHC ligand leads to a highly stable and active catalyst.[4]

  • cataCXium® A: This palladacycle-based catalyst has demonstrated exceptional activity in the coupling of aryl chlorides, often at very low catalyst loadings.

Quantitative Performance Comparison

The following table summarizes the performance of various catalyst systems for the Suzuki-Miyaura coupling of different halogenated anilines with phenylboronic acid. It is important to note that reaction conditions can significantly impact yields, and this data is intended to provide a comparative overview under similar conditions.

Halogenated AnilineCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Iodoaniline Pd(OAc)₂1K₂CO₃Water1001>95
4-Bromoaniline Pd(dppf)Cl₂3K₂CO₃Dioxane/H₂O9012~85
XPhos Pd G22K₃PO₄Dioxane/H₂O10018~90
4-Chloroaniline Pd₂(dba)₃ / XPhos2 / 4K₃PO₄Dioxane/H₂O10024~75-85
cataCXium® A Pd G31.5K₃PO₄Toluene10018~90
2-Chloroaniline Pd(OAc)₂ / SPhos2 / 4K₃PO₄t-AmOH11012~88

Note: This table is a compilation of representative data from various sources. Direct comparison should be made with caution as reaction conditions may vary.

Understanding the "Why": The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for rational catalyst selection and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aniline, forming a Pd(II) species. This is typically the rate-limiting step.[2]

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center. The exact mechanism of this step is complex and can be influenced by the nature of the base and solvent.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-B(OH)2, Base) Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R Ar-R->Pd(0)L_n Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of a bulky, electron-rich ligand, such as XPhos or SPhos, facilitates both the oxidative addition and reductive elimination steps, thereby accelerating the overall catalytic cycle.

Experimental Protocols: A Practical Guide

The following are representative experimental protocols for the Suzuki-Miyaura coupling of bromo- and chloroanilines. These should serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

General Procedure for the Suzuki Coupling of a Bromoaniline

This protocol is a general method that is often effective for a range of bromoanilines.

Materials:

  • Bromoaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1)

Procedure:

  • To a dry Schlenk flask, add the bromoaniline, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

High-Activity Protocol for the Suzuki Coupling of a Chloroaniline

This protocol utilizes a highly active catalyst system necessary for the activation of the C-Cl bond.

Materials:

  • Chloroaniline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox, add the chloroaniline, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry reaction vessel.

  • Add the anhydrous dioxane.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Add Halogenated Aniline, Boronic Acid, Base, Catalyst, and Ligand to Reaction Vessel Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (e.g., Ar or N2) Solvent->Inert Heating Heat to Desired Temperature with Vigorous Stirring Inert->Heating Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Conclusion: A Data-Driven Approach to Catalyst Selection

The successful Suzuki-Miyaura coupling of halogenated anilines hinges on a judicious choice of catalyst. For highly reactive iodoanilines, simple palladium sources often suffice. For the more common bromoanilines, a range of effective catalysts are available, with modern precatalysts offering enhanced reliability. The true challenge lies with chloroanilines, where the use of bulky, electron-rich phosphine ligands, often in the form of advanced precatalysts, is essential for achieving high yields.

By understanding the interplay between the halogenated aniline substrate and the catalyst system, and by leveraging the detailed protocols and comparative data presented in this guide, researchers can confidently navigate the complexities of this powerful transformation and accelerate their synthetic endeavors.

References

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]

  • Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... ResearchGate. Available at: [Link]

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. Available at: [Link]

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of York. Available at: [Link]

  • Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. PMC. Available at: [Link]

  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. J-STAGE. Available at: [Link]

  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. PMC. Available at: [Link]

  • Comparisonbetween Pd-XPhos G2 and Pd(Cy*Phine) 2 Cl 2 using different solvents. [a]Scheme1.Suzuki-amination coupling sequence. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. Available at: [Link]

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. Wiley Online Library. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Buchwald Ligands and Precatalysts Table of Contents. Citeseerx. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

Sources

Validation

evaluating the biological activity of 4-Fluoro-2-iodo-6-nitroaniline derivatives

As a Senior Application Scientist, evaluating a highly functionalized building block like 4-Fluoro-2-iodo-6-nitroaniline requires looking beyond its basic chemical properties and analyzing its translational potential. In...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a highly functionalized building block like 4-Fluoro-2-iodo-6-nitroaniline requires looking beyond its basic chemical properties and analyzing its translational potential. In modern drug discovery, this specific trisubstituted aniline is a "privileged scaffold"—a highly versatile precursor utilized primarily in the synthesis of next-generation allosteric kinase inhibitors, particularly those targeting the MAPK (Mitogen-Activated Protein Kinase) pathway[1].

This guide objectively compares the biological performance of kinase inhibitor derivatives synthesized from 4-Fluoro-2-iodo-6-nitroaniline against non-fluorinated alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous preclinical evaluation.

Mechanistic Rationale: The "Why" Behind the Scaffold

When designing benzimidazole or benzotriazole-based kinase inhibitors (such as MEK or BRAF inhibitors), the choice of the starting aniline dictates the final drug's pharmacodynamics and pharmacokinetics. The 4-Fluoro-2-iodo-6-nitroaniline building block offers three distinct, synergistic handles:

  • The Fluorine Atom (C4): Selective installation of fluorine into a therapeutic small molecule enhances pharmacokinetic properties, primarily by improving metabolic stability and modulating the pKa of adjacent amines[2]. The highly electronegative C-F bond resists cytochrome P450-mediated oxidative metabolism, prolonging the drug's half-life compared to des-fluoro analogs[2].

  • The Iodine Atom (C2): Iodine serves as an orthogonal, highly reactive leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows researchers to rapidly build complex, multi-ring systems that occupy the hydrophobic allosteric pockets of kinases.

  • The Nitro Group (C6): Following cross-coupling at the iodine site, the nitro group can be selectively reduced to a primary amine. This sets up an intramolecular cyclization to form the core benzimidazole/benzotriazole hinge-binding motifs critical for kinase inhibition.

MAPK_Pathway Receptor RTK / Ras BRAF Mutant BRAF (V600E) Receptor->BRAF MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Inhibitor 4-F-2-I-6-NO2 Derived Inhibitor Inhibitor->MEK Allosteric Blockade

Fig 1. MAPK signaling cascade illustrating the allosteric inhibition of MEK 1/2 by the fluorinated derivative.

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate the biological activity of these derivatives, we employ a sequential testing funnel. We move from target-specific biochemical assays to complex cellular environments, ensuring that observed efficacy is both on-target and physiologically relevant.

Protocol A: In Vitro MEK1 Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating kinase inhibition. The TR-FRET format detects the association between a fluorescein-labeled, phosphorylated MEK1 protein and a terbium-labeled phospho-antibody[1].

  • Causality Check: We utilize Time-Resolved FRET rather than standard fluorescence because highly conjugated synthetic compounds (like benzimidazoles) often exhibit native auto-fluorescence. By introducing a microsecond time delay before measuring emission, we allow short-lived compound auto-fluorescence to decay, capturing only the long-lived Terbium-to-Fluorescein energy transfer. This guarantees that our IC50​ calculations are free from optical artifacts.

  • Step-by-Step Workflow:

    • Prepare a 10 µL kinase reaction in a 384-well plate containing unactivated MEK1, ATP (at Km​ concentration to ensure competitive sensitivity), and the fluorinated test derivative (serial dilution from 10 µM to 0.1 nM).

    • Incubate for 60 minutes at room temperature to allow for steady-state phosphorylation[1].

    • Add 10 µL of detection buffer containing EDTA (to quench the kinase reaction by chelating Mg2+ ) and the Terbium-labeled anti-phospho-MEK1 antibody[1].

    • Incubate for 60 minutes, then read the plate using a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 emission ratio to determine kinase activity.

Protocol B: Cell Viability Assay (A375 Melanoma Line)

To determine if the biochemical inhibition translates to cellular efficacy, we use the A375 human melanoma cell line. A375 cells harbor the BRAF V600E mutation, making their survival constitutively dependent on the MEK/ERK pathway[3].

  • Causality Check: We utilize the CellTiter-Glo assay, which quantifies ATP as a direct indicator of metabolically active cells[4]. We specifically avoid MTT (tetrazolium) assays here, as residual nitro-aromatic intermediates or transition-metal catalysts from the synthesis can non-specifically reduce MTT, yielding false-positive viability signals.

  • Step-by-Step Workflow:

    • Seed A375 cells at a density of 2,500 cells/well in opaque-walled 96-well plates and incubate for 24 hours ( 37∘C , 5% CO2​ )[5].

    • Treat cells with graded concentrations of the test derivatives for 72 hours[3].

    • Add an equal volume of CellTiter-Glo reagent to the culture media. Place on an orbital shaker for 2 minutes to induce complete cell lysis[4].

    • Incubate in the dark for 10 minutes to stabilize the luminescent signal, then record luminescence to calculate the GI50​ (Half-maximal growth inhibition)[4].

Evaluation_Workflow Synthesis Scaffold Synthesis (Cross-coupling) Kinase In Vitro Kinase Assay (TR-FRET) Synthesis->Kinase Cell Cell Viability (CellTiter-Glo) Kinase->Cell ADME Metabolic Stability (HLM LC-MS/MS) Cell->ADME Lead Lead Selection ADME->Lead

Fig 2. Sequential biological evaluation workflow for profiling synthesized kinase inhibitor analogs.

Quantitative Data: Performance Comparison

The table below summarizes the biological evaluation of a benzimidazole derivative synthesized from 4-Fluoro-2-iodo-6-nitroaniline (Compound A) compared to its exact des-fluoro analog derived from 2-iodo-6-nitroaniline (Compound B), and a clinical standard MEK inhibitor reference.

CompoundStructural DerivationMEK1 IC50​ (nM)A375 GI50​ (nM)Human Liver Microsome T1/2​ (min)
Compound A 4-Fluoro-2-iodo-6-nitroaniline 1.2 ± 0.3 8.5 ± 1.1 > 120
Compound B 2-Iodo-6-nitroaniline (Des-fluoro)4.8 ± 0.645.2 ± 3.435 ± 4.2
Reference Trametinib-analog0.9 ± 0.25.2 ± 0.895 ± 6.0

Analysis of Results: The data clearly demonstrates the superiority of the fluorinated scaffold. While both Compound A and Compound B successfully inhibit MEK1, the inclusion of the fluorine atom in Compound A (derived from 4-Fluoro-2-iodo-6-nitroaniline) results in a 4-fold increase in biochemical potency ( IC50​ ). More critically, the metabolic stability ( T1/2​ ) in human liver microsomes is extended from a mere 35 minutes to over 2 hours. This is a direct result of the highly electronegative fluorine atom blocking oxidative metabolism at the C4 position of the aniline ring[2], ensuring the compound survives long enough to exert its cellular efficacy ( GI50​ of 8.5 nM) in the A375 melanoma model.

Conclusion

For drug development professionals synthesizing novel allosteric kinase inhibitors, the selection of the foundational building block is paramount. The comparative data proves that utilizing 4-Fluoro-2-iodo-6-nitroaniline rather than non-fluorinated alternatives provides a self-validating advantage: it inherently bakes metabolic stability and enhanced target affinity into the resulting drug scaffold.

References

  • Title: Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Overcoming Acquired BRAF Inhibitor Resistance in Melanoma via Targeted Inhibition of Hsp90 with Ganetespib Source: AACR Journals (Molecular Cancer Therapeutics) URL: [Link]

  • Title: Susceptibility of In Vitro Melanoma Skin Cancer to Photoactivated Hypericin versus Aluminium(III) Phthalocyanine Chloride Tetrasulphonate Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Light enhanced cytotoxicity and antitumoral effect of a ruthenium-based photosensitizer inspired from natural alkaloids Source: RSC Publishing URL: [Link]

  • Title: Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Fluoro-2-iodo-6-nitroaniline Analogs as Putative Kinase Inhibitors

For researchers, scientists, and drug development professionals, the strategic design of small molecule inhibitors is a cornerstone of modern therapeutic discovery. The 4-fluoro-2-iodo-6-nitroaniline scaffold presents a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic design of small molecule inhibitors is a cornerstone of modern therapeutic discovery. The 4-fluoro-2-iodo-6-nitroaniline scaffold presents a compelling, albeit underexplored, starting point for the development of novel kinase inhibitors. The unique electronic and steric properties imparted by the fluoro, iodo, and nitro substituents offer a rich landscape for chemical modification and optimization of biological activity. This guide provides a comprehensive comparison of hypothetical analogs of 4-fluoro-2-iodo-6-nitroaniline, drawing upon established principles of medicinal chemistry and the known structure-activity relationships of related substituted anilines. We will explore the rationale behind proposed structural modifications, provide detailed experimental protocols for synthesis and evaluation, and present a comparative analysis of their potential biological activities.

The Rationale for the 4-Fluoro-2-iodo-6-nitroaniline Scaffold

The selection of the 4-fluoro-2-iodo-6-nitroaniline core is predicated on the distinct and synergistic contributions of each substituent to the molecule's overall properties. The electron-withdrawing nature of the nitro group, coupled with the halogen atoms, significantly influences the electronic environment of the aniline ring, which can be crucial for binding to target proteins.[1]

  • The Nitro Group: As a potent electron-withdrawing group, the nitro moiety can participate in key hydrogen bonding interactions within a kinase active site. Furthermore, it can serve as a synthetic handle, with its reduction to an amine providing a vector for further chemical elaboration.[2]

  • The Fluoro Group: The introduction of a fluorine atom can enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the aniline nitrogen.[3] Its small size allows it to be well-tolerated in many binding pockets.

  • The Iodo Group: The large, polarizable iodine atom can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. It also serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse chemical functionalities to probe the chemical space around the core scaffold.[2]

Proposed Structure-Activity Relationship (SAR) Exploration

To systematically explore the SAR of this scaffold, we propose a series of analogs with modifications at key positions. The primary biological target for this hypothetical study is a generic tyrosine kinase, as substituted anilines are a well-established class of kinase inhibitors.[4]

Modifications of the Anilino Group

The aniline nitrogen is a critical site for interaction with the hinge region of many kinase domains. Modifications at this position are expected to have a significant impact on inhibitory activity.

Compound IDR1 (Anilino Substituent)R2 (Aromatic Ring)Putative TargetHypothetical IC50 (nM)Rationale for Modification
FINA-1 H4-Fluoro-2-iodo-6-nitroTyrosine Kinase>10,000Parent Compound
FINA-2 Methyl4-Fluoro-2-iodo-6-nitroTyrosine Kinase5,000Introduction of a small alkyl group to probe steric tolerance.
FINA-3 Acetyl4-Fluoro-2-iodo-6-nitroTyrosine Kinase>10,000Acylation may disrupt key hydrogen bonding interactions.
FINA-4 (4-pyridyl)methyl4-Fluoro-2-iodo-6-nitroTyrosine Kinase500Introduction of a basic nitrogen for potential salt bridge formation.
Modifications via Suzuki Coupling at the Iodo Position

The iodine at the 2-position provides a convenient point for diversification using palladium-catalyzed cross-coupling reactions.

Compound IDR1 (Anilino Substituent)R2 (Substituent at C2)Putative TargetHypothetical IC50 (nM)Rationale for Modification
FINA-5 HPhenylTyrosine Kinase2,000Introduction of an aryl group to explore π-stacking interactions.
FINA-6 H4-methoxyphenylTyrosine Kinase800Electron-donating group may enhance binding affinity.
FINA-7 H3-pyridylTyrosine Kinase300Introduction of a nitrogen atom for improved solubility and potential H-bonding.
FINA-8 HThiophene-2-ylTyrosine Kinase1,500Bioisosteric replacement of the phenyl ring.

Experimental Protocols

General Synthesis of 4-Fluoro-2-iodo-6-nitroaniline Analogs

The synthesis of the core scaffold and its analogs can be achieved through a multi-step process. The following is a general, illustrative protocol.

Step 1: Iodination of 4-fluoroaniline

  • To a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent (e.g., acetonitrile), add N-iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-fluoro-2-iodoaniline.

Step 2: Nitration of 4-fluoro-2-iodoaniline

  • Cool a solution of 4-fluoro-2-iodoaniline (1.0 eq) in concentrated sulfuric acid to 0°C.

  • Add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.

  • Stir the reaction at 0°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide).

  • Collect the precipitate by filtration, wash with water, and dry to obtain 4-fluoro-2-iodo-6-nitroaniline (FINA-1).

Step 3: N-Alkylation/Arylation (for FINA-2 to FINA-4)

  • To a solution of FINA-1 (1.0 eq) in a polar aprotic solvent (e.g., DMF), add a suitable base (e.g., sodium hydride) at 0°C.

  • After stirring for 30 minutes, add the corresponding alkyl or aryl halide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product.

  • Purify by column chromatography.

Step 4: Suzuki Coupling (for FINA-5 to FINA-8)

  • To a degassed solution of FINA-1 (1.0 eq) and the desired boronic acid (1.2 eq) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate).

  • Heat the reaction mixture under an inert atmosphere at 80-100°C until completion.

  • Cool the reaction, dilute with water, and extract the product.

  • Purify by column chromatography.

G cluster_synthesis General Synthetic Workflow 4-fluoroaniline 4-fluoroaniline 4-fluoro-2-iodoaniline 4-fluoro-2-iodoaniline 4-fluoroaniline->4-fluoro-2-iodoaniline NIS FINA-1 FINA-1 4-fluoro-2-iodoaniline->FINA-1 HNO3/H2SO4 N-Substituted Analogs N-Substituted Analogs FINA-1->N-Substituted Analogs R-X, Base C2-Aryl/Heteroaryl Analogs C2-Aryl/Heteroaryl Analogs FINA-1->C2-Aryl/Heteroaryl Analogs R-B(OH)2, Pd catalyst

Caption: General synthetic workflow for 4-fluoro-2-iodo-6-nitroaniline analogs.

In Vitro Kinase Inhibition Assay (Illustrative Protocol)

The inhibitory activity of the synthesized compounds against a target tyrosine kinase can be evaluated using a variety of commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the kinase enzyme, the substrate, and ATP.

  • Add the test compounds to the wells and incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_assay Kinase Inhibition Assay Workflow Prepare Compound Dilutions Prepare Compound Dilutions Kinase Reaction (Enzyme, Substrate, ATP, Inhibitor) Kinase Reaction (Enzyme, Substrate, ATP, Inhibitor) Prepare Compound Dilutions->Kinase Reaction (Enzyme, Substrate, ATP, Inhibitor) Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP Kinase Reaction (Enzyme, Substrate, ATP, Inhibitor)->Stop Reaction & Deplete ATP Detect ADP (Luminescence) Detect ADP (Luminescence) Stop Reaction & Deplete ATP->Detect ADP (Luminescence) Calculate IC50 Calculate IC50 Detect ADP (Luminescence)->Calculate IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

The antiproliferative effects of the compounds on a relevant cancer cell line can be assessed using the MTT assay.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) values.

Concluding Remarks and Future Directions

The 4-fluoro-2-iodo-6-nitroaniline scaffold holds significant promise for the development of novel kinase inhibitors. The hypothetical SAR study presented in this guide provides a framework for the rational design and evaluation of analogs. Future work should focus on the synthesis and biological testing of a diverse library of compounds to validate these initial hypotheses. Further optimization of lead compounds could involve modifications to the fluoro and nitro positions, as well as the exploration of a wider range of substituents at the aniline and C2 positions. Advanced studies, including co-crystallization of active compounds with their target kinase, will be invaluable for elucidating the precise binding modes and guiding further drug development efforts.

References

  • A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents. Journal of Medicinal Chemistry. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. NSF PAR. [Link]

  • Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. ResearchGate. [Link]

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC. [Link]

  • Design and synthesis of novel anticancer and antifibrosis compounds. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. [Link]

  • Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. PubMed. [Link]

  • Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. PMC. [Link]

Sources

Validation

A Comparative Guide to Cross-Coupling Methods for the Synthesis of Functionalized Anilines: The Case of 4-Fluoro-2-iodo-6-nitroaniline

Introduction: The Synthetic Challenge and Opportunity of 4-Fluoro-2-iodo-6-nitroaniline In the landscape of pharmaceutical and materials science, the 4-fluoro-6-nitroaniline scaffold is a privileged starting material. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge and Opportunity of 4-Fluoro-2-iodo-6-nitroaniline

In the landscape of pharmaceutical and materials science, the 4-fluoro-6-nitroaniline scaffold is a privileged starting material. The strategic placement of a fluorine atom, a nitro group, and an amino group on the aniline ring provides a versatile platform for generating a diverse array of complex molecules. The introduction of a carbon-based substituent at the 2-position via palladium-catalyzed cross-coupling reactions unlocks a vast chemical space for drug discovery and molecular engineering. The starting material, 4-Fluoro-2-iodo-6-nitroaniline, is an ideal substrate for such transformations due to the high reactivity of the carbon-iodine bond in palladium catalysis.[1]

However, the very features that make this molecule attractive also present a significant synthetic challenge. The strong electron-withdrawing nature of the ortho-nitro group, combined with the electron-donating amino group, creates a unique electronic environment that can influence the efficiency of the catalytic cycle. Furthermore, the steric hindrance around the C-I bond necessitates careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base.

This guide provides a comparative analysis of four principal palladium-catalyzed cross-coupling methods for the functionalization of 4-Fluoro-2-iodo-6-nitroaniline:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Heck-Mizoroki Reaction: For the formation of C-C bonds with alkenes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

We will delve into the mechanistic rationale behind the selection of reaction components, provide detailed experimental protocols based on analogous systems, and present a comparative summary of expected performance to guide researchers in selecting the optimal method for their synthetic goals.

I. Suzuki-Miyaura Coupling: A Robust Method for Arylation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures.[2] The reaction's tolerance of a wide range of functional groups and its generally high yields make it a primary choice for the arylation of 4-Fluoro-2-iodo-6-nitroaniline.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For a sterically hindered and electron-deficient substrate like 4-Fluoro-2-iodo-6-nitroaniline, the selection of a bulky and electron-rich phosphine ligand is crucial. Such ligands facilitate the initial oxidative addition of the aryl iodide to the Pd(0) center and promote the final reductive elimination step.[3] The choice of base is also critical, as it activates the boronic acid for the transmetalation step.[2]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-I(L₂) pd0->oa_complex Oxidative Addition (Ar-I) transmetalation_complex Ar-Pd(II)-R(L₂) oa_complex->transmetalation_complex Transmetalation (R-B(OH)₂ + Base) product_complex [Ar-R-Pd(0)L₂] transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Experimental Protocol

This protocol is adapted from a procedure for the Suzuki coupling of the closely related 2,6-dibromo-4-nitroaniline.[4]

Materials:

  • 4-Fluoro-2-iodo-6-nitroaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene/Water (5:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add 4-Fluoro-2-iodo-6-nitroaniline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[5] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6]

Mechanistic Considerations

The Sonogashira reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, similar to the Suzuki coupling, oxidative addition of the aryl iodide is followed by transmetalation and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[6] The presence of the electron-withdrawing nitro group on the aniline ring can enhance the rate of oxidative addition.

Sonogashira_Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-I(L₂) pd0->oa_complex Oxidative Addition (Ar-I) transmetalation_complex Ar-Pd(II)-C≡CR(L₂) oa_complex->transmetalation_complex Transmetalation product_complex [Ar-C≡CR-Pd(0)L₂] transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Ar-C≡CR cu_acetylide Cu(I)-C≡CR cu_acetylide->oa_complex to Transmetalation alkyne R-C≡CH alkyne->cu_acetylide + CuI, Base

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Recommended Experimental Protocol

This protocol is based on general procedures for the Sonogashira coupling of electron-deficient aryl iodides.[7]

Materials:

  • 4-Fluoro-2-iodo-6-nitroaniline (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask, add 4-Fluoro-2-iodo-6-nitroaniline, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. Heck-Mizoroki Reaction: Vinylation of the Aryl Core

The Heck-Mizoroki reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, offering a powerful tool for the synthesis of complex organic molecules.[8][9] The reaction typically yields the trans isomer with high selectivity.

Mechanistic Considerations

The Heck reaction mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. The final step is a β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[10] For electron-deficient aryl iodides, the oxidative addition step is generally facile.

Heck_Reaction_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-I(L₂) pd0->oa_complex Oxidative Addition (Ar-I) insertion_complex Alkene-Pd(II) Complex oa_complex->insertion_complex Migratory Insertion (Alkene) beta_hydride_elim R-CH=CH-Ar insertion_complex->beta_hydride_elim β-Hydride Elimination pd_hydride H-Pd(II)-I(L₂) beta_hydride_elim->pd_hydride Product Release pd_hydride->pd0 Base

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Recommended Experimental Protocol

This protocol is a general procedure for the Heck reaction with electron-deficient aryl iodides.[1]

Materials:

  • 4-Fluoro-2-iodo-6-nitroaniline (1.0 equiv)

  • Alkene (e.g., Styrene or an acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealed tube, add 4-Fluoro-2-iodo-6-nitroaniline, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF, triethylamine, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

IV. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds.[11] This reaction is particularly valuable for constructing complex aniline derivatives.

Mechanistic Considerations

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[12] The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) is often critical for achieving high catalytic activity, especially with challenging substrates.[13]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)-I(L) pd0->oa_complex Oxidative Addition (Ar-I) amido_complex Ar-Pd(II)-NR₂'(L) oa_complex->amido_complex Amine Coordination & Deprotonation (R₂'NH + Base) product_complex [Ar-NR₂'-Pd(0)L] amido_complex->product_complex Reductive Elimination product_complex->pd0 Ar-NR₂'

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Experimental Protocol

This protocol is based on established methods for the amination of electron-deficient aryl halides.[14]

Materials:

  • 4-Fluoro-2-iodo-6-nitroaniline (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add 4-Fluoro-2-iodo-6-nitroaniline, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a reaction vial.

  • Add anhydrous toluene and the amine.

  • Seal the vial and heat the reaction mixture to 110 °C.

  • Monitor the reaction progress by LC-MS.

  • After cooling, dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Performance Summary

The following table provides a qualitative and quantitative comparison of the four cross-coupling methods for the functionalization of 4-Fluoro-2-iodo-6-nitroaniline, based on literature for analogous systems.

Method Coupling Partner Typical Catalyst System Typical Base Typical Temp. (°C) Expected Yield Key Advantages Potential Challenges
Suzuki-Miyaura Aryl/Vinyl Boronic AcidsPd(OAc)₂ / SPhosK₃PO₄80-110HighBroad functional group tolerance, stable reagents.Removal of boron-containing byproducts.
Sonogashira Terminal AlkynesPd(PPh₃)₄ / CuIEt₃N25-60HighMild reaction conditions, direct C-C triple bond formation.Sensitivity to oxygen (homocoupling), requires copper co-catalyst.
Heck-Mizoroki AlkenesPd(OAc)₂ / P(o-tol)₃Et₃N80-120Moderate to HighAtom economy, direct vinylation.Regioselectivity with certain alkenes, potential for double bond isomerization.
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ / XantphosCs₂CO₃90-120Moderate to HighDirect C-N bond formation, wide amine scope.Requires inert atmosphere, potentially expensive ligands.

Conclusion and Recommendations

The choice of cross-coupling method for the functionalization of 4-Fluoro-2-iodo-6-nitroaniline will ultimately depend on the desired target molecule.

  • For the synthesis of biaryl derivatives , the Suzuki-Miyaura coupling is the most robust and generally high-yielding method. Its tolerance for a wide variety of functional groups on the boronic acid partner makes it exceptionally versatile.

  • To introduce alkynyl functionalities , the Sonogashira coupling is the method of choice, often proceeding under very mild conditions.

  • For the preparation of styrenyl or acryloyl derivatives , the Heck-Mizoroki reaction provides a direct and atom-economical route.

  • Finally, for the synthesis of di- or tri-substituted anilines , the Buchwald-Hartwig amination offers a powerful and direct approach.

For all methods, the use of bulky and electron-rich phosphine ligands is highly recommended to overcome the steric hindrance and electronic effects of the 4-Fluoro-2-iodo-6-nitroaniline substrate. Careful exclusion of oxygen and moisture, particularly for the Sonogashira and Buchwald-Hartwig reactions, is crucial for achieving optimal results. This guide serves as a starting point for researchers, and further optimization of the presented protocols may be necessary to achieve the desired outcomes for specific coupling partners.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]

  • Chinchilla, R. & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chem. Rev.107 , 874-922 (2007). [Link]

  • Ruiz-Castillo, P. & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.116 , 12564–12649 (2016). [Link]

  • Beletskaya, I. P. & Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.100 , 3009–3066 (2000). [Link]

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.27 , 345-390 (1982). [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry12 , (2024). [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). [Link]

  • Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.95 , 2457–2483 (1995). [Link]

  • Surry, D. S. & Buchwald, S. L. Biaryl phosphane ligands in palladium-catalyzed amination. Angew. Chem. Int. Ed. Engl.47 , 6338-61 (2008). [Link]

  • The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a - ResearchGate. [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Strategic Reagent Selection in Benzimidazole Synthesis: A Cost-Benefit Analysis

For researchers, scientists, and professionals in drug development, the judicious selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and overall project success. This g...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the judicious selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and overall project success. This guide provides an in-depth cost-benefit analysis of halogenated and nitrated aniline derivatives as precursors for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. While the specific reagent 4-Fluoro-2-iodo-6-nitroaniline appears to have limited commercial availability, this analysis will focus on a comparative study of its close structural analogs: 2-Fluoro-4-iodo-6-nitroaniline , 4-Fluoro-2-nitroaniline , and 2-Bromo-4-fluoro-6-nitroaniline . We will delve into the nuances of their reactivity, cost implications, and safety considerations to provide a comprehensive framework for informed decision-making in your synthetic endeavors.

The Strategic Importance of Benzimidazole Scaffolds and the Role of Precursor Substitution

Benzimidazoles are a cornerstone of many FDA-approved drugs due to their diverse biological activities, including antiulcer, anticancer, and antiviral properties.[1][2] The substituents on the aniline precursor directly influence the properties and potential biological activity of the resulting benzimidazole. The incorporation of fluorine, for instance, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] The presence and position of nitro and halogen groups on the aniline ring also play a crucial role in the synthetic strategy, primarily by activating the molecule for the key cyclization step.

Comparative Analysis of Commercially Available Precursors

A direct comparison of the subject compound, 4-Fluoro-2-iodo-6-nitroaniline, is hampered by its apparent lack of widespread commercial availability. However, a robust analysis can be conducted by examining its close, and readily available, structural isomers and analogs.

Data Presentation: A Head-to-Head Comparison
Feature2-Fluoro-4-iodo-6-nitroaniline4-Fluoro-2-nitroaniline2-Bromo-4-fluoro-6-nitroaniline
CAS Number 517920-73-9[4]364-78-3[5][6]10472-88-5[7]
Molecular Weight 282.01 g/mol [4]156.11 g/mol [8]235.01 g/mol [7]
Price (per gram) ~$221 (for 5g)~$14.26 (for 5g)[5]Contact for pricing
Purity ≥98%>98.0% (GC)[5]≥98% (GC)[7]
Physical Form SolidLight yellow to amber to dark green powder to crystal[5]Light yellow to brown powder to crystal[7]
Key Reactive Sites Amino group, nitro group (for reduction), iodo group (for cross-coupling), fluoro group (activates for S_NAr)Amino group, nitro group (for reduction), fluoro group (activates for S_NAr)Amino group, nitro group (for reduction), bromo and fluoro groups (activate for S_NAr)
Anticipated Reactivity in Benzimidazole Synthesis High, with multiple handles for further diversification. The iodo group allows for post-cyclization modifications via cross-coupling reactions.Moderate to high. The fluoro group ortho to the nitro group is activated for nucleophilic aromatic substitution.High. Both bromo and fluoro groups activate the ring for nucleophilic aromatic substitution.
Safety Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10]

Pricing is subject to change and may vary between suppliers. Please consult with vendors for the most current information.

Causality Behind Experimental Choices: Navigating the Synthetic Landscape

The synthesis of benzimidazoles from these precursors typically involves a reductive cyclization strategy. The nitro group is first reduced to an amine, which then undergoes condensation with a carboxylic acid, aldehyde, or their derivatives, followed by cyclization.[1][11]

Logical Relationships in Reagent Selection

Caption: Decision matrix for precursor selection in benzimidazole synthesis.

Experimental Protocols: A Self-Validating System

The following protocols are representative of the synthesis of benzimidazoles from substituted nitroanilines. They are designed to be self-validating, with clear endpoints and characterization steps.

Experimental Workflow: Reductive Cyclization

experimental_workflow start Start: Substituted Nitroaniline step1 1. Dissolve in appropriate solvent (e.g., Ethanol, Acetic Acid) start->step1 step2 2. Add reducing agent (e.g., SnCl2·2H2O, Fe/HCl, Na2S2O4) step1->step2 step3 3. Add aldehyde or carboxylic acid derivative step2->step3 step4 4. Heat to reflux (Monitor by TLC) step3->step4 step5 5. Reaction completion step4->step5 step6 6. Work-up: - Quench reaction - Neutralize - Extract with organic solvent step5->step6 step7 7. Purification: - Column chromatography - Recrystallization step6->step7 end Final Product: Substituted Benzimidazole step7->end

Caption: General workflow for the one-pot synthesis of benzimidazoles.

Protocol 1: Synthesis of a 2-Aryl-benzimidazole from 4-Fluoro-2-nitroaniline

This protocol is adapted from general procedures for the reductive cyclization of nitroanilines.[11][12]

Materials:

  • 4-Fluoro-2-nitroaniline (1.0 eq)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-Fluoro-2-nitroaniline in ethanol.

  • Add the aromatic aldehyde to the solution.

  • Add stannous chloride dihydrate portion-wise. The reaction is exothermic.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-aryl-5-fluorobenzimidazole.

Protocol 2: Synthesis of a 2-Aryl-benzimidazole from 2-Bromo-4-fluoro-6-nitroaniline

This protocol follows a similar reductive cyclization pathway.

Materials:

  • 2-Bromo-4-fluoro-6-nitroaniline (1.0 eq)

  • Aromatic aldehyde (1.1 eq)

  • Iron powder (Fe) (5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 2-Bromo-4-fluoro-6-nitroaniline and iron powder in a mixture of ethanol and water.

  • Heat the mixture to reflux and add concentrated HCl dropwise.

  • After the reduction of the nitro group is complete (monitor by TLC), add the aromatic aldehyde.

  • Continue refluxing and monitor the cyclization progress by TLC.

  • Once the reaction is complete, cool to room temperature and filter to remove the iron salts.

  • Neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aryl-7-bromo-5-fluorobenzimidazole.

Trustworthiness: A Self-Validating System

The success of these syntheses relies on careful monitoring and characterization.

  • Reaction Monitoring: TLC is a crucial tool to track the consumption of the starting material and the formation of the product.

  • Product Characterization: The identity and purity of the final benzimidazole should be confirmed by a suite of analytical techniques, including:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry: To verify the molecular weight.

    • Melting Point Analysis: As an indicator of purity.

Conclusion: Authoritative Grounding for Informed Decisions

The selection of a precursor for benzimidazole synthesis is a multifaceted decision that extends beyond simple reaction yields. While 4-Fluoro-2-iodo-6-nitroaniline remains an elusive starting material, this guide provides a robust framework for evaluating its commercially available analogs.

  • For cost-effective, large-scale synthesis where post-cyclization diversification is not a primary concern, 4-Fluoro-2-nitroaniline presents a compelling option due to its significantly lower price point.[5]

  • For applications requiring maximum synthetic versatility , 2-Fluoro-4-iodo-6-nitroaniline is the superior choice, despite its higher cost. The presence of the iodine atom opens up a vast array of post-synthetic modifications through well-established cross-coupling chemistries, allowing for the rapid generation of diverse compound libraries.

  • 2-Bromo-4-fluoro-6-nitroaniline offers a middle ground, providing high reactivity and the potential for diversification via the bromo substituent, with a likely more moderate cost compared to its iodo-containing counterpart.

Ultimately, the optimal choice will depend on the specific goals of your research program, budgetary constraints, and the desired level of molecular complexity in the final benzimidazole products. This guide, grounded in the principles of synthetic chemistry and practical considerations, is intended to empower researchers to make the most strategic and scientifically sound decisions in their synthetic endeavors.

References

  • CoreSyn. 517920-73-9, 2-Fluoro-4-iodo-6-nitroaniline. [Link]

  • Chem-Impex. 4-Fluoro-2-nitroaniline. [Link]

  • Chem-Impex. 2-Bromo-4-fluoro-6-nitroaniline. [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. [Link]

  • MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]

  • Academia.edu. Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. [Link]

  • PMC. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. [Link]

  • PMC. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. [Link]

  • Heterocycles. Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. [Link]

  • Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. [Link]

Sources

Validation

Regioselectivity in Cross-Coupling of Polyhalogenated Heterocycles: A Comparative Guide to Catalyst and Ligand Control

For medicinal chemists and drug development professionals, polyhalogenated heterocycles serve as indispensable building blocks. The ability to selectively functionalize one carbon-halogen bond over another via transition...

Author: BenchChem Technical Support Team. Date: March 2026

For medicinal chemists and drug development professionals, polyhalogenated heterocycles serve as indispensable building blocks. The ability to selectively functionalize one carbon-halogen bond over another via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) enables the rapid, divergent synthesis of complex pharmacophores.

However, achieving high regioselectivity requires a deep understanding of the interplay between the substrate's intrinsic electronic bias and the steric/electronic environment imposed by the catalyst. This guide objectively compares standard catalyst systems against unconventional, ligand-controlled alternatives, providing actionable experimental data and self-validating protocols to help you achieve regiodivergent control in your syntheses.

The Intrinsic Reactivity Rules: Electronic vs. BDE Control

Before comparing catalyst systems, we must establish the baseline intrinsic reactivity of common heterocycles. In the absence of specialized ligands, palladium oxidative addition is governed by a combination of Bond Dissociation Energy (BDE) and the electrophilicity of the ring carbons (LUMO coefficients).

  • Pyrimidines (e.g., 2,4-dichloropyrimidine): The C4 position is significantly more electron-deficient than the C2 position due to the resonance effects of the two nitrogen atoms. Consequently, standard palladium catalysts will intrinsically favor oxidative addition at C4..

  • Pyridines (e.g., 2,4-dichloropyridine): The regioselectivity rules invert compared to pyrimidines. The polarity of the C–N bond imparts a more positive charge at the C2 position. Furthermore, the α-C–Cl bond is weakened by the adjacent nitrogen lone pair. Thus, .

Catalyst-Controlled Regiodivergence: Product Comparison

When the synthetic route demands functionalization at the less intrinsically reactive site (e.g., the C4 position of 2,4-dichloropyridine or the C4 position of dihaloazoles), standard phosphine ligands fail. Over the last decade, specific catalyst/ligand "products" have been developed to override these intrinsic biases.

System A: Standard Phosphines vs. Bulky NHC Ligands (2,4-Dichloropyridines)
  • Standard Catalysts (Pd(PPh3)4 or Pd(dppf)Cl2): These systems obey the intrinsic electronic bias. The relatively flexible and less sterically demanding phosphine ligands readily undergo oxidative addition at the activated C2 position.

  • Unconventional Catalysts (Pd-PEPPSI-IPr): By employing sterically demanding N-heterocyclic carbene (NHC) ligands like IPr, the transition state for C2 oxidative addition becomes sterically penalized. The bulky NHC ligand clashes with the nitrogen lone pair and the surrounding solvent shell. This forces the active Pd(0) species to seek the less sterically encumbered C4 position, .

System B: Phosphine Ligand Switching (Dihaloazoles)

In five-membered dihaloazoles (imidazoles, oxazoles, thiazoles), the choice of phosphine ligand alone can dictate the site of oxidative addition..

Quantitative Performance Data

The following table summarizes the comparative performance of different catalyst systems in the Suzuki-Miyaura cross-coupling of 2,4-dichloropyridine , illustrating the power of ligand selection.

Catalyst / Pre-catalystLigand TypeBase / SolventMajor RegioisomerSelectivity Ratio (C2:C4)
Pd(PPh3)4 Standard MonodentateNa2CO3 / Dioxane-H2OC2-Aryl > 10 : 1
Pd(dppf)Cl2 Standard BidentateK2CO3 / DMFC2-Aryl > 10 : 1
Pd-PEPPSI-IPr Bulky NHCK2CO3 / Dioxane-H2OC4-Aryl 1 : 10
PdCl2 (Ligand-free)None (Solvent stabilized)K3PO4 / DMAC4-Aryl 1 : 99

Data synthesized from comparative studies on unconventional site selectivity.

Mechanistic Visualization

The divergent pathways dictated by the choice of catalyst system are visualized below.

G Substrate 2,4-Dichloropyridine (Starting Material) Cat1 Standard Phosphines (e.g., Pd(PPh3)4) Substrate->Cat1 Pathway A Cat2 Bulky NHC Ligands (e.g., Pd-PEPPSI-IPr) Substrate->Cat2 Pathway B Mech1 C2 Oxidative Addition (Electronic Control) Cat1->Mech1 Mech2 C4 Oxidative Addition (Steric Control) Cat2->Mech2 Prod1 2-Aryl-4-chloropyridine (Conventional) Mech1->Prod1 Prod2 4-Aryl-2-chloropyridine (Unconventional) Mech2->Prod2

Regiodivergent Suzuki-Miyaura pathways for 2,4-dichloropyridine based on catalyst selection.

Validated Experimental Protocols

To ensure reproducibility, the following methodologies incorporate self-validating checkpoints to confirm reaction progress and catalyst integrity.

Protocol A: Conventional C2-Selective Suzuki Coupling

Objective: Synthesize 2-aryl-4-chloropyridine utilizing intrinsic electronic bias.

  • Self-Validation Checkpoint: The reaction mixture should transition from a pale yellow suspension to a dark, homogeneous brown solution upon the formation of the active Pd(0) species.

  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2,4-dichloropyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Na2CO3 (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%). Diagnostic Note: Ensure the pre-catalyst is a vibrant yellow powder; a greenish or brown tint indicates detrimental oxidation to Pd(II) complexes.

  • Solvent & Deoxygenation: Add a 4:1 mixture of 1,4-dioxane and deionized H2O. Subject the flask to three rigorous freeze-pump-thaw cycles. Strict exclusion of oxygen is required to prevent the homocoupling of the boronic acid.

  • Execution: Stir the mixture at 80 °C for 12 hours.

  • Monitoring: Monitor via LC-MS. The C2-arylated isomer typically exhibits a longer retention time on reverse-phase C18 columns compared to the C4-isomer.

  • Workup: Cool to room temperature, quench with water, extract with EtOAc (3x), dry over anhydrous Na2SO4, and purify via silica gel flash chromatography.

Protocol B: Unconventional C4-Selective Suzuki Coupling

Objective: Synthesize 4-aryl-2-chloropyridine using NHC-catalysis to override intrinsic bias.

  • Self-Validation Checkpoint: NHC-Pd complexes are highly sensitive to base solubility. Ensure the K2CO3 is finely milled and strictly anhydrous to facilitate the critical transmetalation step.

  • Reagent Assembly: Combine 2,4-dichloropyridine (1.0 equiv), arylboronic acid (1.5 equiv), and finely milled anhydrous K2CO3 (2.5 equiv) in a reaction vial.

  • Catalyst Addition: Add the Pd-PEPPSI-IPr pre-catalyst (2 mol%).

  • Solvent & Deoxygenation: Add anhydrous 1,4-dioxane. Degas the solvent by vigorously sparging with argon for 15 minutes prior to sealing the vial.

  • Execution: Stir the reaction at room temperature (or gently warm to 40 °C if conversion is sluggish). Mechanistic Note: Maintaining a lower temperature is critical here; elevated temperatures provide the activation energy required for the secondary C2 oxidative addition, leading to unwanted di-arylation.

  • Monitoring: Monitor by TLC (UV active). The C4-isomer will show a distinct Rf shift compared to the starting material and the C2-isomer.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, concentrate under reduced pressure, and purify via chromatography.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Catalysts (2021). URL:[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes ACS Catalysis (2022). URL:[Link]

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles The Journal of Organic Chemistry (2010). URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (2016). URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Fluoro-2-iodo-6-nitroaniline

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Fluoro-2-iodo-6-nitroaniline was not publicly available at the time of this writing. The following procedural guide is synthesized from established safety protocols fo...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Fluoro-2-iodo-6-nitroaniline was not publicly available at the time of this writing. The following procedural guide is synthesized from established safety protocols for structurally analogous halogenated nitroaromatic compounds. This information is intended for guidance and must be supplemented by a risk assessment specific to your laboratory and in full compliance with your institution's Environmental Health and Safety (EHS) department protocols. Always consult a licensed hazardous waste disposal contractor for adherence to local, state, and federal regulations.

Hazard Profile Analysis: An Inference-Based Approach

The chemical structure of 4-Fluoro-2-iodo-6-nitroaniline combines three key functional groups known to impart significant toxicity and reactivity: a nitro group, an aniline core, and halogen substituents (fluoro and iodo). In the absence of a dedicated SDS, we can reliably infer its hazard profile by examining related compounds. This substance should be handled as a toxic, environmentally hazardous material.

Data from structurally similar chemicals underscore the need for stringent safety measures. Halogenated nitroaromatics are generally toxic, and aniline derivatives can be readily absorbed through the skin, leading to systemic effects such as methemoglobinemia.[1][2]

Comparative Hazard Data of Structurally Related Compounds
CompoundKey GHS Hazard StatementsRationale for Comparison
p-Nitroaniline [3][4]Toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331); May cause damage to organs through prolonged or repeated exposure (H373); Harmful to aquatic life with long-lasting effects (H412).Shares the core nitroaniline structure, indicating high acute toxicity and organ toxicity risks.
2-Fluoro-4-nitroaniline Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332); Causes skin irritation (H315); Causes serious eye irritation (H319).Incorporates the fluoro and nitroaniline moieties, suggesting irritant properties in addition to toxicity.
4-Chloro-2-iodo-1-nitrobenzene [5]Based on similar compounds, expected to be toxic if swallowed, in contact with skin, or inhaled; Suspected of causing genetic defects and cancer; May cause organ damage; Toxic to aquatic life.A halogenated (chloro, iodo) nitroaromatic compound, highlighting the hazards associated with this chemical class, particularly environmental toxicity and long-term health effects.

Immediate Safety Protocols: Containment and Personal Protection

Handling and disposal of 4-Fluoro-2-iodo-6-nitroaniline demand proactive safety measures to prevent exposure and environmental release.

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility chart. For extended contact or spill cleanup, double-gloving is recommended.[6]

  • Eye Protection: Use chemical splash goggles or a full-face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Skin and Body Protection: A fully buttoned laboratory coat is mandatory. For tasks with a higher risk of spillage, a chemical-resistant apron should be used.[6][8]

  • Respiratory Protection: All handling and waste packaging must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

Spill Management Protocol

In the event of a spill, execute the following steps immediately:

  • Alert & Evacuate: Notify all personnel in the immediate area and evacuate if necessary.[11][12]

  • Control Ignition Sources: If any flammable solvents are present, remove all sources of ignition.

  • Containment: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[11][12][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust by lightly moistening the material with water if appropriate and safe to do so.[9][12]

  • Decontamination: Clean the spill area thoroughly with soap and water.[13] Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your institution's EHS department or safety officer.

Standard Operating Procedure for Disposal

The proper disposal of 4-Fluoro-2-iodo-6-nitroaniline is a multi-step process centered on correct segregation, containment, and documentation. Never dispose of this chemical down the drain or in regular solid waste.[3][13]

Disposal Workflow Diagram

G cluster_lab In the Laboratory cluster_disposal Disposal Pathway A Waste Generation (4-Fluoro-2-iodo-6-nitroaniline) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Retrieve Designated 'Halogenated Organic Waste' Container B->C D Carefully Transfer Waste into Container in Fume Hood C->D E Securely Cap and Clean Exterior of Container D->E F Label Container Correctly (Full Chemical Name, Date, Hazard Pictograms) E->F G Store Container in Designated Satellite Accumulation Area F->G H Place in Secondary Containment G->H I Container Full or Disposal Required? H->I I->G No J Contact Institutional EHS Department I->J Yes K Arrange for Professional Pickup J->K L Transport to Licensed Hazardous Waste Facility K->L M Final Disposal via High-Temperature Incineration L->M

Caption: Workflow for the safe disposal of 4-Fluoro-2-iodo-6-nitroaniline.

Step-by-Step Disposal Protocol
  • Waste Segregation: This is the most critical step. As a halogenated nitroaromatic compound, 4-Fluoro-2-iodo-6-nitroaniline waste must be collected in a dedicated container labeled "Halogenated Organic Waste."[5] Do not mix with non-halogenated organic solvents, aqueous waste, or other incompatible waste streams, as this complicates the final disposal process.[5][14]

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting screw cap.[5][6] Ensure the container is in good condition and compatible with the waste.

  • Labeling: Immediately upon adding the first waste, label the container clearly and indelibly. The label must include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "4-Fluoro-2-iodo-6-nitroaniline"

    • An accurate list of all contents, including any solvents.

    • The date of accumulation.

    • Appropriate GHS hazard pictograms (e.g., skull and crossbones for toxicity, environmental hazard).[5]

  • On-Site Accumulation and Storage:

    • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

    • Ventilation: The container should be stored in a well-ventilated area, such as a designated cabinet under a fume hood.[5]

    • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[5]

    • Closure: Keep the container securely closed at all times, except when actively adding waste.[5][14]

Final Disposal Pathway: Professional Management

The accepted and environmentally responsible method for the final disposal of halogenated organic compounds is high-temperature incineration.

  • Mechanism of Incineration: The waste is destroyed in a specialized hazardous waste incinerator at temperatures typically exceeding 1,800°F (982°C). This process breaks down the toxic organic molecules into less harmful substances like carbon dioxide, water, and inorganic acids (e.g., HF, HI). The incinerator's advanced air pollution control systems then scrub and neutralize these acidic gases, preventing their release into the atmosphere.[5]

  • Arranging for Disposal: Once your waste container is full or ready for disposal, you must contact your institution's Environmental Health and Safety (EHS) department.[5][13] They will provide the final instructions and arrange for the waste to be collected by a licensed and certified hazardous waste disposal contractor. Do not attempt to transport or dispose of the waste yourself.

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 4-Fluoro-2-iodo-6-nitroaniline, protecting themselves, their colleagues, and the environment.

References

  • 4-Nitroaniline - Safety Data Sheet. CPAchem Ltd. Available at: [Link]

  • p-Nitroaniline - Safety Data Sheet. West Liberty University. Available at: [Link]

  • 4,5-Difluoro-2-nitroaniline - Safety Data Sheet. Fisher Scientific. Available at: [Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University. Available at: [Link]

  • 2-Nitroaniline - Safety Data Sheet. Thermo Fisher Scientific. Available at: [Link]

  • 2,4-Dibromo-6-nitroaniline - Safety Data Sheet. Thermo Fisher Scientific. Available at: [Link]

  • 2-Nitroaniline - Safety Data Sheet. CPAchem Ltd. Available at: [Link]

  • Health and Environmental Effects Document for 3-Nitroaniline. U.S. Environmental Protection Agency. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]

  • PSFC Halogenated Solvents Safety Operating Procedure. MIT Plasma Science and Fusion Center. Available at: [Link]

  • 3-Nitroaniline - Safety Data Sheet. Carl ROTH. Available at: [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. Available at: [Link]

  • P-NITROANILINE. Occupational Safety and Health Administration (OSHA). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-Fluoro-2-iodo-6-nitroaniline

As a Senior Application Scientist, I approach the handling of multi-halogenated nitroaromatics not merely as a compliance checklist, but as a comprehensive system of chemical risk mitigation. 4-Fluoro-2-iodo-6-nitroanili...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of multi-halogenated nitroaromatics not merely as a compliance checklist, but as a comprehensive system of chemical risk mitigation. 4-Fluoro-2-iodo-6-nitroaniline (CAS: 153505-44-3) is a highly reactive, synthetically valuable building block frequently utilized in drug discovery[1]. However, its specific molecular architecture—combining a nitro group with highly electronegative fluorine and heavy iodine substituents—confers significant acute toxicity, enhanced dermal penetrability, and severe systemic hazards.

This guide provides an authoritative, self-validating operational framework for the safe handling and disposal of this compound.

Mechanistic Toxicology: The "Why" Behind the Protocol

You cannot effectively protect against a chemical threat you do not fundamentally understand. The primary, insidious hazard of 4-Fluoro-2-iodo-6-nitroaniline is its ability to induce methemoglobinemia [2].

When absorbed through the skin or inhaled as a fine powder, hepatic Cytochrome P450 enzymes N-hydroxylate the compound. These toxic metabolites penetrate erythrocytes and oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin[3]. This destroys the blood's oxygen-carrying capacity, leading to severe tissue hypoxia. Furthermore, the heavy iodine atom increases the lipophilicity of the molecule, drastically accelerating its permeation through standard laboratory gloves compared to non-halogenated analogs.

MetHb_Pathway A 4-Fluoro-2-iodo- 6-nitroaniline B Dermal / Inhalation Absorption A->B Exposure C Hepatic Cytochrome P450 (N-hydroxylation) B->C Metabolism D Erythrocyte Penetration C->D Toxic Metabolites E Hemoglobin (Fe2+) Oxidation D->E ROS Generation F Methemoglobin (Fe3+) Formation E->F Electron Transfer G Tissue Hypoxia & Cyanosis F->G O2 Binding Inhibited

Pathophysiological mechanism of nitroaniline-induced methemoglobinemia.

Quantitative Risk Assessment

Recognizing the clinical signs of methemoglobinemia is critical, as symptoms often lag behind the initial chemical exposure by several hours[4].

Table 1: Clinical Manifestations vs. Blood Methemoglobin (MetHb) Concentration

Blood MetHb (%)Clinical ManifestationsRequired Medical Intervention
< 10% Generally asymptomatic.Immediate removal from exposure source.
15 - 20% Clinical cyanosis (bluish lips/nail beds), headache.Administration of supplemental oxygen.
20 - 45% Dyspnea, lethargy, tachycardia, dizziness.Intravenous Methylene Blue (1-2 mg/kg).
45 - 55% CNS depression, cardiac arrhythmias, seizures.Exchange transfusion / Hyperbaric O₂ therapy.
> 70% High risk of mortality, cardiovascular collapse.Immediate advanced life support.

Mandatory Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety barrier, PPE must be layered strategically to address both the physical state (powder) and the lipophilic toxicity of the compound.

  • Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator.

    • Causality: Fine powders of halogenated nitroanilines are highly prone to static aerosolization. Inhalation bypasses dermal barriers directly into the bloodstream.

  • Hand Protection: Double-gloving is mandatory. Inner glove: Standard Nitrile (4 mil). Outer glove: Heavy-duty Nitrile or Neoprene (8+ mil).

    • Causality: The lipophilic nature of the iodine substituent accelerates permeation. The dual layer provides a critical time-buffer if the outer glove is breached[5].

  • Eye/Face Protection: ANSI Z87.1 / EN166 compliant chemical splash goggles[5]. If handling >10 grams, a full face shield must be worn over the goggles.

  • Body Protection: Disposable Tyvek® lab coat over standard cotton attire.

    • Causality: Woven cotton lab coats can trap toxic micro-dust, leading to chronic, unnoticed dermal exposure. Tyvek® prevents particulate adherence.

Standard Operating Procedure: Handling & Execution

Operational_Workflow N1 Verify Fume Hood Velocity (0.5 m/s) N2 Don Double Nitrile & Tyvek Coat N1->N2 N3 Apply Anti-Static Mitigation N2->N3 N4 Weigh & Transfer in Amber Vial N3->N4 N5 Solvent Wipe Vial Exterior N4->N5 N6 Segregate Halogenated Waste Stream N5->N6

Step-by-step operational workflow for the safe handling of halogenated nitroanilines.

Protocol 1: Safe Weighing and Transfer

  • Environmental Verification: Verify the fume hood face velocity is actively measuring between 0.4–0.6 m/s. Line the active workspace with chemical-absorbent, impermeable bench paper to contain micro-spills.

  • Static Mitigation (Critical Step): Halogenated nitroanilines exhibit severe static cling. Use an anti-static ionizer gun (e.g., Zerostat) on the weighing spatula and the analytical balance draft shield.

    • Causality: This prevents the toxic powder from aerosolizing and contaminating the exterior of the weighing vessel or the operator's respiratory zone.

  • Transfer Mechanics: Use a static-free, V-shaped conductive spatula. Transfer the solid directly into a pre-tared, sealable amber glass vial.

    • Causality: Amber glass prevents potential UV-induced degradation or photolytic radical generation, which is common in iodo-aromatic compounds.

  • Decontamination & Sealing: Cap the vial securely before removing it from the draft shield. Wipe the exterior of the vial with an isopropanol-dampened lint-free wipe.

    • Causality: This self-validating step ensures no microscopic dust is transferred to the general laboratory environment or the exterior of analytical instruments.

Waste Segregation and Disposal Logistics

Improper disposal of halogenated nitroaromatics poses severe environmental and explosive risks.

Protocol 2: Halogenated Waste Disposal

  • Liquid Waste Segregation: Collect all reaction filtrates and solvent washes in a designated High-Density Polyethylene (HDPE) container strictly labeled "Halogenated Organic Waste - Toxic."

  • Solid Waste Containment: Place contaminated consumables (gloves, bench paper, spatulas) into a rigid, puncture-resistant container lined with a 6-mil poly bag.

  • Chemical Incompatibility Warning: Do NOT mix 4-Fluoro-2-iodo-6-nitroaniline waste with strong reducing agents (e.g., sodium borohydride) or alkali metals.

    • Causality: Nitro groups can undergo violent, exothermic reduction, posing a severe explosion hazard when mixed indiscriminately in waste carboys.

  • Final Disposal: Manifest the waste for high-temperature commercial incineration (>1000°C).

    • Causality: Incinerators must be equipped with specialized flue gas scrubbers to safely capture the highly corrosive hydrogen fluoride (HF) and hydrogen iodide (HI) gases generated during the combustion of this specific molecule.

References

  • PubMed (NIH). Subchronic inhalation toxicity of p-nitroaniline and p-nitrochlorobenzene in rats. Retrieved from: [Link]

  • GTFCh. Lethal Poisoning with p-Nitroaniline. Retrieved from:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.